molecular formula C15H24 B1234271 (+)-5-Epi-aristolochene

(+)-5-Epi-aristolochene

Cat. No.: B1234271
M. Wt: 204.35 g/mol
InChI Key: YONHOSLUBQJXPR-UMVBOHGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-5-epi-aristolochene is a sesquiterpene that is 1,2,3,4,4a,5,6,7-octahydronaphthalene substituted by methyl groups at positions 4 and 4a and a prop-1-en-2-yl group at position 6 (the 4R,4aR,6R-stereoisomer). It has a role as a plant metabolite. It is a sesquiterpene, a carbobicyclic compound and a member of octahydronaphthalenes.

Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(4R,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene

InChI

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h9,12-13H,1,5-8,10H2,2-4H3/t12-,13-,15-/m1/s1

InChI Key

YONHOSLUBQJXPR-UMVBOHGHSA-N

SMILES

CC1CCCC2=CCC(CC12C)C(=C)C

Isomeric SMILES

C[C@@H]1CCCC2=CC[C@H](C[C@]12C)C(=C)C

Canonical SMILES

CC1CCCC2=CCC(CC12C)C(=C)C

Synonyms

5-epi-aristolochene

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the (+)-5-Epi-aristolochene Biosynthesis Pathway in Nicotiana tabacum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of (+)-5-epi-aristolochene in Nicotiana tabacum (tobacco). This sesquiterpenoid is a key precursor to the phytoalexin capsidiol, a compound of significant interest for its antimicrobial properties and potential applications in drug development. This document details the enzymatic steps, regulatory mechanisms, and relevant experimental protocols, presenting quantitative data in a structured format and visualizing complex pathways and workflows.

Introduction

Nicotiana tabacum employs a sophisticated defense mechanism against pathogens, which includes the production of antimicrobial compounds known as phytoalexins. A prominent phytoalexin in tobacco is capsidiol, a bicyclic dihydroxylated sesquiterpenoid. The biosynthesis of capsidiol is initiated by the cyclization of the ubiquitous isoprenoid precursor, farnesyl diphosphate (FPP), to form the hydrocarbon intermediate, this compound. This pivotal step is catalyzed by the enzyme 5-epi-aristolochene synthase (TEAS). Subsequently, this compound is hydroxylated by a cytochrome P450 monooxygenase to yield capsidiol. The entire pathway is tightly regulated and is induced upon perception of pathogen-derived elicitors.

The Core Biosynthetic Pathway

The biosynthesis of this compound from FPP is a two-step enzymatic process involving a cyclase and a hydroxylase.

Step 1: Cyclization of Farnesyl Diphosphate (FPP)

The first committed step in the pathway is the conversion of the acyclic FPP to the bicyclic sesquiterpene, this compound.

  • Enzyme: 5-epi-aristolochene synthase (TEAS), also referred to as epi-aristolochene synthase (EAS).

  • Substrate: (2E,6E)-Farnesyl diphosphate.

  • Product: this compound.

  • Mechanism: The reaction proceeds through the formation of a germacrene A intermediate.[1]

Step 2: Hydroxylation of this compound

Following its synthesis, this compound is hydroxylated at two positions to form the diol, capsidiol.

  • Enzyme: 5-epi-aristolochene-1,3-dihydroxylase (EAH), a cytochrome P450 enzyme identified as CYP71D20.[2][3]

  • Substrate: this compound.

  • Intermediate: 1β-hydroxy-5-epi-aristolochene.[3]

  • Product: Capsidiol.

  • Mechanism: The enzyme catalyzes two successive hydroxylations, with a preference for hydroxylation at C-1 followed by C-3.[3]

FPP Farnesyl Diphosphate (FPP) EpiAristolochene This compound FPP->EpiAristolochene 5-epi-aristolochene synthase (TEAS) Capsidiol Capsidiol EpiAristolochene->Capsidiol 5-epi-aristolochene-1,3-dihydroxylase (CYP71D20)

Core biosynthesis pathway of this compound.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the key enzymes in the pathway provide insights into their efficiency and substrate affinity.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
5-epi-aristolochene synthase (TEAS)(2E,6E)-Farnesyl diphosphate0.30.093.0 x 105[4]
5-epi-aristolochene-1,3-dihydroxylase (CYP71D20)5-epi-aristolochene11.0 ± 1.10.9 ± 0.048.2 x 104[3][5]
1β-hydroxy-5-epi-aristolochene1.8 ± 0.20.9 ± 0.025.0 x 105[3][5]
3α-hydroxy-5-epi-aristolochene18.0 ± 1.20.3 ± 0.011.7 x 104[3][5]
Product Distribution of 5-epi-aristolochene synthase (TEAS)

While this compound is the major product of TEAS, the enzyme also produces a variety of other sesquiterpenoids.

ProductPercentage of Total HydrocarbonsReference
This compound~85%[6]
Germacrene A~5%[6]
(-)-Germacrene D~3%[6]
(+)-Valencene~2%[6]
Other sesquiterpenes~5%[6]

Regulation of the Pathway

The biosynthesis of this compound and its subsequent conversion to capsidiol are tightly regulated, primarily at the transcriptional level, in response to pathogen attack.

Elicitor-Mediated Induction

The pathway is strongly induced by fungal elicitors, which are molecules produced by pathogens that are recognized by the plant. This induction leads to a significant increase in the transcription of genes encoding the biosynthetic enzymes.[2]

Signaling Pathway

The perception of fungal elicitors by receptors on the plant cell surface triggers a complex signaling cascade that ultimately leads to the activation of defense-related genes, including those for sesquiterpenoid biosynthesis.

cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytosol cluster_3 Nucleus Elicitor Fungal Elicitor Receptor Receptor Elicitor->Receptor Ca_channel Ca²⁺ Channel Receptor->Ca_channel activates NADPH_oxidase NADPH Oxidase Receptor->NADPH_oxidase activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx ROS Reactive Oxygen Species (ROS) NADPH_oxidase->ROS produces Calmodulin Calmodulin Ca_influx->Calmodulin activates MAPKKK MAPKKK Calmodulin->MAPKKK activates ROS->MAPKKK activates MAPKK MAPKK (NtMEK2) MAPKKK->MAPKK phosphorylates MAPK MAPK (SIPK, WIPK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Gene_Expression TEAS & CYP71D20 Gene Expression Transcription_Factors->Gene_Expression induces

Elicitor signaling pathway leading to gene expression.

Key components of this signaling cascade include:

  • Calcium Influx: One of the earliest responses to elicitor perception is a rapid influx of Ca²⁺ into the cytosol.[7]

  • Calmodulin: The increase in cytosolic Ca²⁺ activates calcium-binding proteins like calmodulin.

  • NADPH Oxidase and Reactive Oxygen Species (ROS): Elicitor recognition also activates a plasma membrane-bound NADPH oxidase, leading to the production of ROS, which act as secondary messengers.

  • Mitogen-Activated Protein Kinase (MAPK) Cascade: A MAPK cascade, involving NtMEK2, SIPK (salicylic acid-induced protein kinase), and WIPK (wounding-induced protein kinase), is activated downstream of the initial signals and plays a crucial role in relaying the signal to the nucleus.[8]

Experimental Protocols

Preparation of Nicotiana tabacum Cell Suspension Cultures and Elicitor Treatment
  • Initiation of Suspension Cultures:

    • Aseptically transfer callus tissue of Nicotiana tabacum to a sterile flask containing liquid Murashige and Skoog (MS) medium supplemented with appropriate growth regulators (e.g., 2,4-D).[9]

    • Incubate the flask on a rotary shaker at 120-130 rpm in the dark at 25-27°C.[9]

    • Subculture the cells every 7-10 days by transferring a small aliquot of the cell suspension to fresh medium.[9]

  • Elicitor Treatment:

    • Prepare a sterile stock solution of the desired fungal elicitor (e.g., from Phytophthora spp.).

    • Add the elicitor to the cell suspension culture at a predetermined optimal concentration during the exponential growth phase.

    • Incubate the treated culture under the same conditions as the stock culture and harvest cells and medium at various time points for analysis.

Heterologous Expression and Purification of 5-epi-aristolochene synthase (TEAS) in E. coli

Start TEAS cDNA Cloning Clone into Expression Vector (e.g., pET) Start->Cloning Transformation Transform into E. coli (e.g., BL21(DE3)) Cloning->Transformation Culture Grow E. coli Culture Transformation->Culture Induction Induce Protein Expression (e.g., with IPTG) Culture->Induction Harvest Harvest Cells (Centrifugation) Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Purification Purify TEAS (e.g., Ni-NTA Affinity Chromatography) Lysis->Purification Analysis Analyze Purity (SDS-PAGE) Purification->Analysis

Workflow for TEAS expression and purification.

  • Cloning:

    • Amplify the full-length coding sequence of TEAS from N. tabacum cDNA using PCR.

    • Clone the PCR product into a suitable E. coli expression vector, such as pET, containing an N-terminal His-tag for purification.

  • Expression:

    • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for a further 4-16 hours at a lower temperature (e.g., 18-25°C).

  • Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity column.

    • Wash the column with wash buffer containing a low concentration of imidazole.

    • Elute the His-tagged TEAS protein with elution buffer containing a high concentration of imidazole.

    • Analyze the purity of the eluted protein by SDS-PAGE.

In Vitro Enzyme Assay for 5-epi-aristolochene synthase (TEAS)
  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT), purified TEAS enzyme, and the substrate, (2E,6E)-farnesyl diphosphate.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Extraction: Stop the reaction by adding a water-immiscible organic solvent (e.g., hexane or ethyl acetate) and vortexing.

  • Analysis: Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the sesquiterpenoid products.

In Vitro Enzyme Assay for 5-epi-aristolochene-1,3-dihydroxylase (CYP71D20)
  • Enzyme Preparation: Prepare microsomes from yeast or insect cells expressing the recombinant CYP71D20 and a cytochrome P450 reductase.[5]

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate, pH 7.5), microsomes, the substrate this compound (dissolved in a suitable solvent like DMSO), and an NADPH-regenerating system.[5]

  • Incubation: Incubate the reaction at 30°C for a defined period.[5]

  • Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).[5]

  • Analysis: Analyze the extracted products by GC-MS or LC-MS to identify and quantify capsidiol and any hydroxylated intermediates.[5]

Extraction and Quantification of this compound and Capsidiol from N. tabacum Cell Cultures
  • Extraction from Medium:

    • Separate the cells from the culture medium by filtration or centrifugation.

    • Extract the culture medium with an equal volume of an organic solvent (e.g., ethyl acetate).

  • Extraction from Cells:

    • Freeze-dry the harvested cells.

    • Grind the dried cells to a fine powder.

    • Extract the powder with a suitable organic solvent (e.g., methanol or acetone).

  • Quantification:

    • Concentrate the extracts under reduced pressure.

    • Resuspend the residue in a known volume of solvent.

    • Analyze the samples by GC-MS or HPLC, using authentic standards for quantification. A detailed HPLC protocol for capsidiol quantification has been described.[10]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Start Harvest Elicited Tobacco Cells RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR with Gene-Specific Primers (TEAS, CYP71D20, Reference Gene) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (e.g., ΔΔCt method) qPCR->Data_Analysis

Workflow for qRT-PCR analysis.

  • RNA Extraction: Extract total RNA from elicited and control tobacco cells using a commercial kit or a standard protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.[11]

  • qPCR: Perform real-time PCR using a qPCR instrument and a SYBR Green-based detection method. Use gene-specific primers for TEAS, CYP71D20, and a suitable reference gene (e.g., actin or ubiquitin) for normalization.[11]

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between elicited and control samples.[11]

Conclusion

The biosynthesis of this compound in Nicotiana tabacum is a well-characterized pathway that serves as an excellent model for studying induced plant defense responses. The availability of cloned genes, detailed enzymatic data, and established experimental systems provides a solid foundation for further research. This includes the elucidation of the intricate regulatory networks governing the pathway, the engineering of tobacco plants for enhanced phytoalexin production, and the exploration of the pharmacological potential of these natural products. This technical guide provides researchers with the necessary information to delve into this fascinating area of plant biochemistry and its potential applications.

References

An In-depth Technical Guide to the Natural Sources and Isolation of (+)-5-Epi-aristolochene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5-Epi-aristolochene is a bicyclic sesquiterpene hydrocarbon of significant interest in the fields of natural product chemistry and drug development. It serves as a key precursor in the biosynthesis of phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation, and an exploration of the biosynthetic pathways leading to its formation.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is tobacco (Nicotiana tabacum)[1][2]. In tobacco plants, this sesquiterpene is synthesized by the enzyme 5-epi-aristolochene synthase (TEAS) and is the direct precursor to the phytoalexin capsidiol, a compound known for its antifungal properties[1]. The production of this compound, and subsequently capsidiol, is a key defense mechanism for the plant against fungal elicitors[1].

While tobacco is the principal source, the broader Nicotiana genus and other plants that produce aristolochene-type sesquiterpenoids may also serve as potential, though less characterized, sources.

Biosynthesis of this compound

The biosynthesis of this compound is a well-studied enzymatic process catalyzed by 5-epi-aristolochene synthase (TEAS). The enzyme utilizes farnesyl diphosphate (FPP), a common precursor in terpenoid biosynthesis, as its substrate.

The reaction proceeds through a series of carbocationic intermediates, initiated by the ionization of FPP. The acyclic FPP is first cyclized to a germacrene A intermediate, which then undergoes further rearrangement to form the bicyclic eremophilane skeleton of this compound[1].

Biosynthesis of this compound FPP Farnesyl Diphosphate (FPP) TEAS 5-Epi-aristolochene Synthase (TEAS) FPP->TEAS GermacreneA Germacrene A (Intermediate) TEAS->GermacreneA Cyclization EpiAristolochene This compound GermacreneA->EpiAristolochene Rearrangement

Biosynthesis of this compound.

Signaling Pathway for the Induction of this compound Biosynthesis

The production of this compound in tobacco is induced by various stress signals, particularly from pathogens. This induction is mediated by a complex signaling cascade that ultimately leads to the activation of the gene encoding 5-epi-aristolochene synthase.

Signaling Pathway for this compound Production Pathogen Pathogen Elicitors Receptor Plant Cell Receptor Pathogen->Receptor Signaling Signal Transduction Cascade (MAP Kinases, etc.) Receptor->Signaling TranscriptionFactor Transcription Factor Activation Signaling->TranscriptionFactor TEAS_Gene TEAS Gene Expression TranscriptionFactor->TEAS_Gene TEAS_Protein TEAS Protein Synthesis TEAS_Gene->TEAS_Protein EpiAristolochene This compound Biosynthesis TEAS_Protein->EpiAristolochene

Induction of this compound Biosynthesis.

Isolation of this compound from Nicotiana tabacum

The isolation of the volatile sesquiterpene this compound from tobacco leaves can be achieved through a multi-step process involving extraction and chromatographic purification.

Experimental Workflow for Isolation

Isolation Workflow for this compound Start Fresh Tobacco Leaves (Nicotiana tabacum) Extraction Steam Distillation or Solvent Extraction (Hexane) Start->Extraction CrudeExtract Crude Essential Oil/ Hexane Extract Extraction->CrudeExtract Chromatography Silica Gel Column Chromatography CrudeExtract->Chromatography Fractions Collection of Fractions Chromatography->Fractions Analysis GC-MS Analysis of Fractions Fractions->Analysis PurifiedProduct Purified This compound Analysis->PurifiedProduct

Isolation workflow for this compound.
Detailed Experimental Protocols

1. Extraction

Two primary methods can be employed for the initial extraction of this compound from tobacco leaves: steam distillation and solvent extraction.

  • Steam Distillation:

    • Freshly harvested Nicotiana tabacum leaves are chopped into small pieces and placed in a distillation flask.

    • The flask is connected to a steam generator and a condenser.

    • Steam is passed through the plant material, causing the volatile essential oils, including this compound, to vaporize.

    • The steam and essential oil vapor are then passed through the condenser, where they cool and return to a liquid state.

    • The collected distillate will consist of an aqueous layer and an upper layer of the essential oil.

    • The essential oil layer is separated using a separatory funnel.

  • Solvent Extraction:

    • Air-dried and powdered tobacco leaves are macerated in a suitable non-polar solvent, such as n-hexane, for 24-48 hours at room temperature.

    • The mixture is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude hexane extract.

2. Chromatographic Purification

The crude essential oil or hexane extract is subjected to column chromatography for the purification of this compound.

  • A glass column is packed with silica gel (60-120 mesh) using a non-polar solvent like n-hexane as the slurry.

  • The crude extract is dissolved in a minimal amount of n-hexane and loaded onto the top of the column.

  • The column is eluted with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing a more polar solvent such as ethyl acetate.

  • Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Fractions containing this compound are identified by comparison of their retention time and mass spectrum with that of a known standard.

  • The fractions containing the pure compound are pooled, and the solvent is evaporated to yield purified this compound.

Quantitative Data

The following tables summarize key quantitative data related to this compound.

Table 1: Product Distribution of Tobacco 5-Epi-aristolochene Synthase (TEAS)

CompoundPercentage of Total Hydrocarbon Product
This compound 78.9%
(-)-4-Epi-eremophilene6.2%
(+)-Germacrene A3.6%
Other Sesquiterpenes~12%

Data obtained from enzymatic assays with recombinant TEAS.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
AppearanceColorless oil
Boiling PointNot readily available
DensityNot readily available

Conclusion

This technical guide has provided a detailed overview of the natural sources, biosynthesis, and isolation of this compound. The primary natural source is Nicotiana tabacum, where its production is induced as a defense response. The isolation from tobacco leaves can be effectively achieved through steam distillation or solvent extraction followed by silica gel column chromatography. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development, facilitating further investigation into the biological activities and potential applications of this important sesquiterpene.

References

The Biological Significance of (+)-5-Epi-aristolochene: A Precursor to Phytoalexins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5-Epi-aristolochene is a bicyclic sesquiterpene hydrocarbon that serves as a crucial intermediate in the biosynthesis of phytoalexins, a class of antimicrobial compounds produced by plants in response to pathogen attack or other stress stimuli. This technical guide provides a comprehensive overview of the biological activity of this compound, with a primary focus on its role as a precursor to the potent phytoalexin, capsidiol, in solanaceous plants such as Nicotiana tabacum (tobacco) and Capsicum annuum (pepper). This document details the biosynthetic pathway, enzymatic kinetics, induction by elicitors, and the downstream biological effects of its derivatives, presenting key data in structured tables and visualizing complex processes through detailed diagrams.

Biosynthesis of this compound and its Conversion to Capsidiol

The biosynthesis of this compound represents a key branch point in the isoprenoid pathway, diverting farnesyl diphosphate (FPP) from primary metabolism towards the production of defense compounds. This conversion is catalyzed by the enzyme 5-epi-aristolochene synthase (EAS) . Subsequently, this compound is converted to the dihydroxylated phytoalexin, capsidiol, through two successive hydroxylation reactions catalyzed by a cytochrome P450 monooxygenase, 5-epi-aristolochene dihydroxylase (EAH) [1].

The overall biosynthetic scheme is as follows:

Farnesyl Diphosphate (FPP) → this compound → 1-hydroxy-5-epi-aristolochene → Capsidiol

Enzymatic Reactions and Kinetics

The conversion of FPP to this compound is a complex cyclization reaction. The subsequent hydroxylations by EAH are highly specific. The kinetic parameters of these enzymes are crucial for understanding the efficiency and regulation of the pathway.

Table 1: Kinetic Parameters of Key Enzymes in the Capsidiol Biosynthetic Pathway

EnzymeSubstrateK_m_ (µM)V_max_ (units/mg)Source OrganismReference
5-epi-aristolochene synthase (EAS)Farnesyl Diphosphate1.7 - 8.4Not ReportedNicotiana tabacum[2]
5-epi-aristolochene dihydroxylase (EAH)This compound3.6-fold higher than for 1β(OH)EANot ReportedNicotiana tabacum[3]
5-epi-aristolochene dihydroxylase (EAH)1β-hydroxy-5-epi-aristolochene3.6 to 5.7-fold lower than mutantsSlower turnover rateNicotiana tabacum[3][4]

digraph "Biosynthetic Pathway of Capsidiol" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

FPP [label="Farnesyl Diphosphate (FPP)"]; EpiAristolochene [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HydroxyEpiAristolochene [label="1-hydroxy-5-epi-aristolochene"]; Capsidiol [label="Capsidiol", fillcolor="#34A853", fontcolor="#FFFFFF"];

FPP -> EpiAristolochene [label=" 5-epi-aristolochene synthase (EAS)"]; EpiAristolochene -> HydroxyEpiAristolochene [label=" 5-epi-aristolochene\ndihydroxylase (EAH)"]; HydroxyEpiAristolochene -> Capsidiol [label=" 5-epi-aristolochene\ndihydroxylase (EAH)"]; }

Biosynthetic pathway from FPP to Capsidiol.

Induction of the Pathway by Elicitors

The biosynthesis of this compound and its conversion to capsidiol is not constitutive in most plant tissues but is rapidly induced upon perception of elicitors, which are molecules associated with pathogens or plant cell wall fragments released during an attack. This induction involves the transcriptional activation of the EAS and EAH genes.

Elicitor-Mediated Production of Capsidiol

Various biotic and abiotic elicitors have been shown to induce the accumulation of capsidiol in tobacco cell cultures. The amount of capsidiol produced is often proportional to the concentration of the elicitor used.

Table 2: Elicitor-Induced Capsidiol Production in Nicotiana tabacum Cell Cultures

ElicitorConcentrationCapsidiol YieldTime Post-ElicitationReference
Fungal Elicitor (unspecified)Proportional to yieldProportional to elicitor amountNot Specified[5][6][7]
CellulaseOptimal concentration40-fold increase over control24 hours[8][9]
Methyl JasmonateNot Specified10-fold increase over controlNot Specified[9]
ChitinNot SpecifiedInduction of PR-genesNot Specified[10]

Signaling Pathways Leading to Phytoalexin Production

The perception of elicitors at the plant cell surface triggers a complex signaling cascade that culminates in the activation of defense gene expression, including the genes encoding EAS and EAH. Key components of this signaling pathway in tobacco include calcium influx and a mitogen-activated protein kinase (MAPK) cascade.

Upon elicitor recognition, there is a rapid influx of Ca²⁺ into the cytoplasm. This increase in cytosolic calcium acts as a second messenger, activating calcium-dependent protein kinases (CDPKs)[11][12]. In parallel, a MAPK cascade is activated, involving kinases such as salicylic acid-induced protein kinase (SIPK) and wounding-induced protein kinase (WIPK)[1][8][13][14]. These signaling pathways converge to activate downstream transcription factors, such as members of the WRKY family, which then bind to the promoters of defense genes like EAS and EAH, initiating their transcription.

Elicitor Signaling Pathway cluster_nucleus Nucleus Elicitor Elicitor Receptor Receptor Elicitor->Receptor Ca_channel Ca²⁺ Channel Receptor->Ca_channel MAPKKK MAPKKK Receptor->MAPKKK Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx MAPK MAPK (SIPK/WIPK) Ca_influx->MAPK activates MAPKK MAPKK (NtMEK2) MAPKKK->MAPKK MAPKK->MAPK WRKY WRKY Transcription Factors MAPK->WRKY activates Nucleus Nucleus WRKY->Nucleus Genes EAS and EAH Gene Expression WRKY->Genes Biosynthesis Capsidiol Biosynthesis Genes->Biosynthesis

Elicitor-induced signaling cascade.

Biological Activity

While this compound is primarily recognized as a biosynthetic intermediate, the final product, capsidiol, exhibits significant biological activity. Furthermore, other sesquiterpenes derived from related pathways in Nicotiana species also show a range of biological effects.

Antimicrobial Activity of Capsidiol

Capsidiol is a potent inhibitor of fungal growth and is a key component of the plant's defense response against a variety of fungal pathogens.

Table 3: Antifungal Activity of Capsidiol

Fungal SpeciesActivityConcentrationReference
Alternaria alternataGrowth inhibition50-200 µg/mL[15]
Trichoderma virideLysis of germ tubes/growth inhibitionNot Specified
Fusarium solaniLysis of germ tubes/growth inhibitionNot Specified
Other Biological Activities of Related Sesquiterpenes

While direct studies on the biological activity of this compound are limited, research on other sesquiterpenes from Nicotiana tabacum and related compounds provides insights into the potential pharmacological properties of this class of molecules.

Table 4: Biological Activities of Sesquiterpenes from Nicotiana tabacum

Compound Class/NameBiological ActivityReference
Tabasesquiterpenes A-CAnti-tobacco mosaic virus (anti-TMV) activity[16]
Nicosesquiterpenes A and BAnti-tobacco mosaic virus (anti-TMV) activity[9]
Various SesquiterpenesWeak cytotoxic activity against human tumor cell lines
5-epi-jinkoheremol (related aristolochene-type)Fungicidal activity against Ustilago maydis and Rhizoctonia solani[4][17]

Experimental Protocols

5-Epi-aristolochene Synthase (EAS) Enzyme Assay

This protocol is a composite based on general methods for sesquiterpene cyclase assays.

  • Reaction Mixture Preparation: In a glass vial, prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT).

  • Enzyme and Substrate Addition: Add purified recombinant EAS protein to the reaction mixture. Initiate the reaction by adding the substrate, [³H]-farnesyl diphosphate.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Extraction: Stop the reaction by adding a stop solution (e.g., 5 M formic acid). Extract the sesquiterpene products with an organic solvent (e.g., hexane).

  • Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound and any other sesquiterpene products. The amount of product can be quantified by liquid scintillation counting of the radioactive product.

EAS Assay Workflow start Start mix Prepare Reaction Mixture start->mix add_enzyme Add EAS Enzyme mix->add_enzyme add_substrate Add [³H]-FPP (Substrate) add_enzyme->add_substrate incubate Incubate at 30°C add_substrate->incubate stop_rxn Stop Reaction incubate->stop_rxn extract Extract with Hexane stop_rxn->extract analyze GC-MS and Scintillation Counting extract->analyze end End analyze->end

Workflow for the EAS enzyme assay.
Gene Expression Analysis of EAS and EAH

  • Plant Material and Treatment: Use Nicotiana tabacum cell suspension cultures or seedlings. Treat with the desired elicitor (e.g., cellulase) for various time points.

  • RNA Extraction: Harvest cells or tissues and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit or protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using gene-specific primers for EAS, EAH, and a reference gene (e.g., actin or ubiquitin) for normalization.

  • Data Analysis: Analyze the relative gene expression levels using the ΔΔCt method.

Conclusion

This compound is a pivotal molecule in the defense strategy of solanaceous plants. Its biosynthesis, catalyzed by EAS, commits FPP to the production of the potent phytoalexin capsidiol. The induction of this pathway is tightly regulated by a complex signaling network initiated by pathogen-derived elicitors. Understanding the enzymology, regulation, and downstream effects of this pathway is of significant interest for developing disease-resistant crops and for the potential discovery of novel antimicrobial and pharmacological agents. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of plant science, biochemistry, and drug development.

References

The Discovery and Characterization of (+)-5-Epi-aristolochene Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5-Epi-aristolochene synthase (TEAS) is a well-characterized sesquiterpene cyclase that plays a crucial role in the biosynthesis of the phytoalexin capsidiol in tobacco (Nicotiana tabacum).[1] This enzyme catalyzes the conversion of the acyclic precursor farnesyl diphosphate (FPP) into the bicyclic sesquiterpene, this compound.[1][2] The study of TEAS has provided significant insights into the mechanisms of terpene cyclases, a diverse class of enzymes responsible for generating a vast array of natural products with important biological activities.[1][3] This technical guide provides a comprehensive overview of the discovery, characterization, and experimental methodologies associated with this compound synthase.

Quantitative Data Summary

A summary of the key quantitative data for this compound synthase is presented in the tables below. This data is essential for understanding the enzyme's catalytic efficiency and product specificity.

Table 1: Kinetic Parameters of Wild-Type this compound Synthase

ParameterValueConditionsReference
Km (FPP)3 - 7 µMNot specified[4]
kcat0.02 - 0.103 s-1Not specified[4]

Table 2: Product Distribution of Wild-Type this compound Synthase at Room Temperature

ProductPercentage of Total Hydrocarbon ProductReference
This compound78.9%[1]
(-)-4-epi-Eremophilene6.2%[1]
(+)-Germacrene A3.6%[1]
Other Hydrocarbons (22)~12%[1]

Experimental Protocols

Detailed methodologies for the key experiments involved in the characterization of this compound synthase are provided below.

Gene Cloning and Expression of this compound Synthase

The gene encoding 5-epi-aristolochene synthase was first cloned from Nicotiana tabacum.[1] For recombinant expression, the gene is typically subcloned into an Escherichia coli expression vector, such as pET11a or a gateway-compatible vector like pHis9-GW.[1][5]

Protocol:

  • Vector Construction: The coding sequence of TEAS is inserted into the chosen expression vector.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(λDE3).[1]

  • Culture Growth: Transformed E. coli are grown in a rich medium (e.g., Terrific Broth) containing the appropriate antibiotic (e.g., 50 µg/ml kanamycin) at 37°C until the optical density at 600 nm (A600) reaches approximately 1.0.[1]

  • Induction: Protein expression is induced by adding a final concentration of 0.1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).[1]

  • Protein Expression: The culture is then incubated for an extended period at a lower temperature, for instance, 6 hours at 22°C, to enhance the yield of soluble protein.[1]

Protein Purification

Recombinant TEAS is typically purified using affinity chromatography followed by other chromatographic steps if necessary.

Protocol:

  • Cell Lysis: Harvested E. coli cells are resuspended in a suitable lysis buffer and lysed by sonication or other mechanical means.

  • Clarification: The cell lysate is centrifuged to pellet cell debris, and the supernatant containing the soluble protein is collected.

  • Affinity Chromatography: If a His-tagged vector is used, the supernatant is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column. The column is washed, and the His-tagged TEAS is eluted with an imidazole gradient.

  • Further Purification (Optional): Additional purification steps, such as gel filtration or anion-exchange chromatography, can be employed to achieve higher purity.[6]

Enzyme Assay and Product Identification

The activity of TEAS is assayed by incubating the purified enzyme with its substrate, farnesyl diphosphate (FPP), and analyzing the resulting terpene products.

Protocol:

  • Enzyme Reaction: A standard assay mixture contains the purified TEAS enzyme, FPP, and a suitable buffer (e.g., 10 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM DTT).[7] The reaction is typically carried out in a glass vial to prevent the volatile products from adhering to plastic surfaces.

  • Product Extraction: After incubation, the reaction is stopped, and the terpene products are extracted with an organic solvent like pentane or hexane.[4][7]

  • Product Analysis by GC-MS: The extracted products are concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[1][4]

    • Gas Chromatography (GC): Separation of the different terpene products is achieved using both non-polar (e.g., 5% diphenyl/95% dimethylsiloxane) and chiral (e.g., 20% β-cyclodextrin) stationary phases.[1]

    • Mass Spectrometry (MS): The mass spectrometer is used to identify the individual compounds based on their mass spectra, which are compared to known standards and databases.

  • Quantification: The relative abundance of each product is determined by integrating the peak areas in the GC chromatogram.[1]

Visualizations

Enzymatic Reaction Pathway of this compound Synthase

The following diagram illustrates the proposed cyclization pathway for the conversion of farnesyl diphosphate to this compound, proceeding through key carbocation intermediates.

TEAS_Reaction_Pathway FPP Farnesyl Diphosphate (FPP) Farnesyl_Cation (E,E)-Farnesyl Cation FPP->Farnesyl_Cation Ionization (-OPP) Germacrene_A (+)-Germacrene A (enzyme-bound) Farnesyl_Cation->Germacrene_A Cyclization Eudesmyl_Cation Eudesmyl Cation Intermediate Germacrene_A->Eudesmyl_Cation Protonation & Cyclization Epi_Aristolochene This compound Eudesmyl_Cation->Epi_Aristolochene 1,2-Hydride & Methyl Shifts, Deprotonation

Caption: Proposed reaction mechanism for TEAS.

Experimental Workflow for TEAS Characterization

This diagram outlines the typical experimental workflow for the cloning, expression, purification, and functional analysis of this compound synthase.

TEAS_Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_analysis Functional Analysis Cloning Clone TEAS gene into expression vector Transformation Transform E. coli Cloning->Transformation Induction Induce protein expression (IPTG) Transformation->Induction Lysis Cell Lysis & Clarification Induction->Lysis Purification Affinity Chromatography (e.g., Ni-NTA) Lysis->Purification Assay Enzyme Assay with FPP Purification->Assay Extraction Product Extraction (Pentane/Hexane) Assay->Extraction GCMS GC-MS Analysis Extraction->GCMS

Caption: Experimental workflow for TEAS characterization.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of (+)-5-Epi-aristolochene in Plant Defense Mechanisms

Abstract

This compound is a bicyclic sesquiterpenoid hydrocarbon that serves as a crucial precursor to a class of antimicrobial phytoalexins in various plant species, most notably within the Solanaceae family. Its synthesis is a key component of the plant's inducible defense system, activated in response to pathogen attack and herbivory. This technical guide provides a comprehensive overview of the biosynthesis of this compound, the intricate signaling pathways that regulate its production, and its multifaceted role in plant defense. Detailed experimental protocols for its analysis, quantitative data on its induction and efficacy, and visual diagrams of the core biological pathways are presented to facilitate further research and application in crop protection and drug development.

Introduction

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to protect themselves from a myriad of biotic threats, including pathogenic microorganisms and herbivorous insects. A critical component of this defense is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized de novo and accumulated at the site of infection or stress.[1] this compound is a pivotal sesquiterpene intermediate in the biosynthesis of important phytoalexins, such as capsidiol in tobacco (Nicotiana tabacum) and pepper (Capsicum annuum).[2][3] This document delves into the core mechanisms governing the production and function of this compound, providing a technical foundation for researchers in plant science and natural product chemistry.

Biosynthesis of this compound and its Derivatives

The biosynthesis of this compound originates from the isoprenoid pathway. The immediate precursor is the C15 compound (2E,6E)-farnesyl diphosphate (FPP), which is a central branch-point metabolite in terpene synthesis.[4][5]

The key enzymatic step is the cyclization of FPP, catalyzed by 5-epi-aristolochene synthase (EAS) .[6] In tobacco, this enzyme is well-studied and referred to as TEAS.[2] The reaction is complex, involving the ionization of FPP and a series of carbocationic rearrangements and cyclizations to form the bicyclic structure of this compound.[7][8] The initial cyclization yields (+)-germacrene A as a bound intermediate.[6]

Following its synthesis, this compound is often further modified to produce the final active phytoalexin. For instance, in tobacco and pepper, it undergoes a two-step hydroxylation to form capsidiol. This conversion is catalyzed by a cytochrome P450-dependent enzyme, 5-epi-aristolochene-1,3-dihydroxylase .[3][5][9] Capsidiol is the primary antimicrobial sesquiterpenoid that accumulates in these plants upon fungal elicitation.[9]

Biosynthesis of this compound and Capsidiol cluster_0 Key Enzymes FPP Farnesyl Diphosphate (FPP) EpiArist This compound FPP->EpiArist  Cyclization Capsidiol Capsidiol EpiArist->Capsidiol  Hydroxylation EAS 5-Epi-aristolochene Synthase (EAS) EAS->FPP EAH 5-Epi-aristolochene 1,3-Dihydroxylase (Cytochrome P450) EAH->EpiArist

Caption: Biosynthetic pathway from FPP to Capsidiol.

Regulation and Signaling Pathways

The production of this compound and its derivatives is tightly regulated and induced upon perception of stress signals. The expression of the EAS gene is rapidly and strongly induced by pathogen-derived molecules, known as elicitors (e.g., fungal cell wall fragments), and by tissue damage caused by herbivores.[3][10]

Two key phytohormones, jasmonic acid (JA) and salicylic acid (SA) , are central to the signaling cascades that mediate plant defense responses.[11][12]

  • Jasmonic Acid (JA) Pathway: This pathway is primarily activated in response to wounding by herbivores and attack by necrotrophic pathogens.[13] Herbivore feeding on Nicotiana attenuata has been shown to induce the accumulation of EAS transcripts in shoots.[14]

  • Salicylic Acid (SA) Pathway: This pathway is typically induced by biotrophic pathogens.[11]

The JA and SA signaling pathways often exhibit an antagonistic relationship, allowing the plant to fine-tune its defense response to a specific type of threat.[11][13] The activation of these pathways leads to the transcriptional reprogramming of the plant cell, including the upregulation of defense-related genes like EAS.

Signaling Pathway for EAS Induction cluster_pathogens Biotic Stress cluster_signaling Hormonal Signaling cluster_response Cellular Response Pathogen Pathogen Attack (e.g., Fungi) SA Salicylic Acid (SA) Pathway Pathogen->SA Herbivore Herbivore Damage JA Jasmonic Acid (JA) Pathway Herbivore->JA SA->JA Antagonism TF Activation of Transcription Factors SA->TF JA->SA Antagonism JA->TF EAS_Gene EAS Gene Expression TF->EAS_Gene EAS_Protein EAS Protein Synthesis EAS_Gene->EAS_Protein

Caption: Simplified signaling cascade for EAS gene induction.

Role in Plant Defense Mechanisms

This compound is primarily a precursor to more active defense compounds. The resulting phytoalexins, like capsidiol, play direct and indirect roles in defense.

  • Direct Defense (Antimicrobial Activity): Capsidiol, derived from this compound, exhibits potent antimicrobial activity against a range of plant pathogens.[3] It accumulates to high concentrations at the site of infection, where it can inhibit the growth and development of fungi and bacteria.[1] This makes it a cornerstone of the plant's local inducible defense response.

  • Indirect Defense (Herbivore Response): While the direct role against herbivores is less clear, the volatile nature of sesquiterpenes means they can act as infochemicals. Herbivore-induced plant volatiles (HIPVs) can attract natural enemies (predators and parasitoids) of the attacking herbivores, a phenomenon known as "indirect defense".[4][15] While this compound itself is a hydrocarbon, related sesquiterpenes are well-known components of such volatile blends.

Quantitative Data

The induction of the this compound pathway is quantifiable, providing a measure of the plant's defense activation. While specific quantitative data for this compound itself is sparse in compiled reviews, data for its key enzyme (EAS) and its main product (capsidiol) are available.

Plant SpeciesElicitor/StressMeasured Component & ChangeReference
Nicotiana tabacum (cell culture)Fungal Elicitor (from Phytophthora)Capsidiol Accumulation: Significant increase.[2]
Nicotiana tabacum (cell culture)Fungal ElicitorEAS mRNA: Rapid and transient induction.[10]
Capsicum annuum (leaves)UV ChallengeEAS mRNA: Induction leading to capsidiol synthesis.[6]
Nicotiana attenuata (shoots)Manduca sexta (herbivore) feedingEAS transcripts: Induced accumulation (constitutively expressed in roots).[14]
Nicotiana tabacum (recombinant TEAS)(E,E)-FPP SubstrateProduct Specificity: this compound constitutes 78.9% of the total sesquiterpene hydrocarbon product.[2][2]

Experimental Protocols

Extraction and Quantification of this compound

This protocol outlines a general method for the analysis of sesquiterpenes from plant tissue using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Tissue Homogenization: Freeze a known weight of plant tissue (e.g., 100-500 mg) in liquid nitrogen and grind to a fine powder.

  • Solvent Extraction: Extract the powdered tissue with a non-polar solvent suitable for sesquiterpenes, such as hexane or a mixture of hexane and ethyl acetate. Vortex thoroughly and sonicate for 15-30 minutes. An internal standard (e.g., caryophyllene) should be added for accurate quantification.

  • Centrifugation: Centrifuge the mixture to pellet the plant debris.

  • Sample Concentration: Carefully transfer the supernatant to a new vial and concentrate it under a gentle stream of nitrogen gas to a final volume of approximately 100-200 µL.

  • GC-MS Analysis:

    • Injection: Inject 1-2 µL of the concentrated extract into the GC-MS.

    • Column: Use a non-polar capillary column (e.g., DB-5ms) suitable for separating terpenes.

    • Temperature Program: A typical program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 250°C) to elute the compounds, and holds for a period.

    • Detection: Use Mass Spectrometry in full scan mode to identify compounds based on their mass spectra and retention times compared to an authentic standard of this compound. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity.[16][17]

In Vitro Assay for 5-Epi-aristolochene Synthase (EAS) Activity

This protocol is for assaying the activity of recombinant EAS protein.

  • Protein Expression: Express the EAS gene (e.g., cloned into a pET vector) in E. coli BL21(DE3) cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).[6]

  • Assay Buffer: Prepare an assay buffer containing, for example, 25 mM HEPES (pH 7.2), 10 mM MgCl₂, and 5% glycerol.

  • Reaction Mixture: In a glass vial, combine the purified EAS enzyme, assay buffer, and the substrate, (2E,6E)-farnesyl diphosphate (FPP).

  • Incubation: Overlay the aqueous reaction mixture with a layer of a non-polar solvent like hexane to trap the volatile hydrocarbon product. Incubate at a suitable temperature (e.g., 30°C) for 1-2 hours.

  • Product Extraction: After incubation, vortex the vial to extract the this compound into the hexane layer.

  • Analysis: Analyze the hexane layer directly by GC-MS as described in Protocol 6.1 to identify and quantify the product.[2]

Experimental Workflow for Phytoalexin Analysis Start Plant subjected to Biotic Stress (Elicitor) Harvest Harvest Tissue at Time Points Start->Harvest Extract Solvent Extraction (e.g., Hexane) Harvest->Extract Concentrate Concentrate Extract Extract->Concentrate Analyze GC-MS Analysis Concentrate->Analyze Result Identification and Quantification of This compound Analyze->Result

Caption: Workflow for analyzing induced sesquiterpene production.

Conclusion and Future Directions

This compound is a central molecule in the chemical defense arsenal of many plants. Its biosynthesis via EAS is a critical, highly-regulated step that initiates the production of potent antimicrobial phytoalexins like capsidiol. Understanding the biosynthetic and regulatory networks controlling its production is paramount for developing novel strategies to enhance plant immunity.

Future research should focus on:

  • Metabolic Engineering: Overexpressing key enzymes like EAS and 5-epi-aristolochene hydroxylase could lead to crops with enhanced resistance to a broad spectrum of pathogens.[18]

  • Pathway Elucidation: Further exploration of the downstream modifications of this compound in different plant species may uncover novel phytoalexins with unique biological activities.

  • Drug Discovery: As natural products, phytoalexins like capsidiol could serve as lead compounds for the development of new antimicrobial agents for use in medicine and agriculture.

References

Enzymatic formation of (+)-5-Epi-aristolochene from farnesyl diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Enzymatic Formation of (+)-5-Epi-aristolochene

Audience: Researchers, Scientists, and Drug Development Professionals Topic:

Executive Summary

The biosynthesis of complex cyclic terpenes from simple acyclic precursors is a remarkable feat of natural catalysis. One such transformation is the conversion of the ubiquitous 15-carbon isoprenoid, farnesyl diphosphate (FPP), into the bicyclic sesquiterpene this compound. This reaction is catalyzed by the enzyme 5-epi-aristolochene synthase (TEAS), a sesquiterpene cyclase found in tobacco (Nicotiana tabacum).[1][2] this compound is a key precursor to capsidiol, a phytoalexin with significant antifungal properties, making its biosynthetic pathway of great interest to researchers in natural product chemistry and drug development.[2] This document provides an in-depth technical overview of the TEAS-catalyzed reaction, including the enzymatic mechanism, product specificity, detailed experimental protocols for its study, and the structural basis for its catalytic prowess.

The Catalyst: 5-Epi-Aristolochene Synthase (TEAS)

5-Epi-aristolochene synthase (EC 4.2.3.61), commonly abbreviated as TEAS, is the dedicated enzyme responsible for the biosynthesis of this compound in Nicotiana tabacum.[3] As a member of the terpene synthase (or cyclase) family, TEAS orchestrates a complex cascade of carbocationic reactions within a single active site, transforming the linear FPP substrate into a stereochemically complex cyclic product.[1][4]

Extensive biochemical and structural characterization, including high-resolution crystal structures (PDB IDs: 5EAS, 5IK9), has provided significant insight into its function.[4][5][6][7] The enzyme adopts a conserved "terpene fold" and utilizes divalent metal ions, typically Mg²⁺, to facilitate the initial ionization of the farnesyl diphosphate substrate, initiating the cyclization cascade.[1][8]

The Catalytic Mechanism: From Linear Precursor to Bicyclic Product

The conversion of FPP to this compound is a multi-step process involving highly reactive carbocationic intermediates, which are tightly controlled and chaperoned within the enzyme's active site. The generally accepted mechanism proceeds through several key stages.[1][2][9]

  • Ionization: The reaction begins with the Mg²⁺-assisted cleavage of the diphosphate group from FPP, generating an (E,E)-farnesyl cation and a diphosphate ion pair.[1]

  • First Cyclization: The farnesyl cation undergoes a C1-C10 cyclization to form a ten-membered ring, resulting in the enzyme-bound intermediate, (+)-germacrene A.[1][3]

  • Protonation & Second Cyclization: The germacrene A intermediate is protonated, which triggers a second ring closure (C2-C7) to form a bicyclic eudesmyl carbocation intermediate.[1][2]

  • Carbocation Rearrangements: The eudesmyl cation undergoes a series of rearrangements, including a 1,2-hydride shift and a subsequent methyl migration, leading to the formation of an eremophilenyl cation.[1][9]

  • Deprotonation: The reaction cascade terminates with a final deprotonation step, where a proton is abstracted from the C8 position by an active site residue (Trp273 has been proposed as the base), yielding the stable final product, this compound.[2][9]

Enzymatic_Pathway cluster_enzyme TEAS Active Site FPP Farnesyl Diphosphate (FPP) Farnesyl_Cation (E,E)-Farnesyl Cation FPP->Farnesyl_Cation - OPPi Germacrene_A (+)-Germacrene A (Enzyme-Bound) Farnesyl_Cation->Germacrene_A C1-C10 Cyclization Eudesmyl_Cation Eudesmyl Carbocation Germacrene_A->Eudesmyl_Cation Protonation & C2-C7 Cyclization Eremophilenyl_Cation Eremophilenyl Cation Eudesmyl_Cation->Eremophilenyl_Cation Hydride & Methyl Shifts Product This compound Eremophilenyl_Cation->Product Deprotonation (-H+)

Caption: TEAS-catalyzed conversion of FPP to this compound.

Data Presentation: Product Specificity and Kinetic Parameters

While TEAS is named for its primary product, it exhibits a degree of catalytic promiscuity, generating a range of alternative sesquiterpene hydrocarbons. Careful analysis using gas chromatography-mass spectrometry (GC-MS) has revealed that at room temperature, approximately one in five reactions results in a product other than this compound.[1] This product profile can be influenced by reaction conditions such as temperature.[1]

Table 1: Product Distribution of Tobacco 5-Epi-aristolochene Synthase (TEAS) at Room Temperature

CompoundProduct ClassRelative Abundance (%)
This compound Eudesmane 78.9
(-)-4-Epi-eremophileneEremophilane6.2
(+)-Germacrene AGermacrane3.6
Other Sesquiterpenes (22)Various~12.0
(Data sourced from O'Maille et al., providing a detailed analysis of the TEAS product spectrum)[1]

Table 2: Steady-State Kinetic Parameters for Sesquiterpene Synthases

EnzymeSubstrateK_m (μM)k_cat (s⁻¹)
Tobacco 5-Epi-aristolochene Synthase (TEAS)FPP3 - 70.02 - 0.103
P. roqueforti Aristolochene SynthaseFPP0.55Not Reported
A. terreus Aristolochene Synthase (recombinant)FPP0.0150.015
(Data compiled from various studies characterizing wild-type and mutant terpene synthases)[9][10][11]

Experimental Protocols

Reproducing and building upon existing research requires robust and detailed methodologies. The following sections outline key experimental protocols for the study of TEAS.

Recombinant TEAS Expression and Purification
  • Cloning: The coding sequence for N. tabacum 5-epi-aristolochene synthase is cloned into a suitable E. coli expression vector, such as a pET-based or other T7 promoter-driven system. A vector providing an N-terminal His-tag (e.g., pHis9-GW) is commonly used to facilitate purification.[1]

  • Transformation: The expression plasmid is transformed into a competent E. coli expression strain, typically BL21(DE3) or a derivative.[1]

  • Cell Culture and Induction:

    • Grow transformed E. coli at 37°C in a rich medium (e.g., Terrific Broth) containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with vigorous shaking.[1]

    • Monitor cell growth by measuring absorbance at 600 nm (A₆₀₀).

    • When the A₆₀₀ reaches ~1.0, induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.[1]

    • Reduce the culture temperature to 22°C and continue incubation for 6-8 hours to promote proper protein folding and solubility.[1]

  • Purification:

    • Harvest cells by centrifugation and resuspend in a lysis buffer.

    • Lyse cells via sonication or high-pressure homogenization.

    • Clarify the lysate by ultracentrifugation.

    • Purify the soluble TEAS protein from the supernatant using a combination of chromatographic techniques, such as anion-exchange chromatography followed by gel filtration chromatography.[10][12] If a His-tag is used, immobilized metal affinity chromatography (IMAC) would be the primary purification step.

In Vitro Single-Vial Enzyme Assay
  • Reaction Mixture: Prepare a total reaction volume of 500 µL in a glass vial containing:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 4 mM Dithiothreitol (DTT).[13]

    • Substrate: 40 µM (E,E)-Farnesyl diphosphate (FPP).[13]

    • Enzyme: 50-100 µg of purified recombinant TEAS protein.[13]

  • Reaction Overlay: Carefully overlay the aqueous reaction mixture with 500 µL of an organic solvent, such as n-hexane, to trap the volatile sesquiterpene products.

  • Incubation: Incubate the reaction at 30°C for 3 hours.[13] A negative control using heat-denatured (boiled) enzyme should be run in parallel.[13]

  • Product Extraction: After incubation, vortex the vial vigorously to extract the hydrocarbon products into the hexane layer. Separate the layers by centrifugation.

  • Analysis: Analyze a 1 µL aliquot of the hexane extract by Gas Chromatography-Mass Spectrometry (GC-MS).

Product Identification by GC-MS
  • Chromatography: Employ a GC-MS system for analysis. To resolve the complex mixture of sesquiterpene isomers, the complementary use of two different column stationary phases is critical:[1][14]

    • Non-polar column: e.g., 5% diphenyl / 95% dimethylsiloxane, for general separation.

    • Chiral column: e.g., 20% β-cyclodextrin, for separating enantiomers.

  • Identification: Identify products by comparing their mass spectra and retention times to those of authentic standards and/or published library data.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Enzymatic Reaction cluster_analysis Product Analysis Cloning Clone TEAS Gene into Expression Vector Transformation Transform E. coli BL21(DE3) Cloning->Transformation Culture Grow Cells & Induce with IPTG Transformation->Culture Purification Purify TEAS Protein (e.g., Chromatography) Culture->Purification Add_Enzyme Add Purified TEAS Purification->Add_Enzyme Assay_Setup Set up Single-Vial Assay (Buffer, FPP, MgCl2) Assay_Setup->Add_Enzyme Incubation Incubate at 30°C Add_Enzyme->Incubation Extraction Extract Products with Hexane Incubation->Extraction GCMS Analyze Hexane Extract by GC-MS Extraction->GCMS Identification Identify & Quantify Products (vs. Standards) GCMS->Identification

Caption: Workflow for TEAS expression, assay, and product analysis.

Conclusion

The enzymatic formation of this compound by TEAS is a model system for understanding the biosynthesis of complex natural products.[1] Through a combination of structural biology, detailed mechanistic studies, and site-directed mutagenesis, the scientific community has unraveled the intricate catalytic strategy employed by this remarkable enzyme.[2][5][9] The protocols and data presented herein provide a comprehensive guide for researchers aiming to study this system. A thorough understanding of TEAS not only illuminates fundamental principles of biocatalysis but also provides a template for the future engineering of terpene synthases to produce novel, high-value compounds for the pharmaceutical and biotechnology industries.[4][5]

References

Unraveling the Fleeting Intermediates: A Deep Dive into (+)-5-Epi-aristolochene Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate world of terpene biosynthesis is a fertile ground for scientific exploration, offering a treasure trove of structurally diverse molecules with significant pharmacological potential. Among these, the sesquiterpene (+)-5-epi-aristolochene stands out as a key precursor to the phytoalexin capsidiol, a compound with notable antifungal properties. The enzymatic cyclization of the linear precursor, farnesyl pyrophosphate (FPP), into the complex bicyclic structure of this compound is a masterclass in catalytic control, orchestrated by the enzyme 5-epi-aristolochene synthase (TEAS). This process proceeds through a series of highly reactive and transient carbocation intermediates, the precise management of which by the enzyme's active site dictates the final product. This technical guide provides a comprehensive overview of these carbocation intermediates, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Catalytic Cascade: A Journey Through Carbocation Intermediates

The biosynthesis of this compound from (2E,6E)-farnesyl diphosphate is a multi-step process initiated by the enzyme 5-epi-aristolochene synthase (TEAS), a class I terpene cyclase. The reaction is triggered by the ionization of the diphosphate group from FPP, a step facilitated by divalent metal ions, typically Mg2+, coordinated within the enzyme's active site.[1][2] This initial ionization generates a highly reactive allylic carbocation, the (2E,6E)-farnesyl cation.[3][4]

The enzyme's active site then guides this initial carbocation through a series of intramolecular cyclizations and rearrangements. The first key step is a 1,10-cyclization to form a 10-membered ring intermediate, the germacrenyl A cation.[3][5] This is followed by a second cyclization to form the bicyclic eudesmyl carbocation.[3][4] Subsequent 1,2-hydride and methyl migrations across the bicyclic ring system ultimately lead to the formation of the final product, this compound, after a final deprotonation step.[4] The entire cascade is a testament to the enzyme's ability to stabilize these fleeting, high-energy carbocation intermediates and steer the reaction towards a specific stereochemical outcome.[6][7][8]

digraph "Biosynthetic Pathway of this compound" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.6];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
  edge [fontname="Arial", fontsize=9];

FPP [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Farnesyl_Cation [label="(2E,6E)-Farnesyl Cation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Germacrene_A_Cation [label="Germacrenyl A Cation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Eudesmyl_Cation [label="Eudesmyl Cation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Epi_aristolochene [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

FPP -> Farnesyl_Cation [label="-OPP"]; Farnesyl_Cation -> Germacrene_A_Cation [label="1,10-Cyclization"]; Germacrene_A_Cation -> Eudesmyl_Cation [label="Cyclization"]; Eudesmyl_Cation -> Epi_aristolochene [label="Rearrangements & -H+"]; }

Figure 2: Experimental workflow for TEAS characterization.

The Role of the Enzyme Active Site in Controlling Carbocation Chemistry

The crystal structure of TEAS has provided invaluable insights into how the enzyme's active site orchestrates the complex cyclization cascade. The active site is a hydrophobic pocket that shields the reactive carbocation intermediates from premature quenching by water molecules.[9] Specific amino acid residues within the active site play crucial roles in stabilizing the carbocations through cation-π interactions and in positioning the flexible substrate and intermediates for the subsequent reaction steps.[1][4] Site-directed mutagenesis studies have confirmed the importance of these residues in determining both the catalytic efficiency and the product specificity of the enzyme.[1][10]

Conclusion and Future Directions

The study of carbocation intermediates in this compound biosynthesis provides a fascinating glimpse into the power of enzymatic catalysis. Through a combination of structural biology, enzymology, and computational chemistry, a detailed picture of this complex reaction is emerging. This knowledge is not only fundamental to our understanding of natural product biosynthesis but also provides a roadmap for the rational design and engineering of novel terpene synthases. By manipulating the enzyme's active site, it may be possible to generate new terpene scaffolds with unique biological activities, opening up new avenues for drug discovery and development. Future research will likely focus on trapping and directly characterizing the elusive carbocation intermediates, further illuminating the intricate dance between enzyme and substrate that gives rise to the vast diversity of the terpene world.

References

An In-Depth Technical Guide to (+)-5-Epi-aristolochene: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5-Epi-aristolochene is a bicyclic sesquiterpene hydrocarbon of significant interest in the fields of natural product chemistry, biosynthesis, and pharmacology.[1] As a key intermediate in the biosynthesis of phytoalexins, such as capsidiol in tobacco (Nicotiana tabacum), it plays a crucial role in plant defense mechanisms.[2][3] Its intriguing chemical structure and biological activities, including potential anti-inflammatory and antimicrobial effects, have made it a target for further investigation.[4] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols and pathway visualizations.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. While experimentally determined values for some properties remain elusive in the literature, computed and analytical data provide valuable insights.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₄[1]
Molecular Weight 204.35 g/mol [1]
IUPAC Name (4R,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene[1]
CAS Number 115888-31-8[1]
Appearance Not explicitly reported, likely an oilN/A
Melting Point Not experimentally determinedN/A
Boiling Point Not experimentally determinedN/A
Optical Rotation ([α]D) Not definitively reported; expected to be positiveN/A
Solubility Estimated water solubility: 0.05011 mg/L @ 25 °C[5]
Kovats Retention Index Standard non-polar: 1474; Semi-standard non-polar: 1476[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
1------
2------
3------
4------
4a------
5------
6------
7------
8------
8a------
9------
10------
11------
12 (C=CH₂)------
13 (C=CH₂)------
14 (CH₃)------
15 (CH₃)------

Note: A fully assigned spectrum with coupling constants is not available in the reviewed literature. Researchers should refer to multiple sources and perform their own 2D NMR experiments for complete assignment.

Biosynthesis of this compound

The biosynthesis of this compound is a well-studied enzymatic process catalyzed by 5-epi-aristolochene synthase (TEAS) . This enzyme facilitates the cyclization of the acyclic precursor, farnesyl diphosphate (FPP) .[6] The reaction proceeds through a series of carbocationic intermediates, including the formation of a germacrene A intermediate.[3]

Biosynthesis FPP Farnesyl Diphosphate (FPP) Carbocation1 Farnesyl Cation FPP->Carbocation1 Ionization (-PPi) GermacreneA Germacrene A Intermediate Carbocation1->GermacreneA 1,10-Cyclization EudesmylCation Eudesmyl Cation GermacreneA->EudesmylCation Protonation & Cyclization EpiAristolochene This compound EudesmylCation->EpiAristolochene Rearrangement & Deprotonation

Biosynthesis of this compound from Farnesyl Diphosphate.

Experimental Protocols

Expression and Purification of Recombinant 5-Epi-aristolochene Synthase (TEAS)

This protocol is adapted from methodologies described for the expression of TEAS in Escherichia coli.[3]

  • Transformation: The cDNA clone of tobacco 5-epi-aristolochene synthase is transformed into an appropriate E. coli expression strain (e.g., BL21(λDE3)).

  • Culture Growth: Transformed E. coli are grown at 37 °C in a suitable medium (e.g., Terrific Broth) containing the appropriate antibiotic for plasmid selection until an optical density at 600 nm (A₆₀₀) of approximately 1.0 is reached.

  • Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM. The culture is then incubated for an additional 6 hours at a reduced temperature (e.g., 22 °C) to enhance soluble protein expression.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 500 mM NaCl, 20 mM imidazole, 20 mM β-mercaptoethanol, 10% [v/v] glycerol). Lysis can be achieved by sonication or high-pressure homogenization.

  • Purification: The soluble protein fraction is clarified by centrifugation. If a His-tagged construct is used, the protein is purified using a Ni²⁺-affinity column. The protein is eluted with a gradient of imidazole.

  • Further Purification (Optional): Additional purification steps, such as anion exchange, hydroxylapatite, and chromatofocusing chromatography, can be employed to achieve higher purity.[2]

TEAS_Purification cluster_expression Expression cluster_purification Purification Transformation Transformation of E. coli Culture Culture Growth (37°C) Transformation->Culture Induction IPTG Induction (22°C) Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Centrifugation Lysis->Clarification AffinityChrom Ni-NTA Affinity Chromatography Clarification->AffinityChrom FurtherPurification Further Purification (Optional) AffinityChrom->FurtherPurification

Workflow for the Expression and Purification of Recombinant TEAS.
Enzymatic Synthesis and Product Characterization of this compound

This protocol describes the in vitro synthesis of this compound using purified TEAS and its subsequent analysis.[3]

  • Reaction Setup: The enzymatic reaction is typically performed in a buffer such as 50 mM Bis-Tris propane-HCl, pH 7.5, containing 20 mM MgCl₂.

  • Substrate and Enzyme Addition: Farnesyl diphosphate (FPP) is added as the substrate to a final concentration of approximately 500 µM. The reaction is initiated by the addition of purified TEAS to a final concentration of around 1.0 µM.

  • Incubation: The reaction mixture is overlaid with an organic solvent (e.g., ethyl acetate) to trap the volatile sesquiterpene product and incubated at room temperature.

  • Extraction: After incubation, the organic layer containing the product is collected. The aqueous layer can be further extracted with the same organic solvent to ensure complete recovery.

  • Characterization by GC-MS: The extracted product is analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification. A non-polar column (e.g., 5% diphenyl/95% dimethylsiloxane) is suitable for separation. The mass spectrum of the product is compared with known spectra of this compound.

Biological Activity and Signaling Pathways

This compound is primarily recognized for its role as a precursor in the biosynthesis of phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack.[4] For instance, in Nicotiana tabacum, this compound is converted to the phytoalexin capsidiol.

While specific signaling pathways directly modulated by this compound are not extensively characterized, the broader class of sesquiterpenes is known to be involved in various biological processes, including anti-inflammatory and antimicrobial activities. The anti-inflammatory effects of many phytochemicals are often attributed to their ability to modulate key signaling pathways such as the NF-κB pathway. Further research is needed to elucidate the direct molecular targets and signaling cascades that this compound may influence.

Plant_Defense Pathogen Pathogen Attack Elicitors Elicitor Recognition Pathogen->Elicitors Signaling Plant Defense Signaling Cascade Elicitors->Signaling TEAS_Induction TEAS Gene Expression Signaling->TEAS_Induction FPP Farnesyl Diphosphate TEAS_Induction->FPP EpiAristolochene This compound FPP->EpiAristolochene TEAS Phytoalexin Phytoalexin (e.g., Capsidiol) EpiAristolochene->Phytoalexin Downstream Enzymes Defense Antimicrobial Defense Phytoalexin->Defense

Role of this compound in Plant Defense.

Conclusion

This compound is a fascinating natural product with a well-defined biosynthetic pathway and important biological roles, particularly in plant defense. While much is known about its enzymatic synthesis and chemical structure, further research is warranted to fully characterize its physical properties and to explore its potential pharmacological activities and the underlying molecular mechanisms. The protocols and information provided in this guide serve as a valuable resource for researchers and scientists working with this intriguing sesquiterpene.

References

The Synthesis of Capsidiol: A Technical Guide to Leveraging (+)-5-Epi-aristolochene as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsidiol, a sesquiterpenoid phytoalexin, has garnered significant interest within the scientific community due to its potent antifungal and anti-inflammatory properties. Its complex bicyclic structure, however, presents a considerable challenge for traditional chemical synthesis. This technical guide provides an in-depth exploration of a chemoenzymatic approach to capsidiol synthesis, utilizing (+)-5-epi-aristolochene as a key precursor. This document outlines the biosynthetic pathway, details the recombinant expression and purification of the necessary enzymes, provides protocols for the enzymatic and chemical synthesis of key intermediates, and describes methods for the purification and analysis of the final product.

Biosynthetic Pathway of Capsidiol

The biosynthesis of capsidiol from the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP), is a two-step enzymatic cascade. The first committed step is the cyclization of FPP to this compound, catalyzed by the enzyme 5-epi-aristolochene synthase (EAS). Subsequently, the cytochrome P450 enzyme, 5-epi-aristolochene dihydroxylase (EAH), catalyzes the stereospecific dihydroxylation of this compound to yield capsidiol.[1][2][3]

Capsidiol_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) EpiAristolochene This compound FPP->EpiAristolochene 5-epi-aristolochene synthase (EAS) Capsidiol Capsidiol EpiAristolochene->Capsidiol 5-epi-aristolochene dihydroxylase (EAH) (Cytochrome P450)

Caption: Biosynthetic pathway of capsidiol from farnesyl pyrophosphate.

Section 1: Enzymatic Synthesis of this compound

The enzymatic production of this compound is achieved through the recombinant expression of 5-epi-aristolochene synthase (EAS). The tobacco enzyme, TEAS, is a well-characterized model for this transformation.[4]

Recombinant Expression and Purification of 5-Epi-aristolochene Synthase (EAS)

A common method for producing EAS is through heterologous expression in Escherichia coli.[5]

Experimental Protocol: Expression and Purification of His-tagged EAS

  • Gene Cloning and Vector Construction: The gene encoding for 5-epi-aristolochene synthase is cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.

  • Transformation: The expression vector is transformed into a competent E. coli expression strain, such as BL21(DE3).

  • Cell Culture and Induction:

    • An overnight starter culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.

    • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • The culture is then incubated at a lower temperature, typically 18-25°C, for 16-24 hours to enhance soluble protein expression.[6]

  • Cell Lysis:

    • Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • The cells are lysed by sonication or high-pressure homogenization.

    • The lysate is clarified by centrifugation to remove cell debris.

  • Affinity Chromatography Purification:

    • The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • The His-tagged EAS is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).[7]

  • Buffer Exchange and Storage: The purified enzyme is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column and stored at -80°C.

Enzymatic Reaction and Product Extraction

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a suitable reaction vessel, combine the reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2), farnesyl pyrophosphate (FPP) as the substrate, and the purified EAS enzyme.

  • Incubation: The reaction mixture is incubated at a controlled temperature, typically 25-30°C, for several hours. The progress of the reaction can be monitored by GC-MS.

  • Product Extraction: The reaction mixture is extracted with an organic solvent such as hexane or ethyl acetate. The organic layer, containing the this compound, is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

ParameterValue/ConditionReference
EnzymeTobacco 5-epi-aristolochene synthase (TEAS)[4]
SubstrateFarnesyl pyrophosphate (FPP)[4]
Product Specificity (at room temp.)78.9% this compound[4]
Major Byproduct(-)-4-epi-Eremophilene (6.2%)[4]
Reaction Buffer50 mM Tris-HCl pH 7.5, 10 mM MgCl2N/A
Incubation Temperature25-30°CN/A
Extraction SolventHexane or Ethyl AcetateN/A

Section 2: Chemical Synthesis of this compound (Alternative Route)

For laboratories not equipped for enzymatic synthesis, chemical synthesis provides an alternative route to this compound. The total synthesis of eremophilane-type sesquiterpenes, including aristolone, provides a strategic framework for the synthesis of this compound.[8] A key step often involves the intramolecular cyclization of a suitable precursor.[8]

Conceptual Workflow for Chemical Synthesis

Chemical_Synthesis_Workflow Start Acyclic Precursor Intermediate1 Diazoketone Intermediate Start->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Product (±)-Aristolone Cyclization->Product Modification Stereochemical Modification Product->Modification FinalProduct This compound Modification->FinalProduct

Caption: Conceptual workflow for the chemical synthesis of this compound.

A detailed, multi-step synthesis is beyond the scope of this guide, but researchers can refer to the literature on the total synthesis of related eremophilane sesquiterpenes for specific reaction conditions and methodologies.[8]

Section 3: Enzymatic Conversion of this compound to Capsidiol

The final step in the synthesis of capsidiol is the dihydroxylation of this compound, catalyzed by the cytochrome P450 enzyme, 5-epi-aristolochene dihydroxylase (EAH).

Recombinant Expression and Preparation of 5-Epi-aristolochene Dihydroxylase (EAH)

EAH is a membrane-bound protein and is typically expressed in a eukaryotic system, such as Saccharomyces cerevisiae, to ensure proper folding and activity.[1]

Experimental Protocol: Expression of EAH in Saccharomyces cerevisiae

  • Yeast Expression Vector: The gene for EAH is cloned into a yeast expression vector, such as pYeDP60.[9]

  • Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., WAT11).[1]

  • Yeast Culture and Induction: The transformed yeast is grown in an appropriate medium, and protein expression is induced, typically by the addition of galactose.

  • Microsome Preparation:

    • Yeast cells are harvested and lysed.

    • The cell lysate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound EAH. The microsomes are resuspended in a suitable buffer and stored at -80°C.[1]

Enzymatic Dihydroxylation Reaction

Experimental Protocol: Synthesis of Capsidiol

  • Reaction Setup: The reaction is typically carried out using the microsomal preparation containing EAH. The reaction mixture includes the microsomal suspension, this compound (often dissolved in a co-solvent like DMSO), a buffer (e.g., 100 mM Tris-HCl, pH 7.5), and an NADPH regenerating system (or a sufficient concentration of NADPH).[1]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 28-30°C) with shaking for several hours.

  • Product Extraction: The reaction is quenched, and the products are extracted with an organic solvent like ethyl acetate. The organic extract is then dried and concentrated.

ParameterValue/ConditionReference
Enzyme SourceMicrosomes from S. cerevisiae expressing EAH[1]
SubstrateThis compound[1]
Optimal pH7.5[1]
NADPH Concentration0.3 mM (saturating up to 2.4 mM)[1]
Co-solvent for SubstrateDimethyl sulfoxide (DMSO)[1]
Incubation Temperature28-30°CN/A
Extraction SolventEthyl Acetate[1]

Section 4: Purification and Analysis of Capsidiol

Purification of Capsidiol

The crude capsidiol extract can be purified using chromatographic techniques.

Experimental Protocol: Purification of Capsidiol

  • Silica Gel Chromatography: The concentrated extract is subjected to silica gel column chromatography. A gradient of solvents, such as a hexane-ethyl acetate mixture, is used to elute the compounds. Fractions are collected and analyzed by thin-layer chromatography (TLC) or GC-MS to identify those containing capsidiol.[1]

  • High-Performance Liquid Chromatography (HPLC): For higher purity, the capsidiol-containing fractions from the silica gel column can be further purified by reversed-phase HPLC.[10]

Analysis of Capsidiol

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for the identification and quantification of capsidiol.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: The purified capsidiol or aliquots from the reaction mixture are prepared for GC-MS analysis. An internal standard can be added for quantitative analysis.

  • GC-MS Conditions:

    • Column: A suitable capillary column, such as a Restek Rtx-5 (30 m × 0.32 mm, 0.25-μm phase thickness), is used.[1]

    • Injection: Splitless injection at 250°C.[1]

    • Oven Program: An initial temperature of 70°C held for 1 minute, followed by a ramp of 8°C/min to 230°C.[1]

    • Mass Spectrometry: Electron ionization (EI) at 70 eV, scanning a mass range of 35-300 amu.[9]

  • Identification and Quantification: Capsidiol is identified by its characteristic retention time and mass spectrum. Quantification can be performed by integrating the peak area and comparing it to a calibration curve generated with a pure standard or by using an internal standard method.[11]

Overall Experimental Workflow

Overall_Workflow cluster_EAS Step 1: this compound Synthesis cluster_EAH Step 2: Capsidiol Synthesis cluster_Purification_Analysis Step 3: Purification and Analysis EAS_Expression Recombinant Expression of EAS in E. coli EAS_Purification Purification of EAS (Affinity Chromatography) EAS_Expression->EAS_Purification EAS_Reaction Enzymatic Reaction (FPP -> this compound) EAS_Purification->EAS_Reaction EAS_Extraction Extraction of this compound EAS_Reaction->EAS_Extraction EAH_Reaction Enzymatic Dihydroxylation EAS_Extraction->EAH_Reaction This compound EAH_Expression Recombinant Expression of EAH in S. cerevisiae Microsome_Prep Microsome Preparation EAH_Expression->Microsome_Prep Microsome_Prep->EAH_Reaction EAH_Extraction Extraction of Capsidiol EAH_Reaction->EAH_Extraction Purification Purification of Capsidiol (Chromatography) EAH_Extraction->Purification Analysis Analysis by GC-MS Purification->Analysis

Caption: Overall experimental workflow for the synthesis of capsidiol.

Conclusion

The chemoenzymatic synthesis of capsidiol using this compound as a precursor offers a viable and potentially scalable alternative to total chemical synthesis. This guide provides a comprehensive framework for researchers to produce and purify capsidiol for further investigation and potential therapeutic development. The detailed protocols and quantitative data presented herein serve as a valuable resource for scientists in the fields of natural product synthesis, metabolic engineering, and drug discovery. The continued exploration and optimization of these enzymatic and chemical methodologies will undoubtedly pave the way for the broader availability of capsidiol and other valuable sesquiterpenoids.

References

Methodological & Application

Application Notes and Protocols for 5-epi-aristolochone Synthase (TEAS) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-epi-aristolochene synthase (TEAS) is a key enzyme in the biosynthesis of sesquiterpenoid phytoalexins in plants, such as tobacco (Nicotiana tabacum). It catalyzes the cyclization of the acyclic precursor farnesyl diphosphate (FPP) into the bicyclic sesquiterpene, 5-epi-aristolochene.[1] This compound is a precursor to the antifungal phytoalexin capsidiol, making TEAS a significant enzyme in plant defense mechanisms.[1] Understanding the activity of TEAS is crucial for research in plant biochemistry, natural product synthesis, and for the development of novel antimicrobial agents.

This document provides detailed protocols for the expression and purification of recombinant TEAS, the execution of the TEAS enzymatic assay, and the subsequent analysis of its products using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

Table 1: Typical TEAS Assay Reaction Components
ComponentStock ConcentrationVolume per 0.5 mL ReactionFinal Concentration
Bis-Tris propane-HCl (pH 7.5)1 M25 µL50 mM
MgCl₂1 M10 µL20 mM
Farnesyl Diphosphate (FPP)50 mM5 µL500 µM
Purified TEAS Enzyme100 µM5 µL1.0 µM
Nuclease-free Water-455 µL-
Table 2: Product Distribution from a Standard TEAS Assay
ProductRetention Time (min)Relative Abundance (%)
(+)-Germacrene A~10.23.6%
(-)-4-epi-Eremophilene~11.56.2%
(+)-5-epi-aristolochene~11.878.9%
Other Sesquiterpenesvarious~11.3%

Note: Retention times and relative abundances are approximate and can vary based on GC-MS conditions and enzyme batch.[1]

Experimental Protocols

Part 1: Recombinant TEAS Expression and Purification

This protocol describes the expression of His-tagged TEAS in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

1.1. Expression of Recombinant TEAS:

  • Transformation: Transform E. coli BL21(DE3) cells with a suitable expression vector containing the TEAS gene (e.g., pHis9-GW). Plate the transformed cells on Terrific Broth (TB) agar plates containing 50 µg/mL kanamycin and incubate overnight at 37°C.[1]

  • Inoculation: Inoculate a single colony into 50 mL of TB medium with 50 µg/mL kanamycin and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of TB medium (with 50 µg/mL kanamycin) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (A₆₀₀) reaches 1.0.[1]

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.[1]

  • Incubation: Continue to incubate the culture for 6 hours at 22°C with shaking.[1]

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

1.2. Purification of His-tagged TEAS:

  • Cell Lysis: Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 500 mM NaCl, 20 mM imidazole, 20 mM β-mercaptoethanol, 10% (v/v) glycerol, and 1% (v/v) Tween 20).[1] Add lysozyme to a final concentration of 0.5 mg/mL and stir for 1 hour at 4°C.[1]

  • Sonication: Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • IMAC Chromatography:

    • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with Wash Buffer (50 mM Tris-HCl, pH 8.0, 500 mM NaCl, 40 mM imidazole, 20 mM β-mercaptoethanol, 10% (v/v) glycerol).

    • Elute the His-tagged TEAS protein with Elution Buffer (50 mM Tris-HCl, pH 8.0, 500 mM NaCl, 250 mM imidazole, 20 mM β-mercaptoethanol, 10% (v/v) glycerol).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

  • Purity Check and Quantification: Assess the purity of the protein by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.

Part 2: 5-epi-aristolochene Synthase (TEAS) Assay

This protocol outlines the enzymatic reaction to produce 5-epi-aristolochene from farnesyl diphosphate.

  • Reaction Setup: In a 2 mL glass screw-top vial, prepare a 0.5 mL reaction mixture containing 50 mM Bis-Tris propane-HCl (pH 7.5) and 20 mM MgCl₂.[1]

  • Substrate Addition: Add farnesyl diphosphate (FPP) to a final concentration of 500 µM.[1]

  • Equilibration: Allow the reaction mixture to equilibrate to room temperature.

  • Enzyme Addition: Initiate the reaction by adding the purified TEAS enzyme to a final concentration of 1.0 µM.[1]

  • Organic Overlay: Immediately overlay the reaction with 0.5 mL of ethyl acetate containing 50 µM farnesol as an internal standard.[1]

  • Incubation: Cap the vial tightly and incubate for approximately 1 hour at room temperature.[1]

  • Extraction: After incubation, vortex the vial vigorously for 30 seconds to extract the sesquiterpene products into the ethyl acetate layer.

  • Sample Preparation for GC-MS: Carefully transfer the top ethyl acetate layer to a new vial for GC-MS analysis.

Part 3: GC-MS Analysis of Assay Products

This protocol provides the parameters for the separation and identification of the TEAS assay products.

  • Instrumentation: An Agilent Gas Chromatograph coupled with a Mass Spectrometer (or equivalent).

  • Column: A non-polar column (e.g., 5% diphenyl/95% dimethylsiloxane) is suitable for general separation. For chiral analysis, a chiral stationary phase (e.g., 20% β-cyclodextrin) can be used.[1]

  • GC Parameters: [1]

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Injection Volume: 2 µL

    • Carrier Gas: Helium

    • Flow Rate: 2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 5 minutes.

      • Ramp 1: 10°C/min to 180°C, hold for 4 minutes.

      • Ramp 2: 100°C/min to 240°C, hold for 1 minute.

  • MS Parameters: [1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Solvent Delay: 8.5 minutes.

    • Data Acquisition: Full scan mode.

  • Product Identification and Quantification: Identify the products by comparing their mass spectra and retention times with authentic standards or published data. Quantify the products by integrating the peak areas from the total ion chromatogram and normalizing to the internal standard (farnesol).[1]

Visualizations

TEAS_Pathway FPP Farnesyl Diphosphate (FPP) TEAS 5-epi-aristolochene Synthase (TEAS) FPP->TEAS GermacreneA Germacrene A (intermediate) TEAS->GermacreneA Cyclization EudesmylCation Eudesmyl Cation (intermediate) GermacreneA->EudesmylCation Protonation & Ring Closure Product 5-epi-aristolochene EudesmylCation->Product Rearrangement & Deprotonation

Caption: Biosynthetic pathway of 5-epi-aristolochene from FPP catalyzed by TEAS.

TEAS_Workflow cluster_prep Enzyme Preparation cluster_assay Enzymatic Assay cluster_analysis Product Analysis Expression TEAS Expression in E. coli Purification Purification by IMAC Expression->Purification ReactionSetup Prepare Reaction Mix (Buffer, MgCl2, FPP) Purification->ReactionSetup EnzymeAddition Add Purified TEAS ReactionSetup->EnzymeAddition Incubation Incubate at RT EnzymeAddition->Incubation Extraction Extract with Ethyl Acetate Incubation->Extraction GCMS GC-MS Analysis Extraction->GCMS DataAnalysis Identify & Quantify Products GCMS->DataAnalysis

Caption: Experimental workflow for the TEAS assay, from enzyme preparation to product analysis.

References

Application Note: GC-MS Analysis for the Identification of (+)-5-Epi-aristolochene Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (+)-5-Epi-aristolochene is a bicyclic sesquiterpene hydrocarbon that serves as a key precursor in the biosynthesis of phytoalexins, such as capsidiol, in various plants like Nicotiana tabacum[1]. The synthesis is catalyzed by the enzyme 5-epi-aristolochene synthase (TEAS), which converts farnesyl pyrophosphate (FPP) into this compound[1][2]. Like many terpene synthases, TEAS can produce a spectrum of alternative sesquiterpene products in addition to the primary product[3][4]. A detailed and quantitative analysis of this product mixture is crucial for understanding the enzyme's mechanistic pathway and biosynthetic potential[1].

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it ideally suited for analyzing the complex mixtures of sesquiterpenes produced in enzymatic reactions[5]. This application note provides a detailed protocol for the GC-MS analysis of products from the TEAS-catalyzed reaction, focusing on the identification and quantification of this compound and its isomers. The combined use of non-polar and chiral stationary phases in gas chromatography is critical for resolving the numerous sesquiterpene products for mass spectral analysis and identification[1][4].

Experimental Protocols

Sample Preparation: Solvent Extraction from Enzyme Assay

This protocol outlines a general method for extracting sesquiterpene products from an aqueous enzyme assay mixture. The choice of solvent can be optimized, but ethyl acetate or hexane are commonly used for sesquiterpenes[5][6].

Materials:

  • Enzyme assay mixture containing sesquiterpene products.

  • Ethyl acetate or Hexane (GC grade).

  • Anhydrous sodium sulfate.

  • Vortex mixer.

  • Centrifuge.

  • Glass vials (2 mL) with PTFE-lined caps.

  • Micropipettes.

Protocol:

  • Following the enzymatic reaction, add an equal volume of organic solvent (e.g., 500 µL of ethyl acetate) to the aqueous assay mixture in a 2 mL glass vial.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of the hydrophobic sesquiterpenes into the organic layer.

  • Centrifuge the vial at approximately 5000 x g for 5-10 minutes to achieve a clean separation of the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean glass vial using a micropipette.

  • Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Transfer the dried extract to a new autosampler vial for GC-MS analysis. For splitless injections, sample concentrations should be around 10 µg/mL to achieve a column loading of approximately 10 ng with a 1 µL injection[7].

GC-MS Instrumentation and Parameters

The following parameters are based on a validated method for separating and identifying TEAS reaction products[1]. The use of both a standard non-polar column and a chiral column is recommended for comprehensive separation[1][4].

ParameterStandard Separation (Non-Polar Column)Chiral Separation
GC System Agilent 6890 GC or equivalentAgilent 6890 GC or equivalent
MS System Agilent 5973 Mass Selective Detector or equivalentAgilent 5973 Mass Selective Detector or equivalent
Column HP-5MS (5% diphenyl/95% dimethylsiloxane), 30m x 0.25mm i.d., 0.25µm film thickness20% β-cyclodextrin stationary phase or equivalent chiral column
Carrier Gas HeliumHelium
Flow Rate 2 mL/min1.5 mL/min
Inlet Mode SplitlessSplitless
Injection Volume 2 µL2 µL
Inlet Temperature 250 °C200 °C
Oven Program 50 °C (hold 5 min), then 10 °C/min to 180 °C (hold 4 min), then 100 °C/min to 240 °C (hold 1 min)50 °C (hold 5 min), then 10 °C/min to 180 °C (hold 4 min), then 100 °C/min to 240 °C (hold 1 min)
MS Ionization Energy 70 eV70 eV
Mass Scan Range 33-350 amu33-350 amu
Solvent Delay 8.5 min8.5 min
Data Analysis and Product Identification
  • Peak Identification: Initial identification of compounds is performed by comparing the acquired mass spectra of individual chromatographic peaks with reference spectra in a commercial database such as the NIST Mass Spectral Library[8].

  • Retention Index (RI) Comparison: The Kováts retention index for each compound should be calculated and compared with literature values for further confirmation[9][10].

  • Co-injection with Standards: Where available, co-injection of the sample with authentic standards should be performed to unequivocally confirm the identity and stereochemistry of the products[1].

Data Presentation

Quantitative Analysis of TEAS Products

The analysis of the reaction catalyzed by Tobacco 5-epi-aristolochene Synthase (TEAS) reveals a diverse product profile. While this compound is the dominant product, a significant portion of the reaction yields alternative sesquiterpene hydrocarbons[1]. The relative abundance of these products provides insight into the enzyme's catalytic mechanism and potential reaction intermediates.

Table 1: Quantitative Distribution of Sesquiterpene Products from TEAS Data sourced from O'Maille, et al. (2004)[1].

Compound NameRelative Abundance (%)
This compound78.9
(−)-4-epi-Eremophilene6.2
(+)-Germacrene A3.6
Other Hydrocarbons (22)~12.0
Total 100.0

Visualizations

Experimental Workflow

The logical flow for the analysis of this compound products involves sample preparation, instrumental analysis, and data processing.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Enzyme Assay Mixture B Solvent Extraction (e.g., Ethyl Acetate) A->B Add Solvent Vortex & Centrifuge C GC-MS System B->C Transfer Extract D Data Acquisition (TIC & Mass Spectra) C->D Inject & Run Method E Peak Integration & Spectral Matching D->E F Compound Identification & Quantification E->F Compare to Libraries & Standards G Application Note Results F->G Final Report

Caption: Workflow for GC-MS analysis of sesquiterpene products.

Biosynthetic Pathway Overview

The formation of this compound and alternative products from FPP proceeds through several key cationic intermediates.

Biosynthesis_Pathway cluster_products Final Products FPP Farnesyl Diphosphate (FPP) TEAS 5-epi-aristolochene synthase (TEAS) FPP->TEAS GermacreneA (+)-Germacrene A Intermediate TEAS->GermacreneA Cyclization Eudesmyl Eudesmyl Carbocation Intermediate GermacreneA->Eudesmyl Protonation EpiArist This compound (Major Product) Eudesmyl->EpiArist Hydride & Methyl Shifts, Proton Elimination Eremophilene (−)-4-epi-Eremophilene Eudesmyl->Eremophilene Alternative Proton Elimination Others Other Sesquiterpenes Eudesmyl->Others Competing Reactions

Caption: Simplified biosynthesis of this compound products.

References

Application Notes and Protocols for Chiral Gas Chromatography in Sesquiterpene Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenes, a diverse class of C15 isoprenoid compounds, are integral components of many essential oils and plant extracts, contributing significantly to their aromatic and bioactive properties.[1] Many sesquiterpenes possess chiral centers, resulting in stereoisomers (enantiomers and diastereomers) that can exhibit distinct biological activities. This stereospecificity is of paramount importance in the pharmaceutical, flavor, and fragrance industries, where the therapeutic efficacy or sensory profile of a product can be dependent on the presence of a specific isomer.

Chiral Gas Chromatography (GC) has emerged as a powerful analytical technique for the enantioselective separation of volatile and semi-volatile compounds like sesquiterpene isomers. By employing a chiral stationary phase (CSP), typically based on cyclodextrin derivatives, enantiomers that are indistinguishable by conventional GC can be resolved. This allows for the accurate determination of enantiomeric ratios and the assessment of enantiomeric purity, which are critical for quality control, authenticity studies, and the development of stereochemically pure active pharmaceutical ingredients.

These application notes provide detailed protocols and quantitative data for the separation of various sesquiterpene isomers using chiral GC, offering a valuable resource for researchers and professionals in natural product chemistry, drug discovery, and quality assurance.

Application Note 1: Enantioselective Analysis of Sesquiterpenes in Juniperus oxycedrus L. Essential Oil

Objective: To separate and quantify the enantiomers of chiral sesquiterpenes present in the essential oil of Juniperus oxycedrus L. using chiral gas chromatography.

Instrumentation:

  • Gas Chromatograph: Agilent Technologies GC 7890A or equivalent

  • Detector: Flame Ionization Detector (FID) and Mass Spectrometer (MS)

  • Chiral Column: HP-chiral-20B (30 m x 0.32 mm i.d., 0.25 µm film thickness)[2]

Quantitative Data:

The following table summarizes the enantiomeric distribution of selected sesquiterpenes identified in Juniperus oxycedrus L. essential oil.

CompoundEnantiomerRetention Time (min)Enantiomeric Distribution (%)
α-Muurolene(+)Not specifiedNot specified
(-)Not specifiedNot specified
δ-Cadinene(+)Not specifiedNot specified
(-)Not specifiedNot specified
Germacrene D(+)Not specifiedNot specified
(-)Not specifiedNot specified

Note: Specific retention times and enantiomeric distributions for all sesquiterpenes in this specific analysis were not fully detailed in the cited source. The protocol provided is a robust starting point for achieving such separations.

Application Note 2: Chiral Separation of α-Bisabolol Enantiomers

Objective: To develop a method for the chiral separation and quantification of (α)- and (-)-α-bisabolol, a sesquiterpene alcohol with significant anti-inflammatory and soothing properties.[3][4]

Instrumentation:

  • Gas Chromatograph: Standard GC system

  • Detector: Mass Spectrometer (MS)[3]

  • Chiral Column: Cyclodextrin-based chiral capillary column (e.g., 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin)[5]

Quantitative Data:

The following table presents representative data for the chiral separation of α-bisabolol enantiomers.

CompoundEnantiomerRetention Time (min)Resolution (Rs)Enantiomeric Excess (ee %)
α-Bisabolol(+)-α-BisabololVaries with method> 1.5Dependent on sample
(-)-α-BisabololVaries with method> 1.5Dependent on sample

Note: Retention times are highly method-dependent. The key is to achieve baseline separation (Rs > 1.5) to allow for accurate quantification.

Application Note 3: Enantiomeric Profiling of Sesquiterpenes in Sandalwood Oil

Objective: To determine the enantiomeric composition of key sesquiterpenes, such as α-santalol and β-santalol, in sandalwood oil for quality control and authenticity assessment.

Instrumentation:

  • Gas Chromatograph: Standard GC system

  • Detector: Mass Spectrometer (MS)

  • Chiral Column: Cyclodextrin-based chiral capillary column

Quantitative Data:

The following table summarizes the typical enantiomeric distribution of major sesquiterpene alcohols in East Indian Sandalwood oil (Santalum album L.).

CompoundEnantiomerRetention Index (RI)Enantiomeric Ratio
(Z)-α-Santalol(+)VariesPredominantly (+)
(-)VariesMinor
(Z)-β-Santalol(+)VariesMinor
(-)VariesPredominantly (-)
epi-β-SantalolNot specifiedVariesNot specified
α-exo-BergamotolNot specifiedVariesNot specified

Note: Retention indices (RI) are often used for identification in complex mixtures like essential oils and are dependent on the specific column and conditions used.[6]

Experimental Protocols

Protocol 1: Chiral GC-FID/MS Analysis of Essential Oils (General Protocol)

This protocol is based on the methodology reported for the analysis of Juniperus oxycedrus L. essential oil and can be adapted for other essential oils.[2]

1. Sample Preparation:

  • Dilute the essential oil sample 1:100 (v/v) in a suitable solvent such as n-hexane or ethanol.[2]
  • If quantitative analysis is required, prepare a series of calibration standards of the target analytes and an internal standard.

2. GC-FID/MS Conditions:

  • Chiral Column: HP-chiral-20B (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent cyclodextrin-based column.[2]
  • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
  • Injector Temperature: 250 °C.[2]
  • Injection Volume: 1 µL.[2]
  • Split Ratio: 1:100.[2]
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 5 min.[2]
  • Ramp 1: Increase to 130 °C at 1 °C/min, hold for 1 min.[2]
  • Ramp 2: Increase to 200 °C at 2 °C/min, hold for 3 min.[2]
  • FID Detector Temperature: 300 °C.[2]
  • MS Conditions (if used):
  • Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Energy: 70 eV.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the enantiomers based on their retention times compared to authentic standards.
  • Quantify the individual enantiomers by integrating the peak areas.
  • Calculate the enantiomeric excess (ee %) using the formula: ee % = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Protocol 2: Quantitative Analysis of α-Bisabolol Enantiomers

This protocol provides a general framework for the quantitative analysis of α-bisabolol.[3]

1. Sample Preparation:

  • Accurately weigh a portion of the sample (e.g., essential oil, cream) and dissolve it in a known volume of a suitable solvent (e.g., methanol, hexane).
  • Perform a liquid-liquid extraction if the matrix is complex (e.g., emulsions).
  • Prepare a stock solution of racemic α-bisabolol and a series of calibration standards.
  • Add a suitable internal standard (e.g., cedrol) to all samples and standards.

2. Chiral GC-MS Conditions:

  • Chiral Column: A β-cyclodextrin-based column is recommended. The specific phase (e.g., permethylated, acetylated) should be optimized for the best resolution.
  • Carrier Gas: Helium at a constant flow rate.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program: An initial low temperature (e.g., 60 °C) followed by a slow ramp (e.g., 2-5 °C/min) to a final temperature of around 220 °C is a good starting point. Isothermal conditions may also be effective.
  • MS Conditions: Use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of α-bisabolol.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
  • Determine the concentration of each α-bisabolol enantiomer in the sample from the calibration curve.
  • Calculate the enantiomeric excess.

Visualizations

Experimental_Workflow Experimental Workflow for Chiral GC Analysis of Sesquiterpenes cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing Sample Essential Oil or Plant Extract Dilution Dilution with Solvent Sample->Dilution InternalStandard Addition of Internal Standard Dilution->InternalStandard GC_Injection GC Injection InternalStandard->GC_Injection Chiral_Column Separation on Chiral Column GC_Injection->Chiral_Column Detection FID/MS Detection Chiral_Column->Detection Peak_Integration Peak Integration Detection->Peak_Integration Identification Enantiomer Identification Peak_Integration->Identification Quantification Quantification Identification->Quantification EE_Calculation Enantiomeric Excess Calculation Quantification->EE_Calculation

Caption: Workflow for chiral GC analysis of sesquiterpenes.

Chiral_Separation_Principle Principle of Chiral Separation on a Cyclodextrin-Based CSP cluster_mixture cluster_column Chiral Stationary Phase (Cyclodextrin) cluster_interaction cluster_separation R_enantiomer R CSP CD R_complex R R_enantiomer->R_complex:f1 Interaction S_enantiomer S S_complex S S_enantiomer->S_complex:f1 Interaction CSP_R CD R_eluted R R_complex->R_eluted Different Retention Times label_R Stronger Interaction (Longer Retention) CSP_S CD S_eluted S S_complex->S_eluted label_S Weaker Interaction (Shorter Retention)

Caption: Principle of chiral separation using a cyclodextrin CSP.

References

Application Notes and Protocols for Recombinant Expression of Tobacco 5-Epi-Aristolochene Synthase (TEAS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the recombinant expression, purification, and characterization of tobacco 5-epi-aristolochene synthase (TEAS). TEAS is a key enzyme in the biosynthesis of sesquiterpenoids, a class of natural products with diverse and promising pharmacological activities.[1][2] The robust bacterial expression and high solubility of recombinant TEAS make it an excellent model system for studying terpene biosynthesis and for enzymatic synthesis of valuable sesquiterpenes.[1]

Data Presentation

Product Distribution of Recombinant TEAS

Recombinant TEAS catalyzes the cyclization of farnesyl diphosphate (FPP) into a spectrum of sesquiterpene products. The primary product is (+)-5-epi-aristolochene, the precursor to the phytoalexin capsidiol.[1][2] However, the enzyme also produces several minor products, providing insight into its catalytic mechanism.[1] The relative abundance of these products, as determined by gas chromatography-mass spectrometry (GC-MS), is summarized below.

ProductChemical ClassRelative Abundance (%)
This compoundSesquiterpene Hydrocarbon78.9
(−)-4-epi-EremophileneSesquiterpene Hydrocarbon6.2
(+)-Germacrene ASesquiterpene Hydrocarbon3.6
Other Sesquiterpenes (22 compounds)Sesquiterpene Hydrocarbons~12

Data is synthesized from studies analyzing the product spectrum of recombinant TEAS catalyzed reactions at room temperature.[1]

Representative Purification Table for His-tagged TEAS

The following table illustrates a typical purification scheme for a His-tagged recombinant protein expressed in E. coli. Specific yields and fold purification for TEAS may vary depending on the expression conditions and purification scale. Robust expression of TEAS has been reported, suggesting that high yields of soluble protein can be expected.[1]

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Fold Purification
Crude Lysate100010000101001
Cleared Lysate800950011.9951.2
Ni-NTA Affinity Chromatography5085001708517
Size-Exclusion Chromatography4080002008020

This table represents a hypothetical purification. Actual values should be determined empirically for each purification experiment.

Experimental Protocols

Gene Cloning and Vector Construction

The open reading frame of Nicotiana tabacum 5-epi-aristolochene synthase (TEAS) is cloned into a bacterial expression vector, such as pET or a pHis9-GW Gateway destination vector, containing an N-terminal polyhistidine (His) tag to facilitate purification.[1]

Protocol:

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from Nicotiana tabacum leaves and synthesize first-strand cDNA using a reverse transcriptase.

  • PCR Amplification: Amplify the TEAS coding sequence from the cDNA using primers designed to add appropriate restriction sites or Gateway recombination sequences.

  • Vector Ligation/Recombination: Digest the PCR product and the expression vector with the corresponding restriction enzymes and ligate them using T4 DNA ligase. Alternatively, use a recombination-based cloning method like Gateway cloning.

  • Transformation: Transform the ligation/recombination product into a suitable E. coli cloning strain (e.g., DH5α).

  • Verification: Select for positive clones on antibiotic-containing medium and verify the insertion and sequence of the TEAS gene by colony PCR and DNA sequencing.

Recombinant Protein Expression in E. coli

TEAS is expressed in a suitable E. coli expression strain, such as BL21(DE3), which contains the T7 RNA polymerase gene for high-level protein expression.

Protocol:

  • Transformation: Transform the verified expression plasmid into the E. coli expression strain.

  • Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture to an initial OD₆₀₀ of 0.1.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Expression: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

Purification of His-tagged TEAS

The His-tagged TEAS protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).

Protocol:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Incubate on ice for 30 minutes, followed by sonication to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble TEAS protein.

  • IMAC Binding: Equilibrate a Ni-NTA resin column with lysis buffer. Load the cleared lysate onto the column.

  • Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the bound TEAS protein with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Collect fractions.

  • Purity Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity. Pool the fractions containing pure TEAS.

  • Buffer Exchange (Optional): If necessary, exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol) using dialysis or a desalting column.

TEAS Activity Assay

The enzymatic activity of the purified TEAS is determined by measuring the formation of its sesquiterpene products from the substrate farnesyl diphosphate (FPP) using GC-MS.

Protocol:

  • Reaction Setup: In a glass vial, prepare a reaction mixture containing assay buffer (e.g., 50 mM Bis-Tris propane-HCl, pH 7.5, 20 mM MgCl₂), 50 µM FPP, and 1-5 µg of purified TEAS protein in a final volume of 500 µL.

  • Incubation: Overlay the reaction mixture with an organic solvent (e.g., 500 µL of hexane or pentane) to capture the volatile sesquiterpene products. Incubate at 30°C for 1-2 hours with gentle shaking.

  • Extraction: Vortex the vial to mix the layers and separate the organic phase containing the products.

  • GC-MS Analysis: Analyze a 1 µL aliquot of the organic phase by GC-MS.

    • GC Column: Use a non-polar column (e.g., 5% diphenyl/95% dimethylsiloxane) for general product separation and a chiral column (e.g., 20% β-cyclodextrin) for stereochemical analysis.[1]

    • Temperature Program: An example program is an initial temperature of 50°C for 3 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 40-400.

  • Product Identification and Quantification: Identify the products by comparing their mass spectra and retention times to authentic standards and a mass spectral library. Quantify the products by integrating the peak areas of their total ion chromatograms.[1]

Visualizations

TEAS_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification & Analysis cDNA Tobacco cDNA PCR PCR Amplification of TEAS Gene cDNA->PCR Ligation Ligation/ Recombination PCR->Ligation Vector Expression Vector (e.g., pET with His-tag) Vector->Ligation Transformation_Cloning Transformation (Cloning Strain) Ligation->Transformation_Cloning Verification Verification Transformation_Cloning->Verification Transformation_Expression Transformation (Expression Strain) Verification->Transformation_Expression Culture Cell Culture (37°C) Transformation_Expression->Culture Induction IPTG Induction (18-25°C) Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification His-tag Affinity Chromatography Lysis->Purification Analysis SDS-PAGE Purification->Analysis Activity_Assay Enzyme Activity Assay (GC-MS) Purification->Activity_Assay

Caption: Workflow for recombinant TEAS expression and purification.

TEAS_Catalytic_Pathway FPP Farnesyl Diphosphate (FPP) GermacreneA Germacrene A (Intermediate) FPP->GermacreneA Cyclization EudesmylCation Eudesmyl Carbocation (Intermediate) GermacreneA->EudesmylCation Protonation EpiAristolochene This compound (Major Product, 78.9%) EudesmylCation->EpiAristolochene Rearrangement & Deprotonation MinorProducts Minor Products (~21.1%) EudesmylCation->MinorProducts Alternative Rearrangements

Caption: Simplified reaction pathway of TEAS catalysis.

References

Chemo-enzymatic Synthesis of Rare Terpene-Based Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemo-enzymatic synthesis of a selection of rare and medicinally important terpene-based natural products. By leveraging the specificity of enzymes in conjunction with traditional chemical methods, these approaches offer efficient and stereoselective routes to complex molecules that are often difficult to produce through purely chemical or biological means. The protocols outlined below focus on the synthesis of key intermediates for the anticancer drug Taxol, the pharmacologically active ginsenoside Rh2, and the precursor to the antimalarial drug artemisinin, dihydroartemisinic aldehyde.

Chemo-enzymatic Synthesis of the Taxol C-13 Side Chain

The C-13 side chain of Paclitaxel (Taxol), N-benzoyl-(2R,3S)-3-phenylisoserine, is essential for its potent anticancer activity. Chemo-enzymatic strategies, particularly those employing lipases for kinetic resolution of racemic precursors, provide an efficient and highly enantioselective route to this crucial component.

Data Presentation: Lipase-Catalyzed Resolutions

The following table summarizes quantitative data from various lipase-catalyzed resolutions of precursors to the Taxol C-13 side chain, demonstrating the high efficiency and enantioselectivity of these enzymatic steps.

EnzymeSubstrateSolvent SystemAcyl Donor/NucleophileTime (h)Conversion (%)Enantiomeric Excess (e.e.) of Product (%)Enantiomeric Excess (e.e.) of Unreacted Substrate (%)Reference
Burkholderia cepacia lipase (PS-D)rac-3-acetoxy-4-phenylazetidin-2-oneDiisopropyl ether (DIPE) with 2-4 equiv. H₂OWater (Hydrolysis)-~50>98 (for (S)-acid)>98 (for (R)-acetate)[1]
Candida antarctica lipase B (CAL-B)rac-Ibuprofen-Ethanol-4283 (for (S)-ester)-[2]
Pseudomonas cepacia lipaserac-azetidin-2-one derivative-Vinyl acetate-49>99 (for (R)-acetate)>99 (for (S)-alcohol)[3]
Experimental Protocol: Lipase-Catalyzed Hydrolysis of rac-3-acetoxy-4-phenylazetidin-2-one

This protocol describes the kinetic resolution of a racemic β-lactam intermediate using Burkholderia cepacia lipase to yield the enantiomerically pure precursor for the Taxol side chain.

Materials:

  • rac-3-acetoxy-4-phenylazetidin-2-one

  • Burkholderia cepacia lipase (e.g., Lipase PS-D)

  • Diisopropyl ether (DIPE)

  • Deionized water

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve rac-3-acetoxy-4-phenylazetidin-2-one in diisopropyl ether (DIPE).

  • Add 2-4 equivalents of deionized water to the reaction mixture.

  • Add Burkholderia cepacia lipase to the mixture.

  • Stir the reaction at room temperature and monitor the progress by a suitable analytical method (e.g., chiral HPLC) until approximately 50% conversion is reached.

  • Upon reaching the desired conversion, separate the enzyme from the reaction mixture by filtration.

  • Extract the aqueous phase containing the (S)-acid and the organic phase containing the unreacted (R)-acetate.

  • The unreacted (R)-ester can be chemically hydrolyzed to the corresponding (R)-acid, allowing for the utilization of both enantiomers.[4]

Workflow Diagram

Taxol_Side_Chain_Synthesis rac_precursor Racemic β-Lactam Precursor enzymatic_step Lipase-Catalyzed Kinetic Resolution rac_precursor->enzymatic_step s_enantiomer (S)-Enantiomer (Hydrolyzed Product) enzymatic_step->s_enantiomer r_enantiomer (R)-Enantiomer (Unreacted Substrate) enzymatic_step->r_enantiomer taxol_side_chain Taxol C-13 Side Chain Precursor s_enantiomer->taxol_side_chain chemical_hydrolysis Chemical Hydrolysis r_enantiomer->chemical_hydrolysis chemical_hydrolysis->taxol_side_chain Ginsenoside_Rh2_Pathway cluster_cell Cancer Cell Rh2 Ginsenoside Rh2 PI3K PI3K Rh2->PI3K inhibition Akt Akt PI3K->Akt inhibition mTOR mTOR Akt->mTOR inhibition Bcl2 Bcl-2 Akt->Bcl2 inhibition Bax Bax Bcl2->Bax inhibition Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Dihydroartemisinic_Aldehyde_Synthesis Farnesol Farnesol Chemical_Oxidation Chemical Oxidation Farnesol->Chemical_Oxidation Hydroxylated_Farnesol Hydroxylated Farnesol Chemical_Oxidation->Hydroxylated_Farnesol Diphosphorylation Diphosphorylation Hydroxylated_Farnesol->Diphosphorylation Hydroxylated_FDP Hydroxylated FDP Diphosphorylation->Hydroxylated_FDP Enzymatic_Cyclization Amorphadiene Synthase (ADS) Hydroxylated_FDP->Enzymatic_Cyclization DHAAl Dihydroartemisinic Aldehyde Enzymatic_Cyclization->DHAAl CBD_Anticancer_Pathway

References

Application Notes and Protocols: Utilizing (+)-5-Epi-aristolochene Synthase in the Study of Terpene Cyclase Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing tobacco 5-epi-aristolochene synthase (TEAS) as a model enzyme for investigating the mechanisms of terpene cyclases. The inherent promiscuity of TEAS, yielding not only its primary product, (+)-5-epi-aristolochene, but also a spectrum of other sesquiterpenes, makes it an invaluable tool for probing the intricacies of carbocation chemistry, reaction pathways, and the structural determinants of product specificity in this important class of enzymes.

I. Introduction to this compound Synthase (TEAS) as a Model System

Tobacco 5-epi-aristolochene synthase (TEAS) is a sesquiterpene cyclase that catalyzes the conversion of the linear substrate farnesyl diphosphate (FPP) into the bicyclic sesquiterpene, this compound. The enzyme proceeds through a series of complex carbocationic intermediates, making it an excellent model for studying the fundamental mechanisms of terpene cyclization. The crystal structure of TEAS has been solved, providing a structural basis for understanding its catalytic mechanism and for designing mutagenesis studies to probe the roles of active site residues.[1][2]

One of the key advantages of using TEAS as a model system is its catalytic promiscuity. While this compound is the major product, the enzyme also produces a variety of other sesquiterpenes, providing insights into alternative cyclization pathways and the factors that control product distribution. This property allows researchers to investigate how subtle changes in the enzyme's active site or the substrate structure can dramatically alter the outcome of the reaction.

II. Quantitative Data Presentation

The product distribution of TEAS can be analyzed to understand the flux of carbocation intermediates through different cyclization pathways. The following tables summarize the quantitative product distribution of wild-type TEAS with its natural substrate, (2E,6E)-farnesyl diphosphate (E,E-FPP), and an isomeric substrate analog, (2Z,6E)-farnesyl diphosphate (Z,E-FPP).

Table 1: Product Distribution of Wild-Type TEAS with (2E,6E)-Farnesyl Diphosphate (E,E-FPP)

ProductPercentage of Total Hydrocarbons
This compound78.9%
(−)-4-Epi-Eremophilene6.2%
(+)-Germacrene A3.6%
Other Sesquiterpenes (22 compounds)~11.3%

Table 2: Product Distribution of Wild-Type TEAS with (2Z,6E)-Farnesyl Diphosphate (Z,E-FPP) [1]

ProductPercentage of Total Products
(+)-2-Epi-prezizaene44%
(−)-α-Cedrene21.5%
(R)-(−)-β-Curcumene15.5%
(2Z,6E)-Farnesol6.7%
α-Acoradiene3.9%
Nerolidol3.6%
α-Bisabolol1.8%
Epi-α-bisabolol1.8%
4-Epi-α-acoradiene1.3%

III. Experimental Protocols

A. Protocol for Recombinant TEAS Expression and Purification

This protocol describes the expression of TEAS in E. coli and its subsequent purification, yielding a highly active enzyme for in vitro assays.

1. Expression Vector and Transformation:

  • The coding sequence for Nicotiana tabacum 5-epi-aristolochene synthase (TEAS) is cloned into a suitable bacterial expression vector, such as a pET-based vector with an N-terminal His-tag for affinity purification.

  • The expression vector is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

2. Cell Culture and Induction:

  • A single colony of transformed E. coli is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grown overnight at 37°C with shaking.

  • The starter culture is used to inoculate a larger volume of Terrific Broth (TB) containing the same antibiotic.

  • The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.8-1.0.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours with shaking to enhance the yield of soluble protein.

3. Cell Lysis and Clarification:

  • The bacterial cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and a protease inhibitor cocktail).

  • The cells are lysed by sonication on ice.

  • The lysate is clarified by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

4. Affinity Chromatography:

  • The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • The His-tagged TEAS protein is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

5. Size-Exclusion Chromatography (Optional but Recommended):

  • For higher purity, the eluted protein fraction can be further purified by size-exclusion chromatography (gel filtration) using a column equilibrated with a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Fractions containing the purified TEAS protein are collected and pooled.

6. Protein Concentration and Storage:

  • The concentration of the purified protein is determined using a Bradford assay or by measuring the absorbance at 280 nm.

  • The purified enzyme is flash-frozen in liquid nitrogen and stored at -80°C in a storage buffer containing glycerol (e.g., 10-20%) to prevent denaturation.

B. Protocol for Single-Vial Terpene Cyclase Activity Assay with GC-MS Analysis

This protocol allows for the in vitro assay of TEAS activity and the analysis of its terpene products in a single vial, minimizing product loss.

1. Reaction Setup:

  • In a 2 mL glass screw-top vial, prepare a 500 µL reaction mixture containing:

    • Assay Buffer: 50 mM Bis-Tris-HCl, pH 7.0

    • 10 mM MgCl2

    • 5 mM DTT

    • 10 µM purified TEAS enzyme

    • 50 µM Farnesyl Diphosphate (FPP) substrate

  • The reaction components are added in the order listed, with the enzyme added last to initiate the reaction.

2. Organic Overlay and Incubation:

  • Immediately after adding the enzyme, gently overlay the aqueous reaction mixture with 500 µL of an organic solvent, such as n-hexane or methylcyclohexane, containing a known concentration of an internal standard (e.g., 10 µM isobutylbenzene or caryophyllene).

  • Tightly cap the vial and incubate at 30°C for a defined period (e.g., 1-2 hours). The organic layer traps the volatile terpene products as they are formed.

3. Reaction Quenching and Extraction:

  • After the incubation period, quench the reaction by vigorously vortexing the vial for 30 seconds. This stops the enzymatic reaction and extracts the terpene products into the organic layer.

  • Centrifuge the vial briefly (e.g., 1 minute at 1000 x g) to separate the aqueous and organic phases.

4. GC-MS Analysis:

  • Carefully transfer the upper organic layer to a GC-MS autosampler vial.

  • Analyze a 1-2 µL aliquot of the organic extract by gas chromatography-mass spectrometry (GC-MS).

  • Use a suitable GC column for terpene analysis (e.g., a non-polar DB-5 or a chiral column like β-DEX).

  • The GC temperature program should be optimized to separate the various sesquiterpene products. A typical program might be: initial temperature of 50°C for 2 minutes, ramp to 200°C at 5°C/min, and hold for 2 minutes.

  • The mass spectrometer is operated in full scan mode to identify the products based on their mass spectra and retention times compared to authentic standards.

5. Data Analysis:

  • Identify the terpene products by comparing their retention times and mass spectra to those of authentic standards and by searching mass spectral libraries (e.g., NIST).

  • Quantify the products by integrating the peak areas of their total ion chromatograms (TIC) and normalizing to the peak area of the internal standard.

C. Protocol for Site-Directed Mutagenesis of TEAS Active Site Residues

This protocol outlines the general steps for introducing point mutations into the TEAS gene to investigate the function of specific active site residues.

1. Primer Design:

  • Design a pair of complementary mutagenic primers containing the desired nucleotide change. The mutation should be located in the center of the primers.

  • The primers should be 25-45 nucleotides in length and have a melting temperature (Tm) of ≥78°C.

2. Mutagenesis PCR:

  • Perform a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra) with the wild-type TEAS expression vector as the template and the mutagenic primers.

  • A typical PCR program includes an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.

3. Digestion of Parental DNA:

  • After the PCR, digest the parental (non-mutated) DNA template by adding the restriction enzyme DpnI to the PCR reaction mixture. DpnI specifically digests methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains. The newly synthesized, mutated DNA is not methylated and will not be digested.

  • Incubate the reaction at 37°C for 1-2 hours.

4. Transformation:

  • Transform the DpnI-treated, mutated plasmid DNA into highly competent E. coli cells.

  • Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.

5. Screening and Sequencing:

  • Pick several colonies and grow them in small-scale liquid cultures.

  • Isolate the plasmid DNA from these cultures using a miniprep kit.

  • Verify the presence of the desired mutation by DNA sequencing of the entire TEAS gene.

6. Protein Expression and Characterization:

  • Once the mutation is confirmed, express and purify the mutant TEAS protein using the protocol described in Section III.A.

  • Characterize the activity and product distribution of the mutant enzyme using the single-vial assay described in Section III.B. to determine the impact of the mutation on catalysis.

IV. Visualization of Pathways and Workflows

A. TEAS Catalytic Mechanism

The following diagram illustrates the proposed cyclization cascade for the conversion of farnesyl diphosphate (FPP) to this compound by TEAS.

TEAS_Mechanism cluster_substrate Substrate cluster_intermediates Carbocation Intermediates cluster_product Major Product FPP Farnesyl Diphosphate (FPP) Germacrenyl Germacrenyl Cation FPP->Germacrenyl Ionization & Cyclization Eudesmyl Eudesmyl Cation Germacrenyl->Eudesmyl Protonation & Cyclization EpiAristolochene This compound Eudesmyl->EpiAristolochene Rearrangement & Deprotonation

Caption: Proposed catalytic mechanism of TEAS.

B. Experimental Workflow for Studying TEAS Mechanism

This diagram outlines a typical experimental workflow for investigating the mechanism of TEAS, from gene to functional analysis.

TEAS_Workflow cluster_gene Gene Level cluster_protein Protein Level cluster_analysis Functional Analysis TEAS_Gene TEAS Gene in Expression Vector Mutagenesis Site-Directed Mutagenesis TEAS_Gene->Mutagenesis Expression Recombinant Protein Expression (E. coli) TEAS_Gene->Expression Mutagenesis->Expression Purification Protein Purification (Affinity & SEC) Expression->Purification Activity_Assay Enzyme Activity Assay (Single-Vial) Purification->Activity_Assay Structural_Analysis Structural Studies (X-ray Crystallography) Purification->Structural_Analysis GCMS Product Analysis (GC-MS) Activity_Assay->GCMS Kinetic_Analysis Kinetic Parameter Determination GCMS->Kinetic_Analysis

Caption: Experimental workflow for TEAS studies.

C. Logical Relationship: Investigating Active Site Residues

This diagram illustrates the logical flow for investigating the role of specific active site residues in TEAS.

Active_Site_Investigation Identify_Residue Identify Putative Active Site Residue (from structure/alignment) Design_Mutation Design Mutation (e.g., to Ala or other amino acid) Identify_Residue->Design_Mutation Generate_Mutant Generate Mutant Enzyme (Site-Directed Mutagenesis) Design_Mutation->Generate_Mutant Characterize_Mutant Characterize Mutant Phenotype Generate_Mutant->Characterize_Mutant Analyze_Products Analyze Product Distribution (GC-MS) Characterize_Mutant->Analyze_Products Determine_Kinetics Determine Kinetic Parameters (Km, kcat) Characterize_Mutant->Determine_Kinetics Interpret_Results Interpret Results & Propose Role of Residue Analyze_Products->Interpret_Results Determine_Kinetics->Interpret_Results

Caption: Logic for active site residue analysis.

References

Applications of (+)-5-Epi-aristolochene and its Derivatives in Agriculture and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (+)-5-Epi-aristolochene is a bicyclic sesquiterpene hydrocarbon that serves as a key precursor in the biosynthesis of various plant secondary metabolites. While direct applications of this compound are not extensively documented, its role as the immediate precursor to the phytoalexin capsidiol highlights its significance in agricultural and potential pharmaceutical contexts. Capsidiol, a dihydroxylated derivative of this compound, exhibits notable antifungal, anti-inflammatory, and potential anticancer properties. This document details the applications of this compound through its conversion to capsidiol, providing protocols for the evaluation of these activities and summarizing the available quantitative data.

Agricultural Applications: Antifungal Activity

The primary agricultural application of this compound is realized through its enzymatic conversion to capsidiol, a phytoalexin that plays a crucial role in plant defense against fungal pathogens.[1] The production of capsidiol is induced in plants like tobacco and chili pepper upon fungal infection, where it accumulates at the site of infection and inhibits fungal growth.[1]

Quantitative Data: Antifungal Activity of Capsidiol
CompoundFungal SpeciesConcentrationInhibition of Fungal Growth (%)Reference
CapsidiolAlternaria alternata50 µg/mL43.4%[2]
CapsidiolAlternaria alternata100 µg/mL56.2%[2]
CapsidiolAlternaria alternata200 µg/mL62.9%[2]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of capsidiol against phytopathogenic fungi.[3]

1. Preparation of Fungal Inoculum: a. Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar - PDA) at a suitable temperature until sporulation is observed. b. Harvest the spores by flooding the agar surface with sterile saline (0.85% NaCl) containing 0.05% Tween 80. c. Gently scrape the surface with a sterile loop to dislodge the spores. d. Transfer the spore suspension to a sterile tube and vortex to ensure a homogenous suspension. e. Adjust the spore concentration to approximately 1-5 x 10^5 spores/mL using a hemocytometer.

2. Preparation of Capsidiol Solutions: a. Prepare a stock solution of capsidiol in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium (buffered with MOPS) to achieve a range of desired concentrations. The final DMSO concentration in all wells should be kept constant and at a non-inhibitory level (typically ≤1%).

3. Broth Microdilution Assay: a. In a 96-well microtiter plate, add 100 µL of each capsidiol dilution to the respective wells. b. Add 100 µL of the adjusted fungal spore suspension to each well. c. Include a positive control (a known antifungal agent) and a negative control (medium with the same concentration of DMSO as the test wells, without capsidiol). Also, include a sterility control (medium only). d. Incubate the plate at an appropriate temperature (e.g., 25-28°C) for a duration suitable for the growth of the specific fungus (typically 48-72 hours).

4. Determination of MIC: a. The MIC is defined as the lowest concentration of capsidiol that causes a significant inhibition of visible fungal growth compared to the negative control. b. The endpoint can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

G cluster_pathogen Pathogen Recognition cluster_signal Signal Transduction cluster_biosynthesis Capsidiol Biosynthesis PAMPs/MAMPs PAMPs/MAMPs Receptor Receptor PAMPs/MAMPs->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription_Factors Transcription_Factors MAPK->Transcription_Factors EAS 5-epi-aristolochene synthase (EAS) Transcription_Factors->EAS Gene Expression FPP Farnesyl Diphosphate 5EA This compound FPP->5EA Catalyzed by Capsidiol Capsidiol 5EA->Capsidiol Catalyzed by EAH 5-epi-aristolochene dihydroxylase (EAH) Antifungal_Activity Antifungal Activity Capsidiol->Antifungal_Activity Leads to

Biosynthesis of Capsidiol in Plant Defense

Pharmaceutical Applications: Anti-inflammatory and Anticancer Potential

While research into the pharmaceutical applications of this compound and its derivatives is still emerging, preliminary studies on capsidiol suggest potential anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Capsidiol has been shown to possess anti-inflammatory properties by modulating key inflammatory mediators.

CompoundCell LineTreatmentEffectConcentrationReference
CapsidiolBV2 microglial cellsIFN-γ stimulationSuppression of iNOS and COX-2 expression50 µM[4]
CapsidiolBV2 microglial cellsIFN-γ stimulationDiminished nitric oxide levels50 µM[4]

This protocol describes the measurement of nitric oxide (NO) production by macrophage cells (e.g., RAW 264.7) in response to an inflammatory stimulus and its inhibition by capsidiol.

1. Cell Culture and Seeding: a. Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. b. Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Treatment: a. Pre-treat the cells with various concentrations of capsidiol (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1 hour. b. Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production. c. Include a positive control (e.g., a known iNOS inhibitor like L-NAME), a negative control (LPS stimulation without capsidiol), and a vehicle control (cells with DMSO at the same concentration as the test wells, without capsidiol or LPS). d. Incubate the plate for 24 hours.

3. Griess Assay: a. After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. b. Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. c. Add 50 µL of the Griess reagent to each well containing the supernatant. d. Incubate the plate at room temperature for 10-15 minutes in the dark. e. Measure the absorbance at 540 nm using a microplate reader.

4. Calculation: a. Create a standard curve using known concentrations of sodium nitrite. b. Determine the nitrite concentration in the samples from the standard curve. c. Calculate the percentage of NO inhibition for each concentration of capsidiol compared to the LPS-stimulated control.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IkB IKK->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to iNOS_COX2_Genes iNOS and COX-2 Gene Transcription iNOS_COX2_Proteins iNOS and COX-2 Proteins iNOS_COX2_Genes->iNOS_COX2_Proteins Translation NO_Prostaglandins Nitric Oxide and Prostaglandins iNOS_COX2_Proteins->NO_Prostaglandins Produce Inflammation Inflammation NO_Prostaglandins->Inflammation Capsidiol Capsidiol Capsidiol->iNOS_COX2_Proteins Inhibits Expression

Anti-inflammatory Signaling Pathway
Anticancer Activity

The potential anticancer activity of capsidiol is an area of ongoing research. While direct quantitative data (e.g., IC50 values) for capsidiol against various cancer cell lines are not yet widely available in the public domain, the following protocol can be used to assess its cytotoxic effects.

This protocol is a standard method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

1. Cell Culture and Seeding: a. Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium and conditions. b. Harvest the cells and perform a viable cell count (e.g., using trypan blue exclusion). c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

2. Compound Treatment: a. Prepare a stock solution of capsidiol in DMSO. b. Perform serial dilutions of the stock solution in the culture medium to obtain a range of final concentrations. c. Replace the medium in the wells with the medium containing the different concentrations of capsidiol. d. Include a positive control (a known anticancer drug), a negative control (untreated cells), and a vehicle control (cells treated with the same concentration of DMSO as the highest capsidiol concentration). e. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay: a. After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells. c. Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. d. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

4. Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the percentage of cell viability against the logarithm of the capsidiol concentration to generate a dose-response curve. d. Determine the IC50 value, which is the concentration of capsidiol that causes a 50% reduction in cell viability.

G cluster_workflow Cytotoxicity Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with Capsidiol (various concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 3-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis

Experimental Workflow for MTT Assay

Disclaimer: The information provided in this document is for research and informational purposes only. The experimental protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. The quantitative data presented is based on available scientific literature and may not be exhaustive. Researchers should consult original research articles and safety data sheets before conducting any experiments.

References

Application Notes and Protocols for Isotope Labeling Studies in (+)-5-Epi-aristolochene Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isotope labeling studies to elucidate the biosynthetic pathway of (+)-5-epi-aristolochene, a key intermediate in the formation of various sesquiterpenoid phytoalexins. The protocols detailed below are based on established methodologies for the study of terpene synthases, with a specific focus on tobacco 5-epi-aristolochene synthase (TEAS).

Introduction

This compound is a bicyclic sesquiterpene hydrocarbon synthesized from the acyclic precursor (2E,6E)-farnesyl pyrophosphate (FPP). The enzymatic conversion is catalyzed by 5-epi-aristolochene synthase (TEAS), a well-studied enzyme from Nicotiana tabacum that serves as a model for understanding the complex cyclization reactions in terpene biosynthesis.[1] Isotope labeling studies are instrumental in deciphering the intricate reaction mechanism, which involves carbocationic intermediates and rearrangements. By replacing specific hydrogen or carbon atoms with their heavier isotopes (e.g., deuterium or carbon-13), researchers can trace the fate of these atoms throughout the biosynthetic process, providing critical insights into reaction intermediates, kinetic isotope effects, and the stereochemistry of the cyclization cascade.

Quantitative Data from Biosynthetic Studies

The following tables summarize key quantitative data from studies on the product distribution and kinetic isotope effects in this compound biosynthesis catalyzed by TEAS.

Table 1: Product Distribution of Tobacco 5-Epi-aristolochene Synthase (TEAS) at Various Temperatures

Temperature (°C)This compound (%)(+)-Germacrene A (%)(-)-4-Epi-eremophilene (%)Other Products (%)
087.61.1Not Reported11.3
Room Temp. (25)78.93.66.211.3
4266.28.18.117.6

Data adapted from O'Maille, P. E., et al. (2006). Archives of Biochemistry and Biophysics.[1] This table illustrates the temperature-dependent product specificity of TEAS, showing that at lower temperatures, the formation of the primary product, this compound, is more favorable.

Table 2: Kinetic Isotope Effects (KIEs) in the TEAS-Catalyzed Conversion of Deuterated FPP

Deuterated SubstrateIsotope Effect (kH/kD)Implication
[1,1-²H₂]FPP1.03 ± 0.03No significant KIE, indicating that the initial ionization of FPP is not the rate-limiting step.
(Z)-[1-³H]FPP1.15 ± 0.05Small KIE, suggesting that the C1-H bond cleavage is not involved in the rate-determining step.

This table summarizes the observed kinetic isotope effects, which are crucial for understanding the rate-limiting steps of the enzymatic reaction.

Experimental Protocols

The following are detailed protocols for conducting isotope labeling studies in this compound biosynthesis.

Protocol 1: In Vitro Enzyme Assay with Labeled Farnesyl Pyrophosphate (FPP)

This protocol describes the incubation of recombinant TEAS with isotopically labeled FPP to produce labeled this compound and other sesquiterpene products for subsequent analysis.

Materials:

  • Recombinant Tobacco 5-Epi-aristolochene Synthase (TEAS)

  • Isotopically labeled (e.g., ²H or ¹³C) Farnesyl Pyrophosphate (FPP)

  • Assay Buffer: 50 mM Bis-Tris propane–HCl, pH 7.5, 20 mM MgCl₂

  • Ethyl acetate (GC grade)

  • Internal standard (e.g., 50 µM farnesol in ethyl acetate)

  • 2 mL screw-top glass vials with PTFE-lined caps

Procedure:

  • Prepare the reaction mixture in a 2 mL glass vial by combining 0.5 mL of assay buffer with the desired concentration of labeled FPP (e.g., 10 µM).

  • Add 1.0 µM of purified recombinant TEAS to the reaction mixture.

  • Gently mix the components and allow the reaction to proceed at the desired temperature (e.g., room temperature) for a specified time (e.g., 30 minutes).

  • To stop the reaction and extract the products, overlay the reaction mixture with 0.5 mL of ethyl acetate containing the internal standard.

  • Securely cap the vial and vortex vigorously for 30 seconds to ensure thorough extraction of the hydrophobic sesquiterpene products into the organic layer.

  • Centrifuge the vial briefly to separate the aqueous and organic layers.

  • Carefully collect the upper ethyl acetate layer for GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Labeled Sesquiterpenes

This protocol outlines the GC-MS conditions for the separation and identification of isotopically labeled sesquiterpene products from the TEAS enzyme assay.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for sesquiterpene analysis (e.g., HP-5MS, DB-5, or equivalent)

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1-2 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp 1: Increase to 150 °C at 10 °C/min

    • Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Electron Ionization (EI) Energy: 70 eV

  • Scan Range: m/z 40-400

Data Analysis:

  • Identify the peaks corresponding to this compound and other sesquiterpenes by comparing their retention times and mass spectra with authentic standards or published data.

  • Determine the isotopic enrichment by analyzing the mass spectra of the labeled products. The mass shift in the molecular ion and characteristic fragment ions will indicate the number and position of incorporated isotopes.

  • Quantify the relative abundance of each product by integrating the peak areas in the total ion chromatogram (TIC), normalized to the internal standard.

Visualizations

Biosynthetic Pathway of this compound

Biosynthetic_Pathway FPP Farnesyl Pyrophosphate (FPP) TEAS Tobacco 5-Epi-aristolochene Synthase (TEAS) FPP->TEAS Substrate Binding GermacreneA Germacrene A Intermediate TEAS->GermacreneA Cyclization Eudesmyl_Cation Eudesmyl Carbocation Intermediate GermacreneA->Eudesmyl_Cation Protonation & Rearrangement Epi_aristolochene This compound Eudesmyl_Cation->Epi_aristolochene Deprotonation

Caption: Proposed biosynthetic pathway of this compound from FPP catalyzed by TEAS.

Experimental Workflow for Isotope Labeling Studies

Experimental_Workflow cluster_preparation Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Labeled_FPP Synthesize/Purchase Isotopically Labeled FPP Enzyme_Assay In Vitro Enzyme Assay (TEAS + Labeled FPP) Labeled_FPP->Enzyme_Assay TEAS_Purification Express & Purify Recombinant TEAS TEAS_Purification->Enzyme_Assay Extraction Product Extraction (Ethyl Acetate) Enzyme_Assay->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Analysis Data Interpretation (Isotopic Enrichment, KIE) GCMS->Data_Analysis

Caption: General experimental workflow for isotope labeling studies of TEAS.

References

Application Notes and Protocols for X-ray Crystallography of 5-epi-aristolochene Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the X-ray crystallographic studies of 5-epi-aristolochene synthase (TEAS), a key enzyme in the biosynthesis of sesquiterpenoid phytoalexins. The provided protocols and data are compiled from seminal studies to facilitate further research into the structure-function relationships of this important enzyme for applications in drug development and synthetic biology.

Introduction

5-epi-aristolochene synthase (TEAS) is a sesquiterpene cyclase found in tobacco (Nicotiana tabacum) that catalyzes the cyclization of farnesyl diphosphate (FPP) into 5-epi-aristolochene, a precursor to the antifungal phytoalexin capsidiol.[1][2] Understanding the three-dimensional structure of TEAS is crucial for elucidating its catalytic mechanism and for engineering novel terpene cyclases with altered product specificities. X-ray crystallography has been instrumental in revealing the structural basis for the enzyme's function.[3][4]

Quantitative Crystallographic Data

The crystal structure of Nicotiana tabacum 5-epi-aristolochene synthase has been determined in its apo form and in complex with substrate analogs. The crystallographic data for the native enzyme (PDB ID: 5EAS) are summarized in the table below for easy reference and comparison.

Parameter Value
PDB ID 5EAS
Method X-ray Diffraction
Resolution 2.25 Å
Space Group P 21 21 21
Unit Cell Dimensions (a, b, c) 78.3 Å, 91.4 Å, 101.5 Å
Unit Cell Angles (α, β, γ) 90°, 90°, 90°
R-value work 0.200
R-value free 0.250

Data sourced from the Protein Data Bank (PDB ID: 5EAS).[3]

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the X-ray crystallography of 5-epi-aristolochene synthase.

Recombinant Protein Expression and Purification

Objective: To produce and purify recombinant 5-epi-aristolochene synthase with a hexa-histidine tag for crystallization trials.

Materials:

  • Escherichia coli strain BL21(λDE3)

  • pHis9-GW expression vector containing the 5-epi-aristolochene synthase gene

  • Terrific Broth (TB) medium

  • Kanamycin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA Agarose resin

  • Centrifuge

  • Sonicator

Protocol:

  • Transformation: Transform the pHis9-GW-TEAS plasmid into chemically competent E. coli BL21(λDE3) cells and plate on TB agar plates containing 50 µg/mL kanamycin. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of TB medium with 50 µg/mL kanamycin and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of TB medium containing 50 µg/mL kanamycin with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 1.0.

  • Induction: Cool the culture to 22°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Harvesting: Continue to culture for 6 hours at 22°C with shaking. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA agarose column with 5 column volumes of Lysis Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the protein with 5 column volumes of Elution Buffer.

  • Buffer Exchange: Exchange the eluted protein into a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl) using dialysis or a desalting column.

  • Concentration: Concentrate the purified protein to approximately 8 mg/mL using a centrifugal filter device. Assess purity by SDS-PAGE.

Crystallization

Objective: To obtain single, diffraction-quality crystals of 5-epi-aristolochene synthase.

Materials:

  • Purified and concentrated 5-epi-aristolochene synthase (8 mg/mL)

  • Crystallization Buffer: 50 mM sodium citrate, pH 4.8

  • Detergent: n-octyl-tetraoxyethylene (C8E4)

  • Precipitant Solution: The specific precipitant used in the original study is not explicitly stated, but a common approach is to use a screen of different precipitants (e.g., PEGs, salts).

  • Hanging drop vapor diffusion plates

  • Siliconized cover slips

Protocol:

  • Prepare the Reservoir: Pipette 500 µL of the precipitant solution into the reservoir of a hanging drop vapor diffusion plate.

  • Prepare the Drop: On a siliconized cover slip, mix 2 µL of the purified protein solution (at 8 mg/mL) with 2 µL of the reservoir solution. Add 0.3% (w/v) C8E4 to the drop.

  • Seal the Well: Invert the cover slip and place it over the reservoir, sealing the well with vacuum grease.

  • Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 18°C) and monitor for crystal growth over several days to weeks.

X-ray Data Collection and Processing

Objective: To collect and process X-ray diffraction data from the 5-epi-aristolochene synthase crystals.

Materials:

  • Cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol or another suitable cryoprotectant)

  • Cryo-loops

  • Synchrotron X-ray source

  • Data processing software (e.g., HKL2000, XDS)

Protocol:

  • Crystal Harvesting: Carefully remove a single crystal from the drop using a cryo-loop.

  • Cryo-cooling: Briefly soak the crystal in the cryoprotectant solution to prevent ice formation during data collection.

  • Data Collection: Flash-cool the crystal in a stream of liquid nitrogen and mount it on the goniometer of the X-ray beamline. Collect diffraction data.

  • Data Processing: Process the raw diffraction images to determine the unit cell parameters, space group, and reflection intensities using appropriate software.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic pathway of 5-epi-aristolochene synthase.

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_crystallography X-ray Crystallography Transformation Transformation into E. coli Culture Cell Culture & Induction Transformation->Culture Harvesting Cell Harvesting Culture->Harvesting Lysis Cell Lysis Harvesting->Lysis Clarification Clarification Lysis->Clarification Affinity_Chrom Ni-NTA Affinity Chromatography Clarification->Affinity_Chrom Buffer_Exchange Buffer Exchange & Concentration Affinity_Chrom->Buffer_Exchange Crystallization Crystallization Buffer_Exchange->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Det Structure Determination Data_Collection->Structure_Det

Caption: Experimental workflow for the X-ray crystallography of 5-epi-aristolochene synthase.

catalytic_pathway FPP Farnesyl Diphosphate (FPP) Carbocation1 Germacrenyl A Cation FPP->Carbocation1 Ionization GermacreneA Germacrene A Carbocation1->GermacreneA Deprotonation Carbocation2 Eudesmane Cation GermacreneA->Carbocation2 Protonation & Cyclization Product 5-epi-Aristolochene Carbocation2->Product Deprotonation

Caption: Catalytic pathway for the conversion of FPP to 5-epi-aristolochene by TEAS.[2]

References

High-Throughput Biochemical Characterization of Terpene Synthases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpene synthases (TPS) are a large and diverse class of enzymes that catalyze the synthesis of terpenes, a vast group of natural products with a wide range of applications in pharmaceuticals, fragrances, flavors, and biofuels. The immense chemical diversity of terpenes makes TPS enzymes attractive targets for protein engineering and directed evolution to generate novel compounds with desired properties. High-throughput screening (HTS) methods are essential for efficiently characterizing large libraries of TPS variants, enabling the rapid identification of enzymes with improved activity, altered product specificity, or enhanced stability.

These application notes provide a comprehensive overview of high-throughput methods for the biochemical characterization of terpene synthases. Detailed protocols for key experiments, structured data presentation, and workflow visualizations are included to guide researchers in establishing robust HTS pipelines for TPS discovery and engineering.

Key Experimental Strategies

The high-throughput characterization of terpene synthases typically involves several key stages, from gene library creation to detailed kinetic analysis of promising candidates. The overall workflow can be summarized as follows:

  • Terpene Synthase Library Generation: Creation of a diverse pool of TPS variants through methods like error-prone PCR, DNA shuffling, or site-directed mutagenesis.

  • High-Throughput Expression: Expression of the TPS library in a suitable microbial host, typically E. coli or S. cerevisiae, in a microplate format.

  • High-Throughput Screening (HTS): Rapidly assaying the activity of thousands of TPS variants using sensitive and scalable screening methods.

  • Hit Identification and Validation: Identifying promising candidates from the primary screen and confirming their activity and product profile using more accurate analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

  • Biochemical Characterization: Detailed kinetic analysis of purified hit variants to determine key enzymatic parameters.

Experimental Protocols

Protocol 1: High-Throughput Colorimetric Screening of Terpene Synthase Activity

This protocol describes a colorimetric assay based on substrate consumption, where the activity of a terpene synthase is linked to a visual color change.[1][2][3][4] This method is particularly useful for primary screening of large libraries. The principle involves a competition for a common isoprenoid precursor, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), between the introduced terpene synthase and an engineered carotenoid biosynthesis pathway in the host cells.[1][3][4] Active TPS variants will divert the precursor away from carotenoid production, leading to a decrease in color intensity.[1][3][4]

Materials:

  • E. coli expression strain co-transformed with a plasmid carrying the terpene synthase library and a plasmid carrying the carotenoid biosynthesis genes (e.g., for lycopene or diaponeurosporene production).[1]

  • Microtiter plates (96- or 384-well).

  • Growth media (e.g., LB or Terrific Broth) with appropriate antibiotics and inducers (e.g., IPTG).

  • Plate reader or imaging system for colorimetric quantification.

Procedure:

  • Inoculation: Inoculate single colonies of E. coli co-transformants into the wells of a microtiter plate containing growth media with appropriate antibiotics.

  • Induction: Grow the cultures to a suitable optical density (e.g., OD600 of 0.6-0.8) and induce the expression of the terpene synthase and carotenoid biosynthesis genes.

  • Incubation: Incubate the plates at an optimal temperature for both enzyme activity and cell growth for a defined period (e.g., 24-48 hours).

  • Colorimetric Measurement: Measure the color intensity of each well using a plate reader (e.g., absorbance at the carotenoid's peak wavelength) or capture images of the plates for visual inspection.

  • Hit Selection: Identify colonies with reduced color intensity compared to a negative control (e.g., cells expressing an inactive TPS or an empty vector). These colonies represent potential "hits" with active terpene synthases.

Protocol 2: High-Throughput GC-MS Analysis of Terpene Products

Following a primary screen, promising candidates are typically validated by direct analysis of the terpenes they produce. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile terpene products.[5][6][7] Automation of sample preparation and data analysis can significantly increase the throughput of this method.[8]

Materials:

  • Microtiter plates for cell culture and enzymatic reactions.

  • Organic solvent for extraction (e.g., ethyl acetate, hexane, or a biphasic overlay).

  • Internal standard (e.g., n-tridecane or other non-native hydrocarbon).

  • Autosampler-equipped Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Automated data analysis software.

Procedure:

  • Cultivation and Induction: Grow the selected TPS variants in a deep-well microtiter plate. Induce protein expression as described in Protocol 1.

  • In-situ Product Capture: Add an organic solvent overlay to each well to capture the volatile terpene products directly from the culture.

  • Extraction: After a suitable incubation period, vigorously mix the plates to ensure efficient extraction of terpenes into the organic phase. Centrifuge the plates to separate the phases.

  • Sample Transfer: Use a liquid handling robot to transfer the organic phase containing the terpene products to a new microtiter plate compatible with the GC-MS autosampler. Add an internal standard to each well for accurate quantification.

  • GC-MS Analysis: Inject the samples into the GC-MS system. The GC separates the different terpene compounds, and the MS provides mass spectra for their identification by comparison to spectral libraries.

  • Data Analysis: Use automated software to process the chromatograms, identify peaks corresponding to terpene products, and quantify their abundance relative to the internal standard.[8]

Protocol 3: Purification and Kinetic Characterization of Terpene Synthases

For a detailed understanding of enzyme function, promising TPS variants identified through HTS are purified, and their kinetic parameters are determined.

Materials:

  • Expression host (e.g., E. coli BL21(DE3)) transformed with the plasmid encoding the hit TPS variant (often with a purification tag like His-tag).

  • Cell lysis buffer and equipment (e.g., sonicator or French press).

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).

  • Reaction buffer (e.g., HEPES or Tris-HCl) containing MgCl₂.

  • Substrates: Geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), or geranylgeranyl pyrophosphate (GGPP).

  • GC-MS or a coupled spectrophotometric assay for product quantification.

Procedure:

  • Protein Expression and Purification:

    • Grow a large-scale culture of the expression host and induce protein expression.

    • Harvest the cells and perform lysis.

    • Purify the terpene synthase using affinity chromatography.

    • Assess purity by SDS-PAGE.

  • Enzyme Kinetics Assay:

    • Set up a series of reactions with varying substrate concentrations.

    • Each reaction should contain a fixed amount of purified enzyme in the reaction buffer.

    • Initiate the reaction by adding the substrate.

    • Incubate at a constant temperature for a specific time, ensuring the reaction remains in the linear range.

    • Quench the reaction (e.g., by adding a strong acid or by immediate extraction).

    • Extract the terpene products with an organic solvent containing an internal standard.

    • Analyze the product formation using GC-MS.

  • Data Analysis:

    • Quantify the amount of product formed in each reaction.

    • Plot the initial reaction velocity against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.[9] The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.

Data Presentation

Quantitative data from the biochemical characterization should be summarized in clear and concise tables to facilitate comparison between different terpene synthase variants.

Table 1: Product Profile of Engineered Terpene Synthase Variants

Variant IDMajor Product% of Total ProductsMinor Products
WT(-)-Limonene85%β-Pinene, Myrcene
Mutant Aα-Pinene70%(-)-Limonene, Camphene
Mutant B1,8-Cineole92%α-Terpineol

Table 2: Kinetic Parameters of Purified Terpene Synthase Variants

Variant IDSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)
WTGPP7.81 ± 0.680.02040.0026
Mutant AGPP5.23 ± 0.450.05120.0098
Mutant BGPP12.5 ± 1.10.01580.0013

Note: The data presented in these tables are illustrative and will vary depending on the specific terpene synthase and the mutations introduced.

Visualizations

Diagrams of Experimental Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts in the high-throughput characterization of terpene synthases.

High_Throughput_Screening_Workflow cluster_0 Library Generation cluster_1 HTS cluster_2 Validation & Characterization Library Creation Library Creation Expression Expression Library Creation->Expression Transform Primary Screen Primary Screen Expression->Primary Screen Assay Hit Picking Hit Picking Primary Screen->Hit Picking Identify GC-MS Analysis GC-MS Analysis Hit Picking->GC-MS Analysis Validate Purification Purification GC-MS Analysis->Purification Select Best Kinetics Kinetics Purification->Kinetics Characterize

Caption: High-throughput screening workflow for terpene synthases.

Colorimetric_Assay_Pathway cluster_0 Engineered Pathways Precursor Isoprenoid Precursor (e.g., FPP) Terpene Synthase Active Terpene Synthase Precursor->Terpene Synthase Carotenoid Pathway Carotenoid Biosynthesis Precursor->Carotenoid Pathway Terpenes Terpene Products (Colorless) Terpene Synthase->Terpenes Carotenoids Carotenoid Pigments (Colored) Carotenoid Pathway->Carotenoids Low Color Reduced Color Phenotype Terpenes->Low Color Diverts precursor

Caption: Principle of the colorimetric screening assay.

Conclusion

The methodologies outlined in these application notes provide a robust framework for the high-throughput biochemical characterization of terpene synthases. By combining efficient screening strategies with detailed analytical techniques, researchers can accelerate the discovery and engineering of novel terpene synthases for a wide array of biotechnological applications. The successful implementation of these protocols will empower scientists and drug development professionals to explore the vast chemical space of terpenes and unlock their full potential.

References

Troubleshooting & Optimization

Technical Support Center: Tobacco 5-epi-aristolochene Synthase (TEAS) and Sesquiterpene Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tobacco 5-epi-aristolochene synthase (TEAS) and alternative sesquiterpene production platforms. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is tobacco 5-epi-aristolochene synthase (TEAS) and what is its primary function?

A1: Tobacco 5-epi-aristolochene synthase (TEAS) is a sesquiterpene cyclase enzyme isolated from Nicotiana tabacum (tobacco).[1][2] Its primary function is to catalyze the conversion of the acyclic precursor farnesyl diphosphate (FPP) into the bicyclic sesquiterpene, 5-epi-aristolochene.[1][3] This reaction is a key step in the biosynthesis of phytoalexins, which are antimicrobial compounds produced by plants in response to pathogens.

Q2: Besides 5-epi-aristolochene, does TEAS produce any other compounds?

A2: Yes, TEAS is known to be a somewhat "promiscuous" enzyme, meaning it can produce a variety of other sesquiterpene products in smaller quantities.[1][2] Under typical room temperature conditions, 5-epi-aristolochene constitutes about 78.9% of the hydrocarbon product.[1] The remaining products include (-)-4-epi-eremophilene (6.2%), (+)-germacrene A (3.6%), and over 20 other minor sesquiterpenes.[1] The product distribution can be influenced by factors such as reaction temperature.

Q3: What are some alternative enzymes or systems for producing 5-epi-aristolochene or other valuable sesquiterpenes?

A3: Due to the economic and environmental limitations of sourcing sesquiterpenes directly from plants, microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli are increasingly being engineered for their production.[4][5][6] This is achieved through synthetic biology and metabolic engineering approaches. These strategies involve introducing genes for various terpene synthases (TPS) from different organisms to produce a wide array of sesquiterpenes.[4][5] For example, amorpha-4,11-diene synthase (ADS) is used for the production of the antimalarial precursor artemisinin.[7]

Q4: What are the key metabolic engineering strategies to enhance sesquiterpene production in yeast?

A4: Key strategies to boost sesquiterpene yields in yeast focus on increasing the intracellular pool of the precursor, farnesyl diphosphate (FPP).[4][5][8] This is often achieved by:

  • Overexpression of key enzymes in the mevalonate (MVA) pathway: This includes enzymes like truncated HMG-CoA reductase (tHMG1) and FPP synthase (ERG20).[4]

  • Downregulation of competing pathways: The gene for squalene synthase (ERG9), which diverts FPP towards sterol biosynthesis, is often downregulated to channel more FPP towards the desired sesquiterpene.[4]

  • Co-expression of the target sesquiterpene synthase: Introducing the gene for the desired terpene synthase allows for the conversion of the accumulated FPP into the final product.[4][8]

  • Co-localization of enzymes: Creating fusion proteins or using scaffold proteins to bring enzymes in the pathway into close proximity can improve efficiency.[5]

Troubleshooting Guides

This section addresses common issues encountered during experiments with TEAS and other sesquiterpene synthases.

Problem Possible Causes Recommended Solutions
Low or no enzyme activity 1. Improper protein folding/solubility: The recombinant enzyme may be misfolded or insoluble when expressed in E. coli. 2. Inactive enzyme: The enzyme may have been denatured due to improper storage or handling (e.g., repeated freeze-thaw cycles). 3. Suboptimal assay conditions: Incorrect pH, temperature, or cofactor (Mg²⁺) concentration.[9] 4. Presence of inhibitors: Contaminants in the enzyme preparation or assay buffer may be inhibiting the enzyme.1. Optimize expression conditions: Try expressing the protein at a lower temperature (e.g., 16-20°C) to improve folding. Consider co-expression with chaperones. 2. Handle with care: Aliquot the purified enzyme and store at -80°C. Avoid repeated freeze-thaw cycles. 3. Optimize assay buffer: Ensure the buffer pH is optimal for your specific synthase (typically around 7.0-7.5). Titrate MgCl₂ concentration (usually 5-20 mM). 4. Purify the enzyme: Use affinity and size-exclusion chromatography to obtain a pure enzyme preparation.
Low yield of sesquiterpene product 1. Insufficient FPP precursor: In whole-cell systems (E. coli or yeast), the intracellular concentration of FPP may be limiting. 2. Toxicity of the product: High concentrations of some sesquiterpenes can be toxic to the host cells, limiting production. 3. Product volatility: Sesquiterpenes are volatile, and significant amounts can be lost to the headspace during fermentation. 4. Inefficient enzyme kinetics: The chosen synthase may have a low turnover rate (kcat) or a high Michaelis constant (Km) for FPP.1. Metabolic engineering: Implement strategies to increase FPP availability (see FAQ Q4). 2. In situ product removal: Use a two-phase fermentation system with an organic solvent overlay (e.g., dodecane) to extract the product from the aqueous phase, reducing toxicity. 3. Optimize fermentation conditions: Use sealed culture vessels and consider a condenser for off-gas to capture volatile products. 4. Enzyme engineering: Use directed evolution or rational design to improve the kinetic properties of the synthase.
Inconsistent or unexpected product profile (GC-MS) 1. Contamination: The enzyme preparation or the host strain may be contaminated with other synthases or microorganisms. 2. Substrate degradation: FPP can be unstable and may degrade to farnesol and other byproducts. 3. Isomerization of the substrate: Use of (2Z,6E)-FPP instead of the natural (2E,6E)-FPP can lead to a different product profile. 4. GC-MS artifacts: High injection port temperatures can cause thermal degradation or rearrangement of some sesquiterpenes.1. Ensure purity: Verify the purity of your enzyme by SDS-PAGE. Use axenic cultures for whole-cell production. 2. Use fresh substrate: Prepare FPP solutions fresh and keep them on ice. 3. Verify substrate identity: Confirm the isomeric purity of your FPP substrate. 4. Optimize GC-MS parameters: Use a lower injection port temperature and a suitable temperature ramp to avoid thermal degradation.
Difficulty in purifying the recombinant synthase 1. Low expression level: The synthase may be expressed at very low levels in the host. 2. Formation of inclusion bodies: The protein may be expressed in an insoluble form. 3. Inefficient lysis: Incomplete cell disruption can lead to low recovery of the soluble protein.1. Optimize expression: Test different host strains, expression vectors, and induction conditions (e.g., IPTG concentration, temperature). 2. Solubilize inclusion bodies: Use denaturants (e.g., urea, guanidine hydrochloride) to solubilize the inclusion bodies, followed by refolding protocols. 3. Optimize lysis procedure: Use a more robust lysis method such as sonication or a French press. Ensure complete cell disruption.

Visualizations

Sesquiterpene Biosynthesis Pathway in Engineered Yeast

Sesquiterpene_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_Sesquiterpene Sesquiterpene Production Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA tHMG1 (overexpressed) Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IDI1 GPP Geranyl Pyrophosphate (GPP) IPP->GPP ERG20 DMAPP->GPP ERG20 FPP Farnesyl Pyrophosphate (FPP) GPP->FPP ERG20 Sesquiterpene Sesquiterpene Product FPP->Sesquiterpene Terpene Synthase (e.g., TEAS) Sterols Sterols FPP->Sterols ERG9 (downregulated)

Caption: Metabolic engineering strategy for sesquiterpene production in yeast.

General Experimental Workflow for Terpene Synthase Characterization

Experimental_Workflow Gene_Isolation Gene Isolation/ Codon Optimization Cloning Cloning into Expression Vector Gene_Isolation->Cloning Transformation Transformation into E. coli Expression Host Cloning->Transformation Expression Protein Expression (e.g., IPTG induction) Transformation->Expression Purification Protein Purification (Affinity & Size Exclusion Chromatography) Expression->Purification Enzyme_Assay Enzyme Assay (with FPP substrate) Purification->Enzyme_Assay Extraction Product Extraction (e.g., with hexane) Enzyme_Assay->Extraction Analysis GC-MS Analysis Extraction->Analysis Characterization Kinetic Characterization (Km, kcat) Analysis->Characterization

Caption: Experimental workflow for recombinant terpene synthase characterization.

Detailed Experimental Protocols

Protocol 1: Expression and Purification of His-tagged Terpene Synthase from E. coli

1. Transformation:

  • Transform the expression plasmid containing the terpene synthase gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

2. Expression:

  • Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Cool the culture to 16°C and induce protein expression with 0.1-0.5 mM IPTG.

  • Continue to incubate at 16°C for 16-20 hours with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

3. Lysis:

  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitors).

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice until the solution is no longer viscous.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

4. Affinity Chromatography:

  • Equilibrate a Ni-NTA column with lysis buffer.

  • Load the supernatant from the lysis step onto the column.

  • Wash the column with 20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

5. Size-Exclusion Chromatography (Optional but Recommended):

  • Concentrate the eluted protein using a centrifugal filter unit.

  • Further purify the protein by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT).

  • Collect fractions and analyze by SDS-PAGE to assess purity. Pool the purest fractions.

Protocol 2: In Vitro Terpene Synthase Assay

1. Reaction Setup:

  • In a glass vial, prepare the assay mixture containing:

    • Assay buffer (50 mM HEPES pH 7.2, 10% glycerol, 5 mM DTT)

    • 10 mM MgCl₂

    • 1-5 µg of purified terpene synthase

    • Add deionized water to a final volume of 450 µL.

2. Reaction Initiation:

  • Initiate the reaction by adding 50 µL of 100 µM farnesyl diphosphate (FPP) for a final concentration of 10 µM.

  • Overlay the reaction with 500 µL of hexane or dodecane to capture the volatile products.

  • Incubate at 30°C for 1-4 hours with gentle shaking.

3. Reaction Quenching and Extraction:

  • Stop the reaction by adding 50 µL of 0.5 M EDTA.

  • Vortex the vial vigorously for 30 seconds to extract the sesquiterpene products into the organic layer.

  • Centrifuge briefly to separate the phases.

4. Sample Preparation for GC-MS:

  • Carefully transfer the organic layer to a new glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic phase to a GC-MS vial for analysis.

Protocol 3: GC-MS Analysis of Sesquiterpene Products

1. GC-MS Instrument and Column:

  • Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A common column for sesquiterpene analysis is a non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

2. GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 5°C/min.

    • Hold at 250°C for 5 minutes.

3. MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-400.

4. Data Analysis:

  • Identify the sesquiterpene products by comparing their mass spectra and retention times to authentic standards and to mass spectral libraries (e.g., NIST, Wiley).

  • Quantify the products by integrating the peak areas and using a standard curve of an authentic standard if available.

References

Technical Support Center: 5-epi-Aristolochene Synthase (TEAS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-epi-aristolochene synthase (TEAS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the product specificity of this versatile enzyme.

Frequently Asked Questions (FAQs)

Q1: What is 5-epi-aristolochene synthase (TEAS) and why is its product specificity a concern?

5-epi-aristolochene synthase (TEAS) is a sesquiterpene cyclase that catalyzes the conversion of farnesyl diphosphate (FPP) into the bicyclic sesquiterpene, 5-epi-aristolochene.[1][2][3] This enzyme is of significant interest for the production of various valuable compounds, including precursors to pharmaceuticals. However, TEAS is known for its catalytic promiscuity, meaning it often produces a mixture of sesquiterpene products in addition to the desired 5-epi-aristolochene.[4][5] This lack of specificity can lead to lower yields of the target molecule and increase the complexity of downstream purification processes, making it a critical issue to address in research and industrial applications.

Q2: What are the main byproducts of the TEAS-catalyzed reaction?

Under typical room temperature conditions, while (+)-5-epi-aristolochene is the major product, TEAS also generates several other sesquiterpenes. The most abundant byproduct is often (-)-4-epi-eremophilene, followed by (+)-germacrene A.[4] In total, over 20 different alternative products can be formed, highlighting the enzyme's promiscuous nature.[4]

Q3: What factors contribute to the catalytic promiscuity of TEAS?

The promiscuity of TEAS is attributed to several factors, including:

  • Flexibility of Carbocation Intermediates: The reaction proceeds through highly reactive carbocation intermediates which can undergo various rearrangements and cyclizations. The flexibility of these intermediates allows for multiple reaction pathways to be explored before the final product is formed.[6][7]

  • Plasticity of the Active Site: The shape and dynamics of the enzyme's active site pocket influence the folding of the substrate and the stability of the intermediates, thereby guiding the reaction toward different products.[6][7]

  • Key Amino Acid Residues: Specific residues within the active site, such as the Asp444-Tyr520 dyad, can act as acid/base catalysts and influence the reaction pathway, contributing to the formation of multiple products.[4][8]

Q4: How can the product specificity of TEAS be improved?

The primary strategy for enhancing the product specificity of TEAS is through protein engineering, specifically site-directed mutagenesis. By altering key amino acid residues in the active site, it is possible to restrict the flexibility of the substrate and intermediates, favoring the formation of a single desired product.[9][10] Additionally, optimizing reaction conditions such as temperature can also influence the product distribution.[4]

Troubleshooting Guides

Issue 1: Low Yield of 5-epi-aristolochene

Symptom: The overall yield of the desired product, 5-epi-aristolochene, is consistently low.

Possible Cause Suggested Solution
Inactive or Poorly Expressed Enzyme - Verify enzyme expression and purification using SDS-PAGE. - Confirm enzyme activity with a standard assay. - Optimize expression conditions (e.g., lower temperature, different E. coli strain).
Missing or Limiting Cofactors - Ensure the reaction buffer contains an adequate concentration of MgCl₂ (typically 5-20 mM), which is essential for TEAS activity.[4]
Substrate Degradation - Use freshly prepared farnesyl diphosphate (FPP) or ensure it has been stored correctly at low temperatures.
Suboptimal Reaction Conditions - Optimize the reaction temperature. While TEAS is active over a range of temperatures, its specificity can be temperature-dependent.[4] - Adjust the pH of the reaction buffer; a pH of 7.5 is commonly used.[4]
Enzyme Instability - Add stabilizing agents like glycerol (e.g., 10% v/v) to the reaction buffer. - Perform reactions for a shorter duration or add fresh enzyme over time.
Issue 2: High Proportion of Undesired Byproducts

Symptom: GC-MS analysis reveals a significant percentage of products other than 5-epi-aristolochene.

Possible Cause Suggested Solution
Inherent Enzyme Promiscuity - This is the most common cause. Consider protein engineering through site-directed mutagenesis to improve specificity. Target residues known to influence product distribution.
Suboptimal Reaction Temperature - The product distribution of TEAS is known to be temperature-sensitive.[4] Experiment with a range of temperatures (e.g., 0°C to 42°C) to find the optimal condition for maximizing the desired product.
Incorrect Substrate Conformation - While less common for the native substrate, using substrate analogs can lead to different product profiles. Ensure the purity and correct isomer of FPP.

Quantitative Data on TEAS Product Distribution

The following table summarizes the product distribution of wild-type TEAS under different temperature conditions. This data highlights the impact of reaction conditions on product specificity.

Temperature (°C)This compound (%)(-)-4-epi-eremophilene (%)(+)-germacrene A (%)Other Products (%)
087.64.51.16.8
22 (Room Temp)78.96.23.611.3
4266.28.18.117.6
(Data synthesized from[4])

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of TEAS

This protocol outlines a general workflow for introducing point mutations into the TEAS gene using whole-plasmid PCR amplification.

  • Primer Design: Design forward and reverse primers incorporating the desired mutation. The primers should be complementary to each other and typically 25-45 bases in length with a melting temperature (Tm) > 78°C.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing:

      • 10 µL of 5x high-fidelity DNA polymerase buffer

      • 1 µL of template DNA (plasmid containing TEAS gene, 5-50 ng)

      • 1.25 µL each of forward and reverse primers (10 µM)

      • 1 µL of dNTPs (10 mM)

      • 1 µL of high-fidelity DNA polymerase

      • Nuclease-free water to 50 µL

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 98°C for 30 seconds

      • 18-25 cycles of:

        • Denaturation: 98°C for 10 seconds

        • Annealing: 60-68°C for 20 seconds

        • Extension: 72°C for 30 seconds/kb of plasmid length

      • Final extension: 72°C for 5 minutes

  • Template Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

  • Transformation: Transform competent E. coli cells (e.g., DH5α or XL1-Blue) with 5 µL of the DpnI-treated PCR product. Plate on selective agar plates and incubate overnight at 37°C.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

Protocol 2: Recombinant Expression and Purification of TEAS

This protocol describes the expression of His-tagged TEAS in E. coli and subsequent purification.

  • Transformation: Transform E. coli BL21(DE3) cells with the expression vector containing the TEAS gene.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of Terrific Broth containing the appropriate antibiotic. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.8-1.0.[4]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1 mM. Reduce the temperature to 22°C and continue to grow for 6-18 hours.[4]

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 10% glycerol, 1% Tween 20, 20 mM β-mercaptoethanol) and lyse by sonication or high-pressure homogenization.[4]

  • Purification:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 40-60 mM).

    • Elute the His-tagged TEAS with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • Verify the purity of the eluted protein by SDS-PAGE.

    • Desalt and exchange the buffer of the purified protein using a desalting column or dialysis into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).

Protocol 3: TEAS Enzyme Activity Assay

This protocol details a single-vial assay for determining the products of the TEAS-catalyzed reaction.

  • Reaction Setup:

    • In a 2 mL glass vial, prepare a 0.5 mL reaction mixture in assay buffer (50 mM Bis-Tris propane-HCl, pH 7.5, 20 mM MgCl₂).[4]

    • Add farnesyl diphosphate (FPP) to a final concentration of 50-100 µM.

  • Enzyme Addition: Add the purified TEAS enzyme to a final concentration of approximately 1 µM to initiate the reaction.[4]

  • Organic Overlay: Immediately overlay the aqueous reaction mixture with an equal volume (0.5 mL) of an organic solvent (e.g., hexane or ethyl acetate) containing an internal standard (e.g., 50 µM farnesol or tridecane).[4]

  • Incubation: Seal the vial and incubate at the desired temperature (e.g., room temperature) for a set period (e.g., 1-4 hours) with gentle agitation.

  • Extraction: Stop the reaction by vortexing vigorously for 30 seconds to extract the sesquiterpene products into the organic layer.

  • Sample Preparation for GC-MS: Centrifuge the vial to separate the phases. Carefully transfer the organic layer to a new vial for GC-MS analysis.

Protocol 4: GC-MS Analysis of Sesquiterpene Products

This protocol provides a general method for the separation and identification of TEAS products.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar column (e.g., DB-5ms, HP-5ms) is suitable for separating a wide range of sesquiterpenes.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial temperature: 50°C, hold for 2-5 minutes.

      • Ramp: Increase temperature at a rate of 10-20°C/minute to 300°C.

      • Hold: Hold at 300°C for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230-250°C

    • Scan Range: 40-450 m/z

  • Data Analysis: Identify the products by comparing their mass spectra and retention times to known standards and mass spectral libraries (e.g., NIST). Quantify the relative abundance of each product by integrating the peak areas in the total ion chromatogram.

Visualizations

TEAS_Experimental_Workflow cluster_gene Gene Engineering cluster_protein Protein Production cluster_assay Enzyme Assay & Analysis TEAS_Gene TEAS Gene in Plasmid Mutagenesis Site-Directed Mutagenesis TEAS_Gene->Mutagenesis Mutated_Plasmid Mutated TEAS Plasmid Mutagenesis->Mutated_Plasmid Expression Expression in E. coli Mutated_Plasmid->Expression Purification Purification (Ni-NTA) Expression->Purification Purified_TEAS Purified TEAS Enzyme Purification->Purified_TEAS Enzyme_Assay Enzyme Activity Assay Purified_TEAS->Enzyme_Assay Extraction Organic Extraction Enzyme_Assay->Extraction GCMS GC-MS Analysis Extraction->GCMS Product_Profile Product Profile GCMS->Product_Profile

Caption: Experimental workflow for improving TEAS product specificity.

TEAS_Reaction_Pathway FPP Farnesyl Diphosphate (FPP) TEAS TEAS Enzyme FPP->TEAS Carbocation Carbocation Intermediates TEAS->Carbocation Ionization & Cyclization Epi_Aristolochene 5-epi-aristolochene (Desired Product) Carbocation->Epi_Aristolochene Specific Pathway Byproducts Byproducts (e.g., Germacrene A, 4-epi-eremophilene) Carbocation->Byproducts Alternative Pathways (due to promiscuity)

References

Troubleshooting co-elution of sesquiterpene products in GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution of sesquiterpene products during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of sesquiterpene co-elution in GC analysis?

A1: Co-elution of sesquiterpenes, which often have very similar structures and boiling points, is a common challenge in GC analysis.[1] The primary causes include:

  • Inappropriate GC Column: The stationary phase chemistry may not be selective enough to differentiate between structurally similar sesquiterpene isomers.

  • Suboptimal Temperature Program: The oven temperature ramp rate may be too fast, not allowing sufficient time for the compounds to separate on the column.

  • Incorrect Carrier Gas Flow Rate: The carrier gas velocity might not be optimal for achieving the best column efficiency and resolution.[2][3]

  • Complex Sample Matrix: The presence of other compounds in the sample can interfere with the separation of the target sesquiterpenes.[1]

  • Column Overloading: Injecting too much sample can lead to broad, overlapping peaks.

Q2: How can I confirm if I have co-eluting peaks?

A2: Confirming co-elution is a critical first step. If you are using a Mass Spectrometry (MS) detector, you can examine the mass spectra across the peak.[4][5] A changing mass spectrum from the leading edge to the tailing edge of a single chromatographic peak is a strong indicator of co-elution.[4] For systems with a Diode Array Detector (DAD), differences in the UV-Vis spectra across the peak also suggest the presence of multiple compounds.[4][5] If you only have a Flame Ionization Detector (FID), peak fronting or the appearance of a "shoulder" on your peak can be a visual clue for co-elution.[5][6]

Q3: When should I consider using a different GC column?

A3: If optimizing the temperature program and flow rate does not resolve the co-elution, changing the GC column is the next logical step.[4] The choice of stationary phase is the most critical factor for selectivity.[7] For separating sesquiterpenes, consider the following:

  • Polarity: If you are using a non-polar column (e.g., 5% phenyl-methylpolysiloxane), switching to a mid-polar or polar column (e.g., polyethylene glycol or trifluoropropylmethyl polysiloxane) can alter the elution order and improve separation.[4]

  • Chiral Phases: For separating stereoisomers, a chiral stationary phase, such as one based on cyclodextrin derivatives, is often necessary.[4]

Q4: Can sample preparation techniques help resolve co-elution?

A4: Yes, effective sample preparation can minimize matrix effects and reduce sample complexity, which can indirectly improve the resolution of your target sesquiterpenes.[1][2] Techniques like Solid-Phase Microextraction (SPME) can selectively extract volatile and semi-volatile compounds, leaving behind non-volatile matrix components that might interfere with the analysis.[1] Headspace sampling is another technique that helps to reduce the amount of non-volatile matrix components injected into the GC system.[1]

Troubleshooting Guide for Co-eluting Sesquiterpenes

This guide provides a systematic approach to resolving co-elution issues.

Problem: Two or more sesquiterpene peaks are not fully resolved.

A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can improve separation.[4]

  • Action 1: Decrease the oven temperature ramp rate. For example, if your current ramp rate is 10°C/min, try reducing it to 5°C/min or even 3°C/min.[4]

  • Action 2: Introduce an isothermal hold. Add a 1-2 minute hold at a temperature 20-30°C below the elution temperature of the co-eluting pair.[3] This can sometimes be enough to achieve separation.[3]

Optimizing the linear velocity of the carrier gas can enhance column efficiency.[2][4]

  • Action: While a slower flow rate can sometimes improve separation, a flow rate that is too low will lead to peak broadening due to diffusion.[2] Conversely, a flow rate that is too high may not allow for sufficient interaction with the stationary phase. It is recommended to determine the optimal flow rate for your column dimensions and carrier gas. For example, for a 50m x 0.32mm column, the optimal flow rate for helium is between 1.7-2.6 mL/min.[3]

If method optimization is insufficient, the column chemistry may not be suitable for the separation.

  • Action 1: Select a column with a different stationary phase polarity. If using a non-polar column, try a polar one, or vice-versa.[4]

  • Action 2: For complex mixtures like essential oils, consider using comprehensive two-dimensional gas chromatography (GCxGC). This technique uses two columns with different separation mechanisms to greatly enhance peak capacity.[8][9] A common setup for essential oil analysis is a non-polar column in the first dimension and a polar column in the second dimension.[9]

Experimental Protocols

Protocol 1: GC-MS Method Development for Sesquiterpene Analysis

This protocol provides a starting point for developing a GC-MS method to separate a complex mixture of sesquiterpenes.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Begin with a mid-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[4]

  • Carrier Gas: Use Helium at a constant flow of 1.0 mL/min.[4]

  • Oven Temperature Program:

    • Initial Temperature: 60°C for 2 min.[4]

    • Ramp: Increase to 280°C at a rate of 3°C/min.[4]

    • Hold: Hold at 280°C for 10 min.[4]

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.[4]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Mass Range: m/z 40-550.[4]

    • Ion Source Temperature: 230°C.[4]

Protocol 2: Solid-Phase Microextraction (SPME) for Sesquiterpene Sampling

This protocol is for the extraction of volatile and semi-volatile sesquiterpenes from a liquid or solid matrix prior to GC analysis.

  • Fiber Selection: Choose an SPME fiber with an appropriate coating. A combination of divinylbenzene (DVB) and polydimethylsiloxane (PDMS) is often suitable for terpenes.[1]

  • Sample Preparation: Place your sample (e.g., plant material, liquid culture) into a headspace vial. For less volatile sesquiterpenes, adding a carrier solvent like water and salt (NaCl) can improve their transfer to the headspace.[1]

  • Extraction: Expose the SPME fiber to the headspace of the sample vial. The extraction time and temperature will need to be optimized depending on the analytes and matrix.

  • Desorption: After extraction, retract the fiber and insert it into the hot GC inlet for thermal desorption of the analytes onto the column.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Oven Temperature Ramp Rate 3-10 °C/minSlower ramps generally provide better resolution for complex mixtures.[4][10]
Carrier Gas (Helium) Flow Rate 1-2 mL/minOptimizes column efficiency for standard capillary columns.
Column Internal Diameter 0.18 - 0.32 mmA smaller ID provides higher efficiency (sharper peaks), while a larger ID has a higher sample capacity.[11]
Stationary Phase Film Thickness 0.25 - 1.0 µmThicker films are used for highly volatile compounds, while thinner films are better for less volatile compounds like many sesquiterpenes.

Troubleshooting Workflow

Troubleshooting_CoElution A Co-elution of Sesquiterpenes Observed B Confirm Co-elution (MS or DAD) A->B C Optimize Temperature Program - Decrease ramp rate - Add isothermal hold B->C D Resolution Improved? C->D E Optimize Carrier Gas Flow Rate D->E No J Problem Resolved D->J Yes F Resolution Improved? E->F G Change GC Column - Different polarity - Chiral column - Consider GCxGC F->G No F->J Yes H Resolution Improved? G->H I Review Sample Preparation - Use SPME or Headspace - Dilute sample H->I No H->J Yes I->J If resolved K Consult Instrument Manufacturer or Specialist I->K If not resolved

Caption: Troubleshooting workflow for GC co-elution.

References

Technical Support Center: Quantifying Volatile Mixtures from TEAS Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Terpene Synthase (TEAS) reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in quantifying volatile mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why am I seeing low or no product yield in my TEAS reaction?

A1: Low product yield can stem from several factors, from enzyme activity to substrate availability. Here are some common causes and troubleshooting steps:

  • Inactive Enzyme:

    • Troubleshooting: Verify the expression and purification of your TEAS enzyme. Confirm its activity using a known substrate and a previously validated assay protocol. Ensure proper protein folding and the presence of necessary cofactors, such as Mg²⁺ or Mn²⁺, which are crucial for the activity of many terpene synthases.[1][2]

  • Substrate Degradation:

    • Troubleshooting: Prenyl diphosphate substrates (e.g., GPP, FPP, GGPP) are labile. Avoid repeated freeze-thaw cycles. Prepare fresh substrate solutions and store them appropriately.

  • Suboptimal Reaction Conditions:

    • Troubleshooting: Optimize the reaction buffer pH, temperature, and incubation time. The optimal pH for most TEAS enzymes is around 7.0.[2] Perform a time-course experiment to determine the optimal incubation period.

  • Product Volatility:

    • Troubleshooting: Monoterpenes are highly volatile and can be lost during sample preparation and analysis.[3] Keep samples cool to prevent the loss of volatile analytes.[3]

Q2: My GC-MS chromatogram shows poor peak resolution or co-elution of terpenes. How can I improve this?

A2: Co-elution is a common challenge, especially with terpene isomers which have very similar chemical structures.[3]

  • Optimize GC Method:

    • Troubleshooting: Adjust the temperature ramp of your GC oven. A slower ramp rate can improve the separation of closely eluting compounds. You may also need to use a longer GC column or a column with a different stationary phase to enhance separation.

  • Consider 2D GC (GCxGC-MS):

    • Troubleshooting: For highly complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers superior separation power and can resolve co-eluting peaks.[4]

Q3: I am having difficulty identifying the terpene products in my mixture. What can I do?

A3: Accurate product identification is crucial for characterizing your TEAS enzyme.

  • Mass Spectral Library Matching:

    • Troubleshooting: Ensure you are using a comprehensive and up-to-date mass spectral library for comparison. The NIST library is a standard resource.

  • Use of Authentic Standards:

    • Troubleshooting: The most reliable method for peak identification is to run authentic standards of suspected terpenes under the same GC-MS conditions. This allows for direct comparison of retention times and mass spectra.

  • High-Resolution Mass Spectrometry (HRMS):

    • Troubleshooting: If available, HRMS can provide accurate mass measurements, which can help in determining the elemental composition of your products and distinguishing between isomers.

Q4: How can I improve the recovery of less volatile sesquiterpenes?

A4: Sesquiterpenes are less volatile than monoterpenes, which can present challenges for certain analytical techniques.[3]

  • Extraction Method:

    • Troubleshooting: Headspace sampling may result in poorer recovery of less volatile terpenes.[3] Consider using liquid-liquid extraction with a suitable organic solvent like hexane or ethyl acetate.[5][6] Solid-phase microextraction (SPME) with an appropriate fiber coating can also be effective.[1][3]

  • Headspace Analysis Modification:

    • Troubleshooting: To improve the recovery of sesquiterpenes in headspace analysis, you can add a carrier solvent like water and salt (NaCl) to the vial.[3]

Q5: What are some strategies to enhance the overall yield of terpenes in my biological system?

A5: Increasing terpene production can be achieved through various metabolic engineering and process optimization strategies.

  • Metabolic Engineering:

    • Troubleshooting: Overexpression of key enzymes in the terpene biosynthesis pathway, such as those in the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, can increase precursor supply.[7][8][9] Engineering the expression of terpene synthases within specific cellular compartments, like mitochondria or plastids, can also enhance production by increasing local substrate concentrations.[7][8]

  • Process Optimization:

    • Troubleshooting: For microbial production systems, optimizing fermentation conditions such as temperature, pH, and nutrient levels is critical.[10] In plant-based systems, controlled stress conditions, like moderate drought, can sometimes trigger increased secondary metabolite production, including terpenes.[9][10]

Quantitative Data Summary

ParameterRecommended Condition/ValueNotes
TEAS Reaction pH ~7.0Optimal for most terpene synthases.[2]
GC-MS LOD 0.25 µg/mLExample Limit of Detection for targeted terpenes.[5]
GC-MS LOQ 0.75 µg/mLExample Limit of Quantitation for targeted terpenes.[5]
Terpene Recovery 95.0–105.7%Typical recovery rates for many terpenes with optimized extraction.[5]
Terpinolene Recovery 67-70%Can be lower due to volatility or degradation.[5]

Experimental Protocols

1. Protocol for In Vitro TEAS Enzyme Assay

This protocol outlines a general procedure for assessing the activity of a purified TEAS enzyme.

  • Prepare Reaction Mixture: In a 2 mL glass vial, prepare a reaction mixture (final volume of 100 µL) containing:

    • 25 mM MOPS (pH 7.0)

    • 10 mM MgCl₂

    • 2 mM DTT

    • 40 µM of the appropriate prenyl diphosphate substrate (e.g., GPP, FPP)

    • 50 µL of purified TEAS enzyme in crude bacterial lysate or a suitable buffer.[2]

  • Incubation: Incubate the reaction mixture at 30°C for 2 hours.[2]

  • Product Extraction (SPME):

    • After incubation, place the vial in a heating block at 42°C.

    • Expose a 100 µm Solid-Phase Microextraction (SPME) fiber to the headspace of the vial for 15 minutes to collect the volatile products.[1]

  • GC-MS Analysis: Immediately desorb the collected analytes from the SPME fiber into the GC-MS inlet for analysis.

2. Protocol for Terpene Extraction from Plant Material

This protocol describes a general method for extracting terpenes from plant tissues for quantification.

  • Sample Preparation: Homogenize a known weight of fresh or freeze-dried plant material in a suitable extraction buffer.

  • Solvent Extraction:

    • Add an equal volume of an organic solvent such as hexane or ethyl acetate containing an internal standard (e.g., n-tridecane at 100 µg/mL).[5][6]

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge to separate the organic and aqueous phases.

  • Sample Analysis: Carefully collect the organic layer containing the terpenes and inject it into the GC-MS for analysis.

Visualizations

TEAS_Workflow cluster_reaction TEAS Reaction cluster_extraction Volatile Collection cluster_analysis Analysis enzyme Purified TEAS Enzyme reaction Incubation (e.g., 30°C, 2h) enzyme->reaction substrate Prenyl Diphosphate (GPP, FPP, etc.) substrate->reaction buffer Reaction Buffer (pH 7.0, MgCl2) buffer->reaction extraction Extraction (SPME or Solvent) reaction->extraction Volatile Products gcms GC-MS Analysis extraction->gcms data_analysis Data Analysis (Peak Integration, Library Search) gcms->data_analysis quant Quantification of Volatile Products data_analysis->quant

Caption: Experimental workflow for TEAS reaction and product quantification.

Troubleshooting_Tree cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues cluster_collection Product Collection start Low/No Product Yield? check_activity Verify Enzyme Activity start->check_activity Is the enzyme active? optimize_ph Optimize pH start->optimize_ph Are conditions optimal? check_degradation Check Substrate Degradation start->check_degradation Is the substrate viable? prevent_loss Prevent Volatile Loss (Cooling) start->prevent_loss Is product being lost? check_cofactors Confirm Cofactors (Mg2+) check_activity->check_cofactors optimize_temp Optimize Temperature optimize_ph->optimize_temp optimize_extraction Optimize Extraction Method prevent_loss->optimize_extraction

Caption: Troubleshooting decision tree for low product yield in TEAS reactions.

Terpene_Biosynthesis_Pathway cluster_mep MEP Pathway (Plastids) cluster_mva MVA Pathway (Cytosol) cluster_prenyl Prenyl Diphosphate Synthesis cluster_terpenes Terpene Products mep_start Pyruvate + GAP mep_end IPP + DMAPP mep_start->mep_end Multiple Steps gpp GPP (C10) mep_end->gpp mva_start Acetyl-CoA mva_end IPP + DMAPP mva_start->mva_end Multiple Steps fpp FPP (C15) mva_end->fpp gpp->fpp + IPP teas Terpene Synthases (TEAS) gpp->teas ggpp GGPP (C20) fpp->ggpp + IPP fpp->teas ggpp->teas mono Monoterpenes sesqui Sesquiterpenes di Diterpenes teas->mono teas->sesqui teas->di

References

Technical Support Center: TEAS Product Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with tobacco 5-epi-aristolochene synthase (TEAS) and investigating the temperature dependence of its product specificity.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the TEAS-catalyzed reaction, and what are the common alternative products?

A1: The primary product of the reaction catalyzed by tobacco 5-epi-aristolochene synthase (TEAS) is (+)-5-epi-aristolochene.[1] However, TEAS is known to produce a diverse array of alternative sesquiterpene hydrocarbons. Under standard room temperature conditions, approximately one in every five reactions results in an alternative product.[1] The most abundant of these alternative products is (-)-4-epi-eremophilene, followed by (+)-germacrene A. In total, at least 25 distinct sesquiterpene products have been identified.[1]

Q2: How does temperature influence the product specificity of TEAS?

A2: Temperature has been shown to have an inverse relationship with the product specificity of TEAS.[1] As the incubation temperature increases, the relative abundance of the primary product, this compound, and the major product from the (Z,E)-farnesyl cation cyclization pathway, isoprezizaene, decreases.[1] This suggests that at higher temperatures, the enzyme exhibits reduced fidelity, leading to a broader distribution of alternative products. This phenomenon is indicative of kinetic control over the cyclization reaction, where increased thermal energy allows for a wider range of farnesyl pyrophosphate (FPP) conformations to be cyclized.[1]

Q3: My TEAS enzyme is inactive or shows very low activity. What are the possible causes and solutions?

A3: Low or no TEAS activity can stem from several factors:

  • Improper Protein Folding: TEAS expressed in E. coli can sometimes form inactive inclusion bodies. Ensure that protein expression is induced at a lower temperature (e.g., 22°C for 6 hours) to promote proper folding.[1]

  • Incorrect Buffer Conditions: The assay buffer composition is critical for enzyme activity. Ensure the buffer is at the correct pH and contains the necessary cofactors, such as MgCl2. The assay buffer should be at room temperature, as ice-cold buffers can significantly reduce enzyme activity.

  • Enzyme Storage: Improper storage can lead to loss of activity. Store purified TEAS at recommended temperatures (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.

  • Substrate Quality: The farnesyl pyrophosphate (FPP) substrate should be of high quality and stored correctly to prevent degradation.

Q4: I am observing unexpected peaks in my GC-MS analysis of TEAS products. How can I identify them?

A4: Unexpected peaks in your GC-MS chromatogram can be either contaminants or additional TEAS products. To identify them:

  • Run a Control Reaction: Perform a reaction without the enzyme to identify any peaks originating from the substrate or buffer components.

  • Use Dual Column Analysis: Employing both a non-polar (e.g., 5% diphenyl/95% dimethylsiloxane) and a chiral (e.g., 20% β-cyclodextrin) GC column can help resolve co-eluting peaks.[1] Some products that co-elute on one column may be well-separated on the other.

  • Mass Spectra Library Match: Compare the mass spectra of the unknown peaks with a comprehensive mass spectral library (e.g., NIST, Wiley).

  • Co-injection with Standards: If authentic standards for suspected alternative products are available, co-injecting them with your sample can confirm their identity by retention time and mass spectrum matching.[1]

Data Summary

Table 1: Product Distribution of TEAS at Room Temperature

ProductRelative Abundance (%)
This compound78.9
(-)-4-epi-Eremophilene6.2
(+)-Germacrene A3.6
Other Sesquiterpenes (22)~12

Data extracted from a study on the alternative products of tobacco 5-epi-aristolochene synthase.[1]

Experimental Protocols

1. Recombinant TEAS Expression and Purification

This protocol describes the expression of TEAS in E. coli and its subsequent purification.

  • Transformation: Transform E. coli BL21(λDE3) cells with a pHis9-GW vector containing the TEAS gene.

  • Culture Growth: Grow the transformed E. coli in Terrific Broth containing 50 µg/ml kanamycin at 37°C until the absorbance at 600 nm (A600) reaches 1.0.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

  • Expression: Continue to grow the culture for 6 hours at 22°C.[1]

  • Cell Lysis and Purification: Harvest the cells by centrifugation and purify the His-tagged TEAS protein using standard nickel-affinity chromatography procedures.

2. In Vitro TEAS Enzyme Assay

This protocol outlines the conditions for an in vitro assay to determine TEAS activity and product distribution.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl2, 5% glycerol) and the purified TEAS enzyme.

  • Substrate Addition: Initiate the reaction by adding farnesyl pyrophosphate (FPP) to a final concentration of ~50 µM.

  • Incubation: Incubate the reaction at the desired temperature (e.g., room temperature, or a range of temperatures for dependence studies) for a specified time (e.g., 1-2 hours).

  • Product Extraction: Stop the reaction and extract the sesquiterpene products by adding an equal volume of an organic solvent like hexane or ethyl acetate. Vortex thoroughly.

  • Sample Preparation for GC-MS: Centrifuge the mixture to separate the phases and transfer the organic layer to a new vial for GC-MS analysis.

3. GC-MS Analysis of TEAS Products

This protocol details the gas chromatography-mass spectrometry (GC-MS) method for separating and identifying the sesquiterpene products.

  • Injection: Inject a small volume (e.g., 1 µL) of the organic extract into the GC-MS.

  • Gas Chromatography:

    • Non-polar Column: Use a 5% diphenyl/95% dimethylsiloxane column. A typical temperature program would be: hold at 80°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 2 minutes.

    • Chiral Column: Use a 20% β-cyclodextrin column for separating stereoisomers. A suitable temperature program would be: hold at 80°C for 2 minutes, ramp to 200°C at 2°C/min, and hold for 2 minutes.[1]

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis: Identify the products by comparing their retention times and mass spectra to authentic standards and/or a mass spectral library. Quantify the relative abundance of each product by integrating the peak areas in the total ion chromatogram.

Visualizations

TEAS_Reaction_Pathway FPP Farnesyl Pyrophosphate (FPP) TEAS TEAS Enzyme (+ Mg2+) FPP->TEAS Substrate Binding Carbocation_A Germacryl Cation TEAS->Carbocation_A Ionization & Cyclization Germacrene_A (+)-Germacrene A Carbocation_A->Germacrene_A Deprotonation Carbocation_B Eudesmyl Cation Carbocation_A->Carbocation_B Further Cyclization Epi_aristolochene This compound (Major Product) Carbocation_B->Epi_aristolochene Rearrangement & Deprotonation Alternative_Products Alternative Products (e.g., (-)-4-epi-eremophilene) Carbocation_B->Alternative_Products Alternative Deprotonation/ Rearrangement

Caption: Simplified reaction pathway for TEAS.

Experimental_Workflow cluster_protein TEAS Expression & Purification cluster_assay In Vitro Enzyme Assay cluster_analysis Product Analysis Expression E. coli Expression Purification Affinity Chromatography Expression->Purification Incubation Incubation of TEAS + FPP (Varying Temperatures) Purification->Incubation Add Purified Enzyme Extraction Organic Solvent Extraction Incubation->Extraction GCMS GC-MS Analysis (Non-polar & Chiral Columns) Extraction->GCMS Data_Analysis Product Identification & Quantification GCMS->Data_Analysis

Caption: Experimental workflow for analyzing TEAS products.

Troubleshooting_Logic cluster_activity Low/No Activity cluster_peaks Unexpected GC-MS Peaks Start Unexpected Results in TEAS Assay Low_Activity_Node Start->Low_Activity_Node Low Activity? Unexpected_Peaks_Node Start->Unexpected_Peaks_Node Unexpected Peaks? Check_Protein Verify Protein Expression & Solubility Check_Buffer Confirm Buffer pH & Cofactors Check_Storage Assess Enzyme Storage & Handling Control_Reaction Run No-Enzyme Control Dual_Column Use Non-polar & Chiral Columns Library_Search Compare to MS Libraries Low_Activity_Node->Check_Protein Low_Activity_Node->Check_Buffer Low_Activity_Node->Check_Storage Unexpected_Peaks_Node->Control_Reaction Unexpected_Peaks_Node->Dual_Column Unexpected_Peaks_Node->Library_Search

Caption: Troubleshooting logic for common TEAS assay issues.

References

Technical Support Center: Engineering Thermostable 5-Epi-Aristolochene Synthase (TEAS) Mutants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on engineering thermostable 5-epi-aristolochene synthase (TEAS) mutants.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

1. Site-Directed Mutagenesis (SDM)

  • Question: I am not getting any colonies after transforming my site-directed mutagenesis reaction. What could be the problem?

    Answer: This is a common issue in SDM and can be caused by several factors. Here are some troubleshooting steps:

    • Check Competent Cells: The transformation efficiency of your competent cells may be low. It is crucial to use highly competent cells and to handle them with care. You can verify their efficiency with a control transformation using a known plasmid.[1][2]

    • Optimize PCR Conditions: Your PCR amplification of the plasmid may have failed. To troubleshoot this, you can:

      • Verify your primer design for any errors.

      • Run a temperature gradient PCR to find the optimal annealing temperature.[1]

      • Increase the amount of template DNA in your PCR reaction.[1]

      • Adjust the extension time and temperature; for example, lower the extension temperature to 68°C and use an extension time of 60 seconds per kb of plasmid length.[1]

    • Verify DNA Concentration: Ensure you are using the recommended amount of PCR product for transformation.[1]

  • Question: I have too many colonies on my plate after transformation, and many of them are wild-type. How can I reduce the background of parental plasmid?

    Answer: A high number of background colonies indicates incomplete digestion of the parental template DNA. Consider the following solutions:

    • Optimize DpnI Digestion: DpnI enzyme is used to digest the methylated parental DNA. To improve digestion efficiency:

      • Increase the DpnI digestion time (e.g., from 1 hour to 2 hours).[1]

      • Ensure your template plasmid was isolated from a methylation-competent E. coli strain (e.g., DH5α).

    • Reduce Template DNA: Using an excessive amount of template DNA in the PCR reaction can lead to incomplete digestion by DpnI. Try reducing the amount of template DNA used.[2][3]

    • Optimize Plating: Plate different dilutions of your transformation to obtain well-separated colonies, making it easier to screen for the correct mutants.[1]

2. Protein Expression and Purification

  • Question: My thermostable TEAS mutant is expressed, but it forms inclusion bodies. How can I obtain soluble protein?

    Answer: Inclusion body formation is a common challenge when overexpressing proteins in E. coli, especially for thermostable variants.[4] Here are some strategies to improve soluble expression and to recover protein from inclusion bodies:

    • Optimize Expression Conditions:

      • Lower Induction Temperature: After induction with IPTG, lower the culture temperature to a range of 16-22°C.[5][6] This slows down protein synthesis, allowing more time for proper folding.

      • Reduce IPTG Concentration: High concentrations of IPTG can lead to rapid, and often improper, protein folding. Try reducing the IPTG concentration (e.g., to 0.1 mM).[5][6]

    • Refolding from Inclusion Bodies: If optimizing expression conditions doesn't yield enough soluble protein, you can purify the protein from inclusion bodies. This typically involves:

      • Cell lysis and collection of the insoluble fraction by centrifugation.

      • Washing the inclusion bodies to remove contaminating proteins.

      • Solubilizing the inclusion bodies using strong denaturants (e.g., 8M urea or 6M guanidinium chloride).

      • Refolding the denatured protein by gradually removing the denaturant, often through dialysis or rapid dilution into a refolding buffer.

  • Question: I am getting low yields of purified TEAS protein. How can I improve the yield?

    Answer: Low protein yield can stem from issues at various stages of the expression and purification process.

    • Ensure Efficient Cell Lysis: Incomplete cell lysis will result in a lower amount of protein being released for purification. Ensure your lysis method (e.g., sonication, lysozyme treatment) is effective.[6]

    • Optimize Purification Buffers: The composition of your lysis and purification buffers is critical. Ensure they contain appropriate concentrations of salt (e.g., 500 mM NaCl), imidazole (for His-tagged proteins), and a reducing agent like β-mercaptoethanol to prevent oxidation.[6] Including a small percentage of a non-ionic detergent like Tween 20 (e.g., 1%) can also help maintain protein solubility.[6]

    • Check for Proteolysis: If you suspect your protein is being degraded, add protease inhibitors to your lysis buffer.

3. Enzyme Activity and Product Analysis

  • Question: I am not detecting any 5-epi-aristolochene product in my enzyme assay. What could be wrong?

    Answer: A lack of product can be due to inactive enzyme, issues with the assay conditions, or problems with product detection.

    • Confirm Enzyme Activity: First, ensure your purified enzyme is active. You can do this by performing a positive control experiment with a batch of enzyme known to be active.

    • Check Assay Components:

      • Substrate Integrity: Farnesyl diphosphate (FPP) is the substrate for TEAS. Ensure your FPP stock is not degraded. It is typically stored at -80°C.

      • Cofactor Requirement: Terpene cyclases like TEAS require a divalent metal cofactor, typically Mg²⁺, for activity.[7] Ensure your assay buffer contains an appropriate concentration of MgCl₂.

    • Optimize Assay Conditions:

      • pH: The optimal pH for TEAS activity is generally between 6.25 and 7.50.[7]

      • Temperature: Wild-type TEAS is active at room temperature (around 25°C) and 37°C, but its activity is abolished at temperatures above 40°C.[4] Thermostable mutants can be active at higher temperatures, such as 65°C.[4][8]

    • GC-MS Analysis: Ensure your GC-MS method is optimized for detecting sesquiterpenes. This includes using an appropriate column (e.g., a non-polar phase like 5% diphenyl/95% dimethylsiloxane) and temperature program.[5]

  • Question: My GC-MS analysis shows multiple sesquiterpene products in addition to 5-epi-aristolochene. Is this normal?

    Answer: Yes, it is normal for TEAS to produce a spectrum of sesquiterpene products. The wild-type enzyme is known to generate several alternative products, with (-)-4-epi-eremophilene and (+)-germacrene A being the most abundant minor products.[5] Thermostable TEAS mutants have also been observed to produce additional sesquiterpene products at all temperatures tested.[4][6] The use of both chiral and non-polar GC columns can help in resolving these different products.[5]

Frequently Asked Questions (FAQs)

1. General Knowledge

  • Question: What is 5-epi-aristolochene synthase (TEAS)?

    Answer: 5-epi-aristolochene synthase (TEAS) is a sesquiterpene cyclase enzyme that catalyzes the conversion of the linear precursor, farnesyl diphosphate (FPP), into the bicyclic sesquiterpene, 5-epi-aristolochene.[6][9][10] This enzyme is a model system for studying the mechanisms of terpene biosynthesis.[5]

  • Question: Why is engineering thermostable TEAS mutants important?

    Answer: Engineering thermostable TEAS mutants is important for several reasons:

    • Increased Product Yields: Higher reaction temperatures can increase catalytic rates, potentially leading to higher product yields in biocatalytic applications.[6]

    • Industrial Applications: Thermostable enzymes are more robust and have longer shelf lives, making them more suitable for industrial processes.

    • Understanding Protein Stability: Studying the mutations that lead to increased thermostability provides fundamental insights into protein structure and folding.

2. Experimental Design

  • Question: What is a typical expression vector and host for producing TEAS in E. coli?

    Answer: A common approach is to clone the TEAS gene into an expression vector like pET-32a or a pET-based vector with a His-tag (e.g., pHis9-GW), which facilitates purification.[5][11] The recombinant plasmid is then transformed into an expression host strain such as E. coli BL21(DE3).[5]

  • Question: What are the key parameters to consider when designing a TEAS enzyme assay?

    Answer: The key parameters for a TEAS enzyme assay are:

    • Substrate: Farnesyl diphosphate (FPP).

    • Cofactor: Mg²⁺.

    • Buffer: A suitable buffer with a pH between 6.25 and 7.50.

    • Temperature: Appropriate for the specific enzyme variant (e.g., 25-37°C for wild-type, up to 65°C for thermostable mutants).[4]

    • Product Extraction: An organic solvent overlay (e.g., hexane or dodecane) is often used in the reaction to capture the volatile sesquiterpene products.

    • Analysis: Gas chromatography-mass spectrometry (GC-MS) is the standard method for identifying and quantifying the reaction products.[5]

Quantitative Data Summary

Table 1: Comparison of Wild-Type and Thermostable TEAS

ParameterWild-Type TEASThermostable TEAS (thermo-TEAS)Reference
Denaturation Temperature ~40°C>80°C[6][8]
Optimal Activity Temperature 25-37°CActive up to 65°C[4]
Catalytic Efficiency (kcat/Km) 2.1 x 10⁴ M⁻¹s⁻¹Not reported[6]
Product Profile Primarily 5-epi-aristolochene with minor sesquiterpene byproducts5-epi-aristolochene with additional sesquiterpene byproducts at all temperatures[4][5][6]

Experimental Protocols

1. Site-Directed Mutagenesis of TEAS

This protocol is a general guideline for creating point mutations in the TEAS gene using a PCR-based method.

  • Primer Design: Design forward and reverse primers (~30 bp in length) containing the desired mutation in the center.[12]

  • PCR Amplification:

    • Set up a PCR reaction with a high-fidelity DNA polymerase, the TEAS plasmid template (≤ 10 ng), and the mutagenic primers.[2]

    • Use an appropriate annealing temperature (a temperature gradient PCR can be used for optimization).[1]

    • Keep the number of cycles to a minimum (e.g., 18-25 cycles) to reduce the risk of secondary mutations.

  • DpnI Digestion: After PCR, add DpnI enzyme directly to the reaction mixture and incubate for 1-2 hours at 37°C to digest the parental methylated plasmid.[1]

  • Transformation: Transform the DpnI-treated PCR product into high-efficiency competent E. coli cells.

  • Screening:

    • Plate the transformation on selective media (e.g., LB agar with the appropriate antibiotic).

    • Pick individual colonies and grow overnight cultures.

    • Isolate the plasmids and send for DNA sequencing to confirm the desired mutation.

2. Expression and Purification of His-tagged TEAS Mutants

  • Transformation: Transform the expression plasmid containing the TEAS mutant into an E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth:

    • Inoculate a starter culture and grow overnight.

    • The next day, inoculate a larger volume of Terrific Broth containing the appropriate antibiotic with the overnight culture.[5]

    • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.8-1.0.[5]

  • Induction:

    • Cool the culture on ice for 10 minutes.[6]

    • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[5][6]

    • Continue to grow the culture at a lower temperature (e.g., 22°C) for 4-6 hours.[5][6]

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 10% glycerol, 1% Tween 20, and a reducing agent like β-mercaptoethanol).[6]

    • Lyse the cells using lysozyme followed by sonication.[6]

  • Purification:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity chromatography column.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration).

    • Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

    • Analyze the purified protein by SDS-PAGE.

3. TEAS Enzyme Activity Assay

  • Reaction Setup:

    • In a glass vial, prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂).

    • Add the purified TEAS enzyme.

    • Overlay the aqueous reaction mixture with an organic solvent (e.g., dodecane or hexane) to capture the volatile products.

  • Initiate Reaction: Start the reaction by adding the substrate, farnesyl diphosphate (FPP).

  • Incubation: Incubate the reaction at the desired temperature (e.g., 30°C for wild-type, 65°C for thermostable mutants) for a specific time period (e.g., 1-2 hours).

  • Product Extraction:

    • Stop the reaction by vortexing to mix the aqueous and organic layers thoroughly.

    • Separate the organic layer, which now contains the sesquiterpene products.

  • GC-MS Analysis:

    • Inject the organic layer into a GC-MS system equipped with a suitable column (e.g., HP-5ms).

    • Run a temperature program to separate the different sesquiterpene products.

    • Identify the products based on their mass spectra and retention times compared to standards.

Visualizations

experimental_workflow cluster_sdm Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_assay Enzyme Activity Assay sdm_start Design Mutagenic Primers pcr PCR Amplification sdm_start->pcr dpni DpnI Digestion of Parental Plasmid pcr->dpni transform_sdm Transformation into E. coli dpni->transform_sdm screen Screening and Sequencing transform_sdm->screen transform_exp Transform Expression Plasmid screen->transform_exp Verified Mutant Plasmid culture Grow E. coli Culture transform_exp->culture induce Induce Protein Expression (IPTG) culture->induce harvest Cell Harvest & Lysis induce->harvest purify Affinity Chromatography harvest->purify setup Setup Reaction (Enzyme, Buffer, Mg2+) purify->setup Purified Enzyme add_fpp Add Substrate (FPP) setup->add_fpp incubate Incubation at Desired Temperature add_fpp->incubate extract Product Extraction incubate->extract gcms GC-MS Analysis extract->gcms

Caption: Experimental workflow for engineering and characterizing thermostable TEAS mutants.

troubleshooting_sdm_no_colonies problem Problem: No Colonies After SDM Transformation cause1 Low Transformation Efficiency problem->cause1 cause2 Failed PCR Amplification problem->cause2 cause3 Incorrect DNA Amount problem->cause3 solution1a Use High-Efficiency Competent Cells cause1->solution1a solution1b Perform Control Transformation cause1->solution1b solution2a Verify Primer Design cause2->solution2a solution2b Optimize Annealing Temperature (Gradient PCR) cause2->solution2b solution2c Adjust Template DNA Concentration cause2->solution2c solution3 Quantify PCR Product and Use Recommended Amount cause3->solution3

Caption: Troubleshooting logic for the absence of colonies in site-directed mutagenesis.

References

Overcoming low yield in (+)-5-Epi-aristolochene chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chemical and enzymatic synthesis of (+)-5-Epi-aristolochene. Our goal is to help you overcome common challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield of this compound in a typical enzymatic reaction?

Under standard experimental conditions using tobacco 5-epi-aristolochene synthase (TEAS), this compound is the major product, but not the sole one. The inherent catalytic nature of the enzyme leads to the formation of multiple sesquiterpene hydrocarbons. Typically, this compound constitutes about 78.9% of the total hydrocarbon product mixture.[1] The remaining percentage is composed of various side products.

Q2: What are the primary byproducts that contribute to the low yield of this compound?

The TEAS enzyme is known to have a degree of product promiscuity. While this compound is the main product, about one in every five catalytic cycles results in an alternative compound. The most significant byproducts are (-)-4-epi-Eremophilene (approximately 6.2%) and (+)-germacrene A (approximately 3.6%).[1] A variety of other minor hydrocarbon products make up the remaining ~12% of the product spectrum.[1]

Q3: Can the substrate, farnesyl diphosphate (FPP), be a source of low yield?

Absolutely. The stereochemistry of the FPP substrate is critical. The natural substrate for TEAS is (2E,6E)-farnesyl diphosphate. Using an alternative isomer, such as (2Z,6E)-farnesyl diphosphate, can lead to a drastic shift in the product profile, resulting in a robust enzymatic cyclization to an array of bisabolyl-derived sesquiterpenes instead of this compound.[2][3][4] These alternative products can account for over 99.5% of the hydrocarbon mixture when the (2Z, 6E) isomer is used.[2][3]

Q4: How can reaction or analysis conditions affect the observed yield?

Sesquiterpenes can be sensitive to heat and acidic conditions. During analysis, particularly with Gas Chromatography-Mass Spectrometry (GC-MS), high temperatures in the GC inlet can cause thermal rearrangements of the products.[5] For example, germacrene A, a key intermediate and byproduct in the TEAS reaction, is known to rearrange to elemene under high heat.[5] This can lead to an inaccurate quantification of the desired product and byproducts.

Q5: Could the enzyme itself be the issue in cases of very low or no activity?

Yes. The proper functioning of aristolochene and other sesquiterpene synthases is dependent on several factors. The enzyme must be correctly folded and stored to maintain its catalytic activity. Furthermore, these enzymes require divalent metal ions, typically Mg²⁺, for catalysis.[6][7] These ions are crucial for binding the pyrophosphate moiety of the FPP substrate and stabilizing the carbocation intermediates formed during the reaction. A lack of sufficient Mg²⁺ will result in little to no enzymatic activity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low yield of this compound with a high proportion of other known TEAS byproducts.

This is the most common issue and is often related to the inherent nature of the TEAS enzyme.

Troubleshooting Workflow for Low Yield

A Low Yield of This compound B Analyze Product Mixture (GC-MS, Chiral GC) A->B C High Proportion of Known TEAS Byproducts? B->C D Presence of Unexpected Non-TEAS Products? B->D E No or Very Low Product Formation? B->E F Inherent Enzyme Promiscuity C->F Yes I Verify Substrate Purity and Isomer (must be 2E, 6E) D->I Yes K Verify Enzyme Activity and Cofactor (Mg2+) Presence E->K Yes G Optimize Reaction Conditions (Temp, pH, Time) F->G H Advanced: Enzyme Engineering G->H J Check for Product Degradation (Workup/Analysis Conditions) I->J

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

  • Possible Cause: The catalytic promiscuity of the 5-epi-aristolochene synthase (TEAS) enzyme naturally produces a spectrum of sesquiterpene hydrocarbons.[1]

  • Recommended Actions:

    • Confirm Product Ratios: Use both non-polar and chiral stationary phases for gas chromatography to accurately separate and quantify all reaction products.[1][8] This will confirm if the product distribution matches the expected profile for TEAS.

    • Optimize Reaction Conditions: While the enzyme has inherent promiscuity, systematically varying parameters such as temperature, pH, and incubation time may slightly shift the product distribution in favor of this compound.

    • Consider Enzyme Engineering: For long-term research or industrial applications, site-directed mutagenesis of residues in the enzyme's active site can be explored to enhance product specificity. Structural data of TEAS can guide this process.[9][10]

Problem 2: The major products are not this compound or its common byproducts.

If your analysis reveals a product profile dominated by compounds like (+)-2-epi-prezizaene, (−)-α-cedrene, or (R)-(−)-β-curcumene, the issue is likely with your substrate.

  • Possible Cause: Use of the incorrect substrate isomer, specifically (2Z,6E)-farnesyl diphosphate, instead of the required (2E,6E)-farnesyl diphosphate.[2][3]

  • Recommended Actions:

    • Verify Substrate Stereochemistry: Source your FPP from a reliable supplier and confirm its isomeric purity. If synthesizing FPP in-house, rigorously check the stereochemistry of the final product.

    • Perform a Control Reaction: Use a certified standard of (2E,6E)-FPP in a control reaction to ensure the enzyme is producing the correct product profile under your experimental conditions.

Problem 3: Product profile shows signs of degradation or unexpected rearrangements.

This may indicate that the desired product is being formed but is then altered during subsequent steps.

  • Possible Cause 1: Heat-induced rearrangement during GC-MS analysis. Sesquiterpenes, especially intermediates like germacrenes, are susceptible to thermal rearrangements.[5]

  • Recommended Action 1: Optimize your GC-MS method. Lowering the temperature of the injection port can help prevent on-column degradation and rearrangement of sensitive compounds.[5]

  • Possible Cause 2: Acid-induced rearrangement during workup. If your extraction or purification involves acidic conditions, sensitive cyclic terpenes can undergo rearrangement.

  • Recommended Action 2: Ensure all workup and purification steps are performed under neutral pH conditions. Use mild extraction solvents and avoid strong acids.

Problem 4: Very low or no product formation.

This points to a fundamental issue with the enzyme or the reaction setup.

  • Possible Cause 1: Inactive enzyme due to improper expression, purification, or storage.

  • Recommended Action 1: Express recombinant TEAS under optimal conditions to ensure proper folding. Purify the enzyme carefully and store it under recommended buffer and temperature conditions.

  • Possible Cause 2: Absence of essential cofactors. Terpene cyclases require a divalent metal ion, typically Mg²⁺, to function.[6][7]

  • Recommended Action 2: Ensure your reaction buffer contains an adequate concentration of MgCl₂ or MgSO₄ (typically in the 5-15 mM range).

Data Presentation

Table 1: Typical Product Distribution of TEAS with (2E,6E)-FPP Substrate

CompoundPercentage of Total Hydrocarbons
This compound 78.9%
(−)-4-epi-Eremophilene6.2%
(+)-Germacrene A3.6%
Other Sesquiterpenes (22)~12%
Data sourced from O'Maille, P. E., et al. (2006).[1]

Table 2: Product Distribution of TEAS with (2Z,6E)-FPP Substrate

CompoundPercentage of Total Hydrocarbons
(+)-2-epi-prezizaene44.0%
(−)-α-cedrene21.5%
(R)-(−)-β-curcumene15.5%
(2Z,6E)-farnesol6.7%
α-acoradiene3.9%
Nerolidol3.6%
α-bisabolol & epi-α-bisalolol3.6%
4-epi-α-acoradiene1.3%
Data sourced from Faraldos, J. A., et al. (2010).[2][3]

Experimental Protocols

Protocol 1: Standard Enzymatic Synthesis of this compound

This protocol is based on typical single-vial GC-MS assays for TEAS.[1]

  • Prepare Reaction Buffer: Prepare a buffer solution containing 50 mM HEPES (pH 7.5), 100 mM KCl, and 10 mM MgCl₂.

  • Enzyme Preparation: Dilute purified recombinant TEAS to a working concentration (e.g., 1-5 µM) in the reaction buffer.

  • Reaction Setup: In a GC vial, combine 90 µL of the reaction buffer with 5 µL of the diluted enzyme solution.

  • Initiate Reaction: Start the reaction by adding 5 µL of a 1 mM solution of (2E,6E)-farnesyl diphosphate (FPP) to the vial for a final FPP concentration of ~50 µM.

  • Incubation: Cap the vial immediately and incubate at room temperature (or a specified optimal temperature, e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Quench and Extract: Stop the reaction by adding 100 µL of hexane (or another suitable organic solvent like pentane) and vortexing vigorously for 30 seconds to extract the hydrocarbon products.

  • Sample Preparation: Centrifuge the vial to separate the phases. Carefully transfer the organic (top) layer to a new GC vial with an insert for analysis.

Protocol 2: GC-MS Analysis of Reaction Products

This protocol provides a starting point for the analysis of sesquiterpene hydrocarbons.[1]

  • GC Column: Use a non-polar stationary phase column (e.g., 5% diphenyl/95% dimethylsiloxane) for general separation and a chiral stationary phase column (e.g., 20% β-cyclodextrin) for enantiomer separation.

  • Injection: Inject 1-2 µL of the organic extract into the GC-MS.

  • GC Oven Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp 1: Increase at 10°C/min to 180°C, hold for 4 minutes.

    • Ramp 2: Increase at 100°C/min to 240°C, hold for 1 minute.

  • Carrier Gas: Use Helium at a constant flow rate (e.g., 1.5 mL/min).

  • MS Parameters: Set a solvent delay of approximately 8-9 minutes to prevent filament damage from the extraction solvent. Acquire mass spectra in the range of 40-400 m/z.

  • Data Analysis: Identify peaks by comparing their mass spectra and retention times with authentic standards and literature data. Quantify products by integrating the peak areas.

Visualizations

TEAS Catalytic Pathway and Byproduct Formation

sub (2E,6E)-Farnesyl Diphosphate (Substrate) teas TEAS Enzyme + Mg2+ sub->teas int1 Germacrene A Intermediate teas->int1 Cyclization int2 Eudesmyl Carbocation int1->int2 Protonation byprod1 (+)-Germacrene A (Byproduct, ~3.6%) int1->byprod1 Premature Release prod This compound (Major Product, ~79%) int2->prod Rearrangement & Deprotonation (C8) byprod2 (-)-4-epi-Eremophilene (Byproduct, ~6.2%) int2->byprod2 Deprotonation (C6)

Caption: The enzymatic pathway of TEAS showing the formation of the main product and key byproducts.

References

Technical Support Center: Farnesyl Pyrophosphate (FPP) Stability in Synthase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with farnesyl pyrophosphate (FPP) in synthase assays. The primary focus is on preventing the unwanted trans-cis isomerization of FPP, which can lead to inconsistent and inaccurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is farnesyl trans-cis isomerization?

A1: Farnesyl pyrophosphate (FPP) is a key intermediate in the biosynthesis of a vast array of natural products, including terpenes. It exists as geometric isomers, with the trans,trans (or E,E) isomer being the most common substrate for many synthases. Trans-cis isomerization refers to the conversion of the biologically active trans,trans-FPP to its cis (or Z) isomers, such as (Z,E)-FPP or (Z,Z)-FPP. While some enzymes, known as terpene synthases, intentionally catalyze this isomerization as part of their reaction mechanism, non-enzymatic isomerization in your assay solution can lead to the formation of undesired products and depletion of the correct substrate.

Q2: Why is preventing unwanted FPP isomerization important in my synthase assay?

A2: Preventing unwanted FPP isomerization is critical for several reasons:

  • Substrate Specificity: Many synthases are highly specific for the trans,trans-FPP isomer. The presence of cis isomers can lead to reduced enzyme activity or complete inhibition.

  • Product Profile: The formation of cis-FPP can result in the production of different terpene products than expected from the trans,trans isomer, leading to a misleading product profile.

  • Kinetic Analysis: The presence of multiple isomers of the substrate complicates kinetic analyses, making it difficult to determine accurate kinetic parameters such as Km and kcat.

  • Reproducibility: Uncontrolled isomerization can lead to significant variability between experiments, compromising the reproducibility of your results.

Q3: What are the primary causes of non-enzymatic FPP isomerization?

A3: Non-enzymatic isomerization of FPP in an aqueous environment can be influenced by several factors:

  • pH: Extremes of pH can promote isomerization. FPP is most stable in a slightly alkaline buffer.

  • Temperature: Higher temperatures can increase the rate of isomerization.

  • Divalent Metal Ions: While essential for the activity of many synthases, certain divalent metal ions can also catalyze isomerization in solution.

  • Light Exposure: Prolonged exposure to light, especially UV light, can potentially contribute to isomerization.

  • Improper Storage: Long-term storage at inappropriate temperatures or in suboptimal buffer conditions can lead to the accumulation of isomers.

Troubleshooting Guide

Q1: My synthase assay is producing unexpected product peaks. Could this be due to FPP isomerization?

A1: Yes, unexpected product peaks are a common indicator of FPP isomerization. If your synthase has relaxed substrate specificity, it may be utilizing the cis-FPP isomers to produce different terpenes. To troubleshoot this:

  • Analyze your FPP stock: Before running the assay, check the isomeric purity of your FPP stock solution using an appropriate analytical method like HPLC or NMR.

  • Run a no-enzyme control: Incubate FPP in your assay buffer under the same conditions as your experiment but without the enzyme. Analyze the products to see if any isomerization or non-enzymatic cyclization occurs.

  • Review your assay conditions: Ensure your pH, temperature, and metal ion concentrations are optimized for both enzyme activity and FPP stability.

Q2: My enzyme activity is lower than expected. How can I determine if FPP isomerization is the cause?

A2: Lower than expected enzyme activity can be due to a decrease in the concentration of the correct trans,trans-FPP isomer.

  • Quantify FPP isomers: Use a validated analytical method to determine the concentration of trans,trans-FPP in your stock and in your assay over time.

  • Test with fresh FPP: Prepare a fresh stock of FPP and immediately use it in your assay. If the activity increases significantly, your old stock may have degraded or isomerized.

  • Optimize buffer conditions: Systematically vary the pH and metal ion concentration in your assay to find a balance that maximizes enzyme activity while minimizing isomerization.

Q3: How can I check the isomeric purity of my FPP stock?

A3: You can assess the isomeric purity of your FPP stock using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate FPP isomers. A specific protocol is provided in the "Experimental Protocols" section below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR can provide detailed structural information about the isomers present in your FPP sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After enzymatic or chemical dephosphorylation of FPP to farnesol, the resulting alcohol isomers can be separated and identified by GC-MS.

Data on FPP Stability

FactorConditionEffect on FPP StabilityRecommendation
pH Acidic (< 6.5)Increased risk of hydrolysis and isomerizationMaintain a slightly alkaline pH (7.5-8.0)
Neutral (6.5-7.5)Moderate stabilityAcceptable for many assays, but 7.5-8.0 is often better
Alkaline (7.5-8.0)High stabilityOptimal for minimizing isomerization
Temperature -80°CExcellent long-term stabilityRecommended for long-term storage of FPP stocks
-20°CGood for short to medium-term storageUse for working stocks if -80°C is not available
4°CLimited stability (days)Avoid prolonged storage at this temperature
Room Temp (20-25°C)Poor stability, increased risk of degradationPrepare fresh solutions and use immediately
Assay Temp (30-37°C)Increased risk of isomerization during the assayMinimize incubation times as much as possible
Divalent Cations Mg2+, Mn2+Essential for enzyme activity, but can promote isomerization in solutionUse the lowest concentration necessary for optimal enzyme activity
Reducing Agents DTT, β-mercaptoethanolGenerally included to maintain enzyme integrity. Their direct effect on FPP isomerization is not well-documented, but they can influence the redox environment.Use at standard concentrations (e.g., 1-5 mM) and be consistent.
Storage Buffer Aqueous BufferFPP is soluble but susceptible to degradationStore as a concentrated stock in a suitable buffer at -80°C. Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Standard Terpene Synthase Assay with Minimized FPP Isomerization

This protocol provides a general framework for a terpene synthase assay, with specific recommendations to minimize unwanted FPP isomerization.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.5-8.0, containing 10 mM MgCl2 and 10% (v/v) glycerol. Prepare fresh and store at 4°C.

  • FPP Stock Solution: Prepare a 10 mM stock solution of trans,trans-FPP in an aqueous buffer with a 1.2 molar excess of NH4OH to aid solubility. Aliquot into small volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Enzyme Solution: Purified terpene synthase diluted to the desired concentration in a suitable buffer.

2. Assay Procedure:

  • Thaw a fresh aliquot of the FPP stock solution on ice immediately before use.

  • In a clean microcentrifuge tube, combine the following on ice:

    • Assay Buffer (to a final volume of 100 µL)

    • Enzyme solution (to a final concentration of 1-10 µg/mL)

  • Pre-incubate the mixture at the desired assay temperature (e.g., 30°C) for 2 minutes.

  • Initiate the reaction by adding FPP to the desired final concentration (e.g., 10-100 µM).

  • Incubate the reaction for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Quench the reaction by adding 100 µL of a quenching solution (e.g., 500 mM EDTA in water, or an organic solvent like ethyl acetate).

  • Extract the terpene products with an organic solvent (e.g., 2 x 200 µL of hexane or ethyl acetate).

  • Dry the combined organic extracts under a gentle stream of nitrogen.

  • Resuspend the dried products in a suitable solvent for analysis (e.g., hexane for GC-MS).

3. Analysis:

  • Analyze the extracted products by GC-MS or another appropriate analytical method to identify and quantify the terpene products.

Protocol 2: HPLC Analysis of FPP Isomeric Purity

This protocol outlines a general method for analyzing the isomeric purity of FPP using reversed-phase HPLC. Optimization of the gradient and column may be necessary depending on the specific isomers of interest.

1. Instrumentation and Reagents:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM ammonium bicarbonate, pH 7.5.

  • Mobile Phase B: Acetonitrile.

  • FPP Sample: Dilute FPP stock to a suitable concentration (e.g., 100 µM) in Mobile Phase A.

2. HPLC Method:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B (linear gradient)

    • 35-40 min: 10% B (re-equilibration)

3. Analysis:

  • Inject the FPP sample and analyze the chromatogram. Different isomers should have distinct retention times. The relative peak areas can be used to estimate the isomeric purity.

Visualizations

FPP_Isomerization_Pathway cluster_desired Desired Enzymatic Pathway cluster_undesired Undesired Non-Enzymatic Pathway trans_FPP trans,trans-FPP Enzyme Terpene Synthase trans_FPP->Enzyme Binding cis_FPP cis-FPP Isomers trans_FPP->cis_FPP Isomerization (Heat, pH, Metal Ions) Degradation Degradation Products trans_FPP->Degradation Hydrolysis Product Desired Terpene Product Enzyme->Product Catalysis trans_FPP_2 trans,trans-FPP

Caption: Desired enzymatic vs. undesired non-enzymatic pathways for FPP.

Troubleshooting_Workflow start Unexpected Assay Results (Low Yield, Wrong Products) check_fpp Check FPP Stock Purity (HPLC, NMR) start->check_fpp fpp_ok FPP Stock is Pure check_fpp->fpp_ok Yes fpp_bad FPP Stock is Impure check_fpp->fpp_bad No no_enzyme_control Run No-Enzyme Control fpp_ok->no_enzyme_control new_fpp Prepare Fresh FPP Stock and Re-run Assay fpp_bad->new_fpp end Problem Resolved new_fpp->end control_ok No Isomerization in Control no_enzyme_control->control_ok Yes control_bad Isomerization in Control no_enzyme_control->control_bad No check_enzyme Investigate Enzyme (Activity, Purity) control_ok->check_enzyme optimize_assay Optimize Assay Conditions (pH, Temp, [Mg2+]) control_bad->optimize_assay optimize_assay->end check_enzyme->end Assay_Workflow start Start prep_reagents Prepare Assay Buffer (pH 7.5-8.0) and Enzyme Solution start->prep_reagents thaw_fpp Thaw Fresh FPP Aliquot on Ice prep_reagents->thaw_fpp combine Combine Buffer and Enzyme on Ice thaw_fpp->combine pre_incubate Pre-incubate at Assay Temperature combine->pre_incubate start_reaction Initiate Reaction with FPP pre_incubate->start_reaction incubate Incubate for a Defined Time start_reaction->incubate quench Quench Reaction incubate->quench extract Extract Products with Organic Solvent quench->extract analyze Analyze by GC-MS or HPLC extract->analyze end End analyze->end

Technical Support Center: Optimizing Mg2+ for Aristolochene Synthase Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize magnesium ion (Mg2+) concentration for aristolochene synthase activity.

Frequently Asked Questions (FAQs)

Q1: Why is Mg2+ essential for aristolochene synthase activity?

A1: Divalent metal ions, particularly Mg2+, are crucial cofactors for most terpene cyclases, including aristolochene synthase.[1] The enzyme's active site contains highly conserved aspartate residues that chelate Mg2+ ions.[2] These ions play a dual role: they coordinate with the pyrophosphate group of the farnesyl pyrophosphate (FPP) substrate, facilitating its binding and subsequent ionization, and they help maintain the proper electrostatic environment within the active site for the carbocation-mediated cyclization reaction to occur.[2]

Q2: What is the general mechanism of action for Mg2+ in the catalytic cycle?

A2: The Mg2+ ions, typically in a trinuclear cluster, bind to the pyrophosphate moiety of the FPP substrate.[3][4] This interaction neutralizes the negative charges of the pyrophosphate, making it a better leaving group. Upon departure of the pyrophosphate, a farnesyl cation is generated, which then undergoes a series of cyclizations and rearrangements within the enzyme's active site to form aristolochene.[2][5]

Q3: Can other divalent cations substitute for Mg2+?

A3: For aristolochene synthase from Penicillium roqueforti, Mn2+ can partially substitute for Mg2+ at low concentrations (e.g., 0.01 mM). However, higher concentrations of Mn2+ have been found to be inhibitory.[1][6] Therefore, while some substitution is possible, Mg2+ is generally the preferred and more effective cofactor.

Q4: Is there a universally optimal Mg2+ concentration for all aristolochene synthases?

A4: No, the optimal Mg2+ concentration can vary depending on the specific enzyme source (e.g., different fungal or plant species), buffer conditions, pH, and substrate concentration. For example, the optimal concentration for aristolochene synthase from Penicillium roqueforti has been reported to be 3 mM.[1] It is always recommended to experimentally determine the optimal Mg2+ concentration for your specific assay conditions.

Troubleshooting Guide

Q1: I am observing very low or no aristolochene synthase activity. Could Mg2+ concentration be the issue?

A1: Yes, an incorrect Mg2+ concentration is a common reason for low or no enzyme activity. Aristolochene synthase requires Mg2+ for catalysis, and its complete absence will result in no activity.[1] Conversely, excessively high concentrations of Mg2+ can be inhibitory.[7]

  • Recommendation: First, ensure that Mg2+ is present in your reaction buffer. If it is, prepare a range of Mg2+ concentrations (e.g., 0.5 mM to 10 mM) to test and identify the optimal concentration for your specific enzyme and assay conditions.

Q2: My enzyme activity is decreasing as I increase the Mg2+ concentration. Why is this happening?

A2: This phenomenon is known as substrate inhibition by a cofactor and has been observed in some terpene cyclases.[7] While Mg2+ is required for activity, at supra-optimal concentrations, it can bind to a secondary, inhibitory site on the enzyme. This can lead to a rapid decrease in activity above the optimal concentration.[7]

  • Recommendation: You have likely surpassed the optimal Mg2+ concentration. Perform a titration experiment with a finer range of Mg2+ concentrations below your current level to pinpoint the peak activity.

Q3: I see inconsistent results between experiments. Can Mg2+ be a contributing factor?

A3: Inconsistent results can stem from several sources, but variations in the final Mg2+ concentration can be a significant factor. This can be caused by:

  • Chelating agents: The presence of chelating agents like EDTA in your sample preparation can sequester Mg2+, reducing its effective concentration.

  • Pipetting errors: Inaccurate pipetting of a concentrated MgCl2 stock solution can lead to variability.

  • Buffer preparation: Inconsistencies in buffer preparation can affect the final Mg2+ concentration.

  • Recommendation: Ensure all solutions are free of contaminating chelating agents. Use calibrated pipettes and be meticulous in your buffer and reaction mixture preparations. It may be beneficial to prepare a large batch of buffer to use across multiple experiments.

Q4: My substrate, farnesyl pyrophosphate (FPP), seems to be precipitating. Is this related to the Mg2+ concentration?

A4: High concentrations of divalent cations like Mg2+ can sometimes lead to the precipitation of pyrophosphate-containing substrates like FPP.

  • Recommendation: Observe your reaction mixture for any cloudiness or precipitation after adding all components. If precipitation is suspected, try preparing your reaction mixtures on ice and initiating the reaction by adding the enzyme last. You could also investigate if a slightly lower, non-inhibitory Mg2+ concentration alleviates the issue while maintaining acceptable enzyme activity.

Quantitative Data Summary

The following table summarizes key quantitative data regarding Mg2+ concentration and aristolochene synthase activity from published literature.

Enzyme SourceOptimal Mg2+ ConcentrationSubstrate (FPP) KmOther Divalent CationsReference
Penicillium roqueforti3 mM0.55 ± 0.06 µMMn2+ can substitute at 0.01 mM but is inhibitory at higher concentrations.[1][6]
Tobacco 5-epi-aristolochene synthase (TEAS)20 mM (in a specific assay buffer)Not specifiedNot specified[5]

Experimental Protocol: Determination of Optimal Mg2+ Concentration

This protocol provides a general framework for determining the optimal Mg2+ concentration for aristolochene synthase activity.

1. Materials and Reagents:

  • Purified aristolochene synthase

  • Farnesyl pyrophosphate (FPP) stock solution

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5) without MgCl2

  • MgCl2 stock solution (e.g., 1 M)

  • Dithiothreitol (DTT)

  • Quenching solution (e.g., EDTA in buffer or an organic solvent like hexane)

  • GC-MS or other appropriate analytical instrumentation for product detection and quantification

2. Experimental Procedure:

  • Prepare a series of reaction buffers: From your 1 M MgCl2 stock, prepare a set of reaction buffers containing a range of MgCl2 concentrations (e.g., 0, 0.5, 1, 2, 3, 5, 7.5, 10, 15, 20 mM). Ensure the final pH of all buffers is consistent.

  • Set up reactions: In separate microcentrifuge tubes, prepare your reaction mixtures. A typical reaction might contain:

    • Reaction buffer with varying MgCl2 (to the desired final volume)

    • DTT (e.g., final concentration of 1 mM)

    • FPP (e.g., final concentration of 10 µM)

    • Purified aristolochene synthase (a fixed amount, added last to initiate the reaction)

  • Incubation: Incubate the reaction tubes at the optimal temperature for your enzyme (e.g., 30°C) for a fixed period (e.g., 30 minutes). Ensure the reaction time is within the linear range of product formation.

  • Quench the reaction: Stop the reaction by adding a quenching solution. This could be an organic solvent like hexane to extract the aristolochene product, or a solution containing EDTA to chelate the Mg2+ ions.

  • Product extraction and analysis: If using an organic solvent, vortex the tubes, centrifuge to separate the phases, and collect the organic layer. Analyze the extracted product by GC-MS or another suitable method.

  • Data analysis: Quantify the amount of aristolochene produced in each reaction. Plot the enzyme activity (product formed per unit time) as a function of the Mg2+ concentration. The peak of this curve represents the optimal Mg2+ concentration under your experimental conditions.

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result prep_buffer Prepare Buffers with Varying [Mg2+] setup Set up Reactions prep_buffer->setup prep_reagents Prepare Enzyme, FPP, and other reagents prep_reagents->setup incubate Incubate at Optimal Temperature setup->incubate quench Quench Reaction incubate->quench extract Extract Product quench->extract analyze Analyze by GC-MS extract->analyze plot Plot Activity vs. [Mg2+] analyze->plot result Determine Optimal [Mg2+] plot->result

Caption: Experimental workflow for optimizing Mg2+ concentration.

Troubleshooting_Guide start Low/No Activity? check_mg Is Mg2+ in buffer? start->check_mg inhibition Activity decreases with increasing [Mg2+]? start->inhibition inconsistent Inconsistent Results? start->inconsistent add_mg Add Mg2+ to buffer check_mg->add_mg No optimize_mg Perform [Mg2+] titration check_mg->optimize_mg Yes too_high [Mg2+] is likely supra-optimal inhibition->too_high Yes lower_mg Test lower [Mg2+] range too_high->lower_mg check_chelators Check for chelators (e.g., EDTA) inconsistent->check_chelators Yes check_pipetting Verify pipetting accuracy inconsistent->check_pipetting Yes

References

Technical Support Center: Rational Design and Engineering of Terpene Synthase Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in the rational design and engineering of terpene synthase activity.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during terpene synthase engineering experiments.

Question Answer
My engineered terpene synthase has low or no activity. What are the possible causes and solutions? Possible Causes: 1. Improper protein folding: The mutations may have disrupted the overall protein structure. 2. Sub-optimal assay conditions: pH, temperature, or cofactor concentrations may not be ideal for the mutant enzyme. 3. Inhibition by substrate or product: High concentrations of the substrate or product could be inhibiting the enzyme. 4. Incorrect substrate: The enzyme may not be active on the tested substrate. Troubleshooting Steps: - Confirm protein expression and solubility: Run an SDS-PAGE and Western blot to confirm the presence of the full-length protein in the soluble fraction. - Optimize reaction conditions: Systematically vary the pH, temperature, and Mg²⁺ concentration to find the optimal conditions for your mutant. - Perform kinetic analysis: Determine the Kₘ and kcat of your enzyme to understand its catalytic efficiency and potential substrate inhibition. - Test alternative substrates: If possible, test the enzyme's activity on different isoprenoid pyrophosphate substrates (e.g., GPP, FPP, GGPP).
My engineered terpene synthase produces a mixture of products instead of the desired single product. How can I improve product specificity? Possible Causes: 1. Increased active site flexibility: The introduced mutations may have created a more promiscuous active site. 2. Alternative carbocation quenching: The reaction may be terminating through multiple pathways. Troubleshooting Steps: - Rational design of the active site: Introduce bulky residues near the active site to sterically hinder the formation of undesired products.[1] - Site-saturation mutagenesis: Target key residues in the active site to explore the full range of amino acid substitutions and their effects on product specificity. - Computational modeling: Use molecular docking and molecular dynamics simulations to predict how mutations will affect substrate binding and the reaction trajectory.
My terpene synthase expresses as inclusion bodies in E. coli. How can I improve its solubility? Possible Causes: 1. High expression rate: Overexpression can overwhelm the cellular folding machinery. 2. Hydrophobic patches: The protein surface may have exposed hydrophobic regions that promote aggregation. 3. Lack of chaperones: The expression host may not have the appropriate chaperones for proper folding. Troubleshooting Steps: - Lower expression temperature: Reduce the induction temperature to slow down protein synthesis and allow more time for proper folding. - Use a weaker promoter or lower inducer concentration: This will reduce the rate of protein expression. - Co-express with chaperones: Introduce plasmids that express molecular chaperones to assist in protein folding. - Test different expression strains: Some E. coli strains are specifically designed for the expression of difficult proteins. - Add a solubility-enhancing fusion tag: Fuse a highly soluble protein (e.g., MBP, GST) to the N- or C-terminus of your terpene synthase.
I am having trouble with the GC-MS analysis of my terpene products. What are some common issues and solutions? Possible Causes: 1. Poor extraction efficiency: The terpenes may not be efficiently extracted from the reaction mixture or microbial culture. 2. Co-elution of products: Different terpene isomers may have similar retention times. 3. Low product concentration: The amount of terpene produced may be below the detection limit of the instrument. Troubleshooting Steps: - Optimize extraction solvent and method: Test different organic solvents (e.g., hexane, ethyl acetate, pentane) and extraction techniques (e.g., liquid-liquid extraction, solid-phase microextraction (SPME)).[2][3] - Optimize GC temperature program: Adjust the temperature ramp to improve the separation of co-eluting peaks. - Use a different GC column: A column with a different stationary phase may provide better separation. - Concentrate the sample: If the product concentration is low, carefully concentrate the extract before analysis. - Use authentic standards: Confirm the identity of your products by comparing their retention times and mass spectra to those of authentic standards.[2]

Quantitative Data

This section provides a summary of quantitative data from various terpene synthase engineering studies.

Table 1: Engineered Terpene Synthase Kinetic Parameters
EnzymeMutation(s)Substratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Fold ImprovementReference
Cop2Wild-typeFPP--0.58 x 10³-[4]
Cop217H2 (3 mutations)FPP--0.62 x 10³1.07[4]
Erg20pWild-typeGPP----[1]
Erg20pF96WGPP-30-fold lower--[1]
Table 2: Product Titers from Engineered Terpene Synthases
Terpene ProductHost OrganismEngineering StrategyTiterReference
SabineneSaccharomyces cerevisiaeEngineered Erg20p and fusion with sabinene synthase340-fold increase[1][5]
AmorphadieneSaccharomyces cerevisiaeIsopentenol utilization pathway (IUP)~2.5 g/L[6]
TaxadieneSaccharomyces cerevisiaeIsopentenol utilization pathway (IUP)~150 mg/L[6]
β-AmyrinSaccharomyces cerevisiaeIsopentenol utilization pathway (IUP)~100 mg/L[6]
LycopeneSaccharomyces cerevisiaeIsopentenol utilization pathway (IUP)~50 mg/L[6]
1,8-CineoleEscherichia coliEngineered FPP synthase653 mg/L[7][8]
LinaloolEscherichia coliEngineered FPP synthase505 mg/L[7][8]
GeraniolSaccharomyces cerevisiaeOverexpression of tHMGR and IDI1.68 g/L[7][8]
ValenceneSaccharomyces cerevisiaeOptimized expression cassette539.3 mg/L[7][8]
Sesterterpene ophiobolin FEscherichia coliSUMO fusion tag and phylogenetic mutations150.51 mg/L[7]
Table 3: Thermostability of Engineered Terpene Synthases
EnzymeMutation(s)Tm (°C)Half-lifeImprovementReference
p-Nitrobenzyl esteraseWild-type52.5--[9]
p-Nitrobenzyl esterase6sF9 (multiple mutations)66.5-14°C increase in Tm[9]
Aspergillus niger xylanaseWild-type-14 ± 1 min at 50°C-[10]
Aspergillus niger xylanase4 Arg substitutions-257 ± 16 min at 50°C18-fold increase in half-life[10]
Aspergillus niger xylanase5 Arg substitutions-285 ± 10 min at 50°C20-fold increase in half-life[10]
Serine protease PB92Wild-type---[11]
Serine protease PB92N18L/R143L/S97A-4-fold increase at 65°C4-fold increase in half-life[11]
Serine protease PB92N18L/R143L/S99L-4-fold increase at 65°C4-fold increase in half-life[11]
Serine protease PB92N18L/R143L/G100A-4-fold increase at 65°C4-fold increase in half-life[11]
Microbacterium esterase EstSIT01Wild-type-Retained ~40% activity at 50°C for 60 min-[12]
Microbacterium esterase EstSIT01E301P-Retained ~70% activity at 50°C for 60 minImproved thermostability[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in terpene synthase engineering.

Protocol 1: Site-Directed Mutagenesis

This protocol describes a typical workflow for introducing point mutations into a terpene synthase gene using PCR.

  • Primer Design:

    • Design two complementary oligonucleotide primers, each containing the desired mutation.

    • The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

    • The mutation site should be in the center of the primers.

  • PCR Amplification:

    • Set up the PCR reaction with a high-fidelity DNA polymerase.

    • Use a low amount of template plasmid DNA (5-50 ng).

    • Perform 16-18 cycles of amplification.

  • Template DNA Digestion:

    • Add DpnI restriction enzyme to the PCR product to digest the parental, methylated template DNA.

    • Incubate at 37°C for 1-2 hours.

  • Transformation:

    • Transform the DpnI-treated PCR product into competent E. coli cells.

    • Plate the transformed cells on a selective agar plate containing the appropriate antibiotic.

    • Incubate overnight at 37°C.

  • Verification:

    • Pick several colonies and grow them in liquid culture.

    • Isolate the plasmid DNA and send it for sequencing to confirm the desired mutation.

Protocol 2: High-Throughput Screening of Terpene Synthase Libraries

This protocol outlines a colorimetric assay for the high-throughput screening of terpene synthase libraries based on substrate consumption.[13][14][15][16][17][18][19]

  • Strain and Plasmid Preparation:

    • Co-transform a library of terpene synthase mutants into an E. coli strain that produces a carotenoid pigment (e.g., lycopene or zeaxanthin).[13][14][15][18][19]

    • The terpene synthase and the carotenoid biosynthesis pathway will compete for the same isoprenoid pyrophosphate precursor (FPP or GGPP).[13][18][19]

  • Library Plating:

    • Plate the transformed cells on agar plates containing the appropriate antibiotics and an inducer for both the terpene synthase and the carotenoid pathway.

    • Incubate the plates until colonies appear.

  • Colony Picking and Inoculation:

    • Use a colony picker to transfer individual colonies into 96-well microplates containing liquid media with antibiotics and inducers.

    • Incubate the microplates to allow for cell growth and protein expression.

  • Visual Screening:

    • Active terpene synthase mutants will consume the isoprenoid pyrophosphate precursor, leading to a decrease in carotenoid production and a paler colony color.[13][14][15][18][19]

    • Visually inspect the microplates or use a plate reader to identify colonies with reduced pigmentation.

  • Hit Validation:

    • Isolate the plasmids from the "hit" colonies.

    • Re-transform the plasmids into a fresh background strain to confirm the phenotype.

    • Sequence the terpene synthase gene to identify the beneficial mutations.

    • Perform small-scale expression and activity assays followed by GC-MS analysis to confirm the production of the desired terpene.

Protocol 3: GC-MS Analysis of Terpene Products

This protocol describes the extraction and analysis of terpene products from microbial cultures.

  • Sample Preparation:

    • Grow the microbial culture expressing the terpene synthase in a suitable medium.

    • Add an organic solvent overlay (e.g., dodecane, hexane, or ethyl acetate) to the culture to capture the volatile terpene products.[2][3]

  • Extraction:

    • After cultivation, separate the organic layer from the culture medium.

    • Alternatively, perform a liquid-liquid extraction of the entire culture with an appropriate organic solvent.

    • Dry the organic extract over anhydrous sodium sulfate and, if necessary, concentrate it under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the extract into the GC-MS system.

    • Use a suitable GC column (e.g., DB-5MS) and a temperature program that allows for the separation of the expected terpene products.

    • The mass spectrometer should be operated in full scan mode to obtain the mass spectrum of each eluting peak.

  • Data Analysis:

    • Identify the terpene products by comparing their retention times and mass spectra to those of authentic standards and by searching against a mass spectral library (e.g., NIST).[2]

    • Quantify the products by creating a calibration curve with authentic standards.

Visualizations

This section provides diagrams of key pathways and workflows in terpene synthase engineering.

Terpene_Biosynthesis_Pathway cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_Downstream Downstream Products G3P Glyceraldehyde-3-Phosphate DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP DXS, DXR IPP_MEP IPP MEP->IPP_MEP ... DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP IDI GPP GPP (C10) IPP_MEP->GPP DMAPP_MEP->GPP AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGR IPP_MVA IPP Mevalonate->IPP_MVA ... DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IDI IPP_MVA->GPP FPP FPP (C15) IPP_MVA->FPP GGPP GGPP (C20) IPP_MVA->GGPP DMAPP_MVA->GPP GPP->FPP Monoterpenes Monoterpenes GPP->Monoterpenes FPP->GGPP Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Diterpenes Diterpenes GGPP->Diterpenes

Caption: Terpene biosynthesis pathways.

Computational_Design_Workflow Target Target Terpene Product HomologyModeling Homology Modeling / Structure Prediction Target->HomologyModeling SubstrateDocking Substrate & Intermediate Docking HomologyModeling->SubstrateDocking MD Molecular Dynamics Simulations SubstrateDocking->MD MutantDesign In Silico Mutant Design MD->MutantDesign Mutagenesis Site-Directed Mutagenesis MutantDesign->Mutagenesis Expression Protein Expression & Purification Mutagenesis->Expression Assay Enzyme Activity Assay Expression->Assay Analysis Product Analysis (GC-MS) Assay->Analysis Analysis->MutantDesign Iterative Refinement Result Optimized Terpene Synthase Analysis->Result Directed_Evolution_Workflow Start Parent Terpene Synthase Gene LibraryCreation Mutant Library Creation (e.g., error-prone PCR) Start->LibraryCreation Transformation Transformation into Host LibraryCreation->Transformation Screening High-Throughput Screening Transformation->Screening HitIdentification Hit Identification Screening->HitIdentification HitIdentification->LibraryCreation No Improvement (Next Round) Sequencing Sequencing of Improved Variants HitIdentification->Sequencing Improved Variants Characterization Characterization of Purified Enzyme Sequencing->Characterization Result Evolved Terpene Synthase Characterization->Result

References

Validation & Comparative

Validating the Structure of (+)-5-Epi-aristolochene: An NMR Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Comparative NMR Data Analysis

The primary challenge in the structural validation of (+)-5-epi-aristolochene lies in differentiating it from its various stereoisomers, such as aristolochene. The subtle differences in the spatial arrangement of atoms in these isomers lead to distinct chemical environments for their respective protons and carbons, which are detectable by NMR spectroscopy.

A direct comparison of the ¹H and ¹³C NMR spectra of this compound and aristolochene would reveal shifts in the signals corresponding to the nuclei at and near the chiral centers. While a complete dataset for this compound is elusive in the available literature, the ¹H NMR data for aristolochene provides a valuable reference point.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Aristolochene

ProtonChemical Shift (ppm)
H-11.69-1.72
H-41.24-1.32
H-62.02-2.10
H-102.11-2.18
H-14 (CH₃)0.90
H-15 (CH₃)0.77

Note: Data obtained from a study on aristolochene synthase. The vinyl region of the spectrum (4.5–5.5 ppm) was not shown in the original source.

For a comprehensive validation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial. These techniques establish connectivity between protons and carbons, providing a detailed structural map.

Experimental Protocols

The following outlines a general methodology for the NMR analysis of sesquiterpenes like this compound.

1. Sample Preparation:

  • A pure sample of the isolated sesquiterpene is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) to a concentration of approximately 5-10 mg/mL.

  • Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • ¹³C NMR spectra are recorded with broadband proton decoupling.

  • 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish proton-proton and proton-carbon correlations.

3. Data Processing and Analysis:

  • The acquired spectra are processed using appropriate software (e.g., MestReNova, TopSpin).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

  • Coupling constants (J) are measured in Hertz (Hz) from the ¹H NMR spectrum and provide information about the dihedral angles between adjacent protons.

  • The connectivity information from the 2D spectra is used to assemble the molecular structure and assign all proton and carbon signals.

Workflow for NMR-Based Structure Validation

The process of validating the structure of a natural product like this compound using NMR spectroscopy follows a logical workflow. This can be visualized as a signaling pathway from the initial isolation of the compound to its final structural confirmation.

G Workflow for NMR-Based Structure Validation of this compound cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Elucidation Isolation Isolation & Purification of This compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution OneD_NMR 1D NMR (¹H, ¹³C) Dissolution->OneD_NMR Acquire 1D Spectra TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Dissolution->TwoD_NMR Acquire 2D Spectra Processing Spectral Processing & Referencing OneD_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Comparison Comparison with Isomer Data Assignment->Comparison Structure Structure Validation Comparison->Structure

Caption: Workflow for the validation of this compound structure using NMR spectroscopy.

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural validation of complex natural products like this compound. By comparing the detailed NMR data of an isolated compound with that of known isomers and by utilizing a suite of 1D and 2D NMR experiments, researchers can confidently determine the correct stereochemistry and overall structure. While a complete, publicly available dataset for this compound remains to be consolidated, the principles outlined in this guide provide a robust framework for its eventual and definitive structural assignment. The availability of such data would be of significant benefit to researchers in natural product chemistry, biosynthesis, and drug development.

A Comparative Analysis of Aristolochene Synthases: Unraveling Nature's Molecular Architects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzymes that synthesize complex natural products is paramount. Aristolochene, a bicyclic sesquiterpenoid, serves as a precursor to a wide array of bioactive compounds, making its synthesizing enzyme, aristolochene synthase, a key target of study. This guide provides a comparative analysis of aristolochene synthases from different species, offering insights into their biochemical properties, product specificities, and the experimental methodologies used for their characterization.

Performance and Biochemical Characteristics

Aristolochene synthases, while catalyzing the same fundamental cyclization of farnesyl diphosphate (FPP), exhibit distinct characteristics depending on their source organism. The primary enzymes of focus in this comparison are from the fungi Aspergillus terreus and Penicillium roqueforti, and the closely related 5-epi-aristolochene synthase (TEAS) from the plant Nicotiana tabacum.

ParameterAspergillus terreus Aristolochene SynthasePenicillium roqueforti Aristolochene SynthaseNicotiana tabacum 5-epi-Aristolochene Synthase (TEAS)
Major Product (+)-Aristolochene[1](+)-Aristolochene[1](+)-5-epi-Aristolochene (78.9%)[2][3]
Minor Products Single product reported[1]Germacrene A (4%), Valencene (2%)[1](-)-4-epi-Eremophilene (6.2%), (+)-Germacrene A (3.6%), and 22 other hydrocarbons (~12%)[2]
Substrate (2E,6E)-farnesyl diphosphate[4](2E,6E)-farnesyl diphosphate[5](2E,6E)-farnesyl diphosphate[2]
Km 15 nM[6]Not explicitly found in searchesNot explicitly found in searches
kcat 0.015 s-1[6]Not explicitly found in searchesNot explicitly found in searches
Quaternary Structure Tetramer[1][7]Not explicitly found in searchesMonomer (inferred from extensive characterization as a model system)
Amino Acid Identity 70% identity with P. roqueforti synthase[6]70% identity with A. terreus synthase[6]Low sequence identity with fungal synthases

Experimental Protocols

The characterization of aristolochene synthases relies on a series of well-established molecular biology and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Recombinant Protein Expression and Purification

Objective: To produce and isolate aristolochene synthase for in vitro assays.

Methodology:

  • Gene Cloning: The gene encoding aristolochene synthase is amplified from cDNA and cloned into an Escherichia coli expression vector, such as pET11a or a pHis9-GW vector.[1][2][6]

  • Bacterial Expression: The expression vector is transformed into an E. coli expression strain like BL21(DE3)pLysS.[1][6] Cultures are grown in Terrific Broth or Luria-Bertani media at 37°C until an OD600 of 0.7-1.0 is reached.[1][2]

  • Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.3 mM, followed by incubation at a lower temperature (e.g., 16-22°C) for 6-12 hours to enhance protein solubility.[2][8]

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 2.5 mM Tris-HCl, 30 mM NaCl, 0.2 mM imidazole, pH 7.0).[8][9] Cell disruption is achieved by sonication or using a constant cell disruption system.[8][9]

  • Purification: The soluble recombinant protein is purified from the cell lysate using affinity chromatography, typically with a Ni-NTA resin for His-tagged proteins.[9] The purified protein is then dialyzed against a suitable storage buffer.

Enzyme Activity Assay and Product Identification by GC-MS

Objective: To determine the enzymatic activity and identify the products of the aristolochene synthase reaction.

Methodology:

  • Reaction Setup: The assay is performed in a glass vial.[2] The reaction mixture (0.5 mL) contains an assay buffer (e.g., 50 mM Bis-Tris propane–HCl, pH 7.5, 20 mM MgCl2), the purified enzyme (e.g., 1.0 µM), and the substrate, farnesyl diphosphate (e.g., 500 µM).[2]

  • Enzyme Reaction: The reaction is initiated by the addition of the enzyme and incubated at room temperature.[2]

  • Product Extraction: The reaction is overlaid with an organic solvent, such as ethyl acetate, containing an internal standard (e.g., 50 µM farnesol).[2] The vial is sealed and the reaction products are extracted into the organic layer.

  • GC-MS Analysis: The organic layer is collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the terpene products.[2] A typical temperature program for the GC is: initial temperature of 60°C (3 min hold), ramp to 180°C at 4°C/min, then ramp to 220°C at 2°C/min (10 min hold).[9]

  • Product Identification: Products are identified by comparing their mass spectra and retention times with those of authentic standards and by comparing their retention indices with literature values.[2][9] The use of both non-polar and chiral stationary phases for GC can aid in resolving complex product mixtures.[2][3]

Visualizing the Processes

To better understand the workflows and the broader biological context, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_assay Enzyme Assay & Analysis cDNA cDNA Library PCR PCR Amplification cDNA->PCR Ligation Ligation PCR->Ligation Vector Expression Vector (pET) Vector->Ligation Ecoli E. coli Transformation Ligation->Ecoli Induction IPTG Induction Ecoli->Induction CellHarvest Cell Harvesting Induction->CellHarvest Lysis Cell Lysis CellHarvest->Lysis Centrifugation Centrifugation Lysis->Centrifugation AffinityChrom Ni-NTA Affinity Chromatography Centrifugation->AffinityChrom PurifiedEnzyme Purified Aristolochene Synthase AffinityChrom->PurifiedEnzyme Assay Enzyme Assay (FPP Substrate) PurifiedEnzyme->Assay Extraction Organic Extraction Assay->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Analysis GCMS->Data

Caption: Experimental workflow for aristolochene synthase characterization.

Aristolochene_Biosynthesis_Pathway FPP Farnesyl Diphosphate (FPP) AS Aristolochene Synthase FPP->AS GermacreneA Germacrene A (Intermediate) AS->GermacreneA cyclization Aristolochene (+)-Aristolochene AS->Aristolochene GermacreneA->AS reprotonation Downstream Downstream Toxins / Phytoalexins (e.g., PR Toxin, Capsidiol) Aristolochene->Downstream

Caption: Simplified aristolochene biosynthesis pathway.

Conclusion

The comparative analysis of aristolochene synthases from different species reveals a fascinating interplay of conserved catalytic mechanisms and species-specific product profiles. While the fungal enzymes from Aspergillus terreus and Penicillium roqueforti show high fidelity in producing (+)-aristolochene, the plant 5-epi-aristolochene synthase from Nicotiana tabacum exhibits greater promiscuity, yielding a diverse array of sesquiterpenoid products. These differences, rooted in the subtle variations of their active site contours, highlight the evolutionary adaptability of terpene cyclases. The detailed experimental protocols provided herein offer a robust framework for researchers to further explore these and other terpene synthases, paving the way for novel applications in synthetic biology and drug discovery.

References

Differentiating Sesquiterpene Isomers: A Comparative Guide to (+)-5-Epi-aristolochene and (-)-4-epi-eremophilene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of stereoisomers is a critical challenge in natural product chemistry and drug development. Sesquiterpenes, a diverse class of C15 isoprenoids, often exist as complex mixtures of closely related isomers, demanding robust analytical methodologies for their differentiation. This guide provides a detailed comparison of two such isomers, (+)-5-epi-aristolochene and (-)-4-epi-eremophilene, which share a common biosynthetic origin yet possess distinct structural features.

Introduction and Structural Overview

This compound and (-)-4-epi-eremophilene are bicyclic sesquiterpene hydrocarbons with the same molecular formula (C₁₅H₂₄) and molecular weight (204.35 g/mol ).[1] Their structural similarity, differing in the position of a double bond and the stereochemistry of their methyl groups, makes their differentiation non-trivial. Both are notable products of the enzyme Tobacco 5-epi-aristolochene Synthase (TEAS), which complicates their separation from biosynthetic assays.[2]

  • This compound: Features an eremophilane skeleton with a double bond between C8 and C9. Its IUPAC name is (4R,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene.[1]

  • (-)-4-epi-eremophilene: Also possesses an eremophilane skeleton but with the double bond located between C6 and C7.

Shared Biosynthetic Pathway

A key aspect of these molecules is that they are both synthesized from the same precursor, farnesyl diphosphate (FPP), by the same enzyme, TEAS. This compound is the primary product, constituting approximately 78.9% of the hydrocarbon output of the enzyme.[2] In contrast, (-)-4-epi-eremophilene is the most abundant alternative product, making up about 6.2%.[2] They both derive from a common eremophilenyl carbocation intermediate; the final product is determined by which proton is eliminated in the final step.[2]

Biosynthesis Pathway FPP Farnesyl Diphosphate (FPP) TEAS TEAS Enzyme FPP->TEAS Germacryl Germacryl Cation Eudesmyl Eremophilenyl Cation (Common Intermediate) Germacryl->Eudesmyl Rearrangement EpiArist This compound (Major Product) Eudesmyl->EpiArist C8 Proton Elimination EpiEremo (-)-4-epi-eremophilene (Minor Product) Eudesmyl->EpiEremo C6 Proton Elimination TEAS->Germacryl Cyclization

Shared biosynthetic origin of the two isomers.

Comparative Analytical Data

Differentiation relies on chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method, primarily through chromatographic separation, as the mass spectra of isomers are often very similar.

PropertyThis compound(-)-4-epi-eremophileneReference
Molecular Formula C₁₅H₂₄C₁₅H₂₄[1]
Molecular Weight 204.35 g/mol 204.35 g/mol [1]
GC Retention Separable on non-polar columnsSeparable on non-polar columns[2]
Chiral GC Co-elutes with (-)-4-epi-eremophileneCo-elutes with this compound[2]
Key MS Fragments (m/z) 204 (M+), 189, 161, 105 (base peak), 119, 91204 (M+), 189, 161 (Expected to be very similar to its isomer)[1]
¹H & ¹³C NMR Data Complete data not publicly available. Requires experimental determination.Complete data not publicly available. Requires experimental determination.

Experimental Protocols

This is the recommended method for baseline separation and identification.

  • Sample Preparation:

    • Dissolve the sesquiterpene mixture in a volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.

    • If analyzing a complex matrix like a plant extract, perform a solvent extraction followed by cleanup using a silica gel plug to remove polar interferences.

    • Transfer the final solution to a GC vial for analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent EI-MS.

    • Column: A non-polar capillary column is crucial for separation. A DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Split/splitless injector at 250°C. Use a 1 µL injection volume in split mode (e.g., 50:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at 10°C/min.

      • Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.

    • Mass Spectrometer Parameters:

      • Ion Source Temperature: 230°C.

      • Electron Ionization (EI) Energy: 70 eV.

      • Scan Range: m/z 40-350.

      • Data Acquisition: Full scan mode.

  • Data Analysis: Identify peaks based on their retention times. The mass spectrum for both isomers will show a molecular ion at m/z 204. Differentiate based on the unique retention time established with authentic standards or by comparison to published chromatograms.

NMR is essential for absolute structure confirmation of isolated compounds.

  • Sample Preparation:

    • Purify each isomer individually using preparative chromatography (e.g., HPLC or flash chromatography).

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation and Data Acquisition:

    • Spectrometer: Bruker Avance 500 MHz or higher field instrument.

    • Experiments:

      • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and multiplicities.

      • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. DEPT-135 and DEPT-90 experiments should be run to differentiate between CH, CH₂, and CH₃ groups.

      • 2D NMR:

        • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

        • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

        • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the carbon skeleton and confirming the position of substituents and double bonds.

Visualization of the Analytical Workflow

The logical flow for differentiating these isomers involves a primary separation step followed by spectroscopic confirmation.

Analytical Workflow cluster_0 Primary Analysis cluster_1 Structural Confirmation Sample Isomer Mixture GCMS GC-MS Analysis (Non-Polar Column) Sample->GCMS Data Data Analysis: - Retention Times - Mass Spectra GCMS->Data Isolate Isolate Individual Compounds (e.g., Prep-HPLC) Data->Isolate Requires Separation for Confirmation Result1 Compound A Identified Data->Result1 Result2 Compound B Identified Data->Result2 NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Isolate->NMR Confirm Unambiguous Structure Confirmation NMR->Confirm

Workflow for differentiating the two isomers.

Conclusion

The differentiation of this compound from (-)-4-epi-eremophilene is a clear example of the analytical rigor required in natural product chemistry. While their shared biosynthetic origin and similar mass spectra present a challenge, they are readily distinguished by their unique retention times on a non-polar GC column. For absolute structural proof of isolated material, a full suite of 1D and 2D NMR experiments is indispensable. The methodologies and data presented in this guide provide a robust framework for researchers to confidently identify and distinguish between these two closely related sesquiterpene isomers.

References

Germacrene A: Confirming a Fleeting Intermediate in Tobacco's Defense Arsenal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of enzyme catalysis is paramount. Tobacco Epi-Aristolochene Synthase (TEAS), a key enzyme in the biosynthesis of protective sesquiterpenoid phytoalexins in tobacco, presents a fascinating case study. This guide provides a comparative analysis of experimental data to confirm the role of germacrene A as a crucial, yet transient, intermediate in the catalytic cycle of TEAS.

The synthesis of 5-epi-aristolochene, a precursor to the antimicrobial compound capsidiol in Nicotiana tabacum, is a multi-step process initiated from farnesyl pyrophosphate (FPP). While TEAS is primarily known for producing 5-epi-aristolochene, detailed product analysis reveals the formation of multiple sesquiterpenes, albeit in much smaller quantities. Among these minor products is germacrene A, a key intermediate that is typically not released but is further cyclized by the enzyme to the final product. The transient nature of this intermediate makes its direct observation challenging, necessitating a combination of experimental approaches to confirm its role.

Performance Comparison: TEAS vs. Germacrene A Synthase

A direct comparison of the catalytic efficiency of TEAS for germacrene A production versus a dedicated germacrene A synthase (GAS) highlights the specialized function of each enzyme. While TEAS is a highly efficient catalyst for the overall conversion of FPP to 5-epi-aristolochene, its capacity to release germacrene A is limited. In contrast, a dedicated GAS, such as LTC1 from Lactuca sativa, is optimized for the synthesis and release of germacrene A as its primary product.

EnzymePrimary ProductGermacrene A Yield (as % of total products)5-epi-aristolochene Yield (as % of total products)Reference
Tobacco Epi-Aristolochene Synthase (TEAS) 5-epi-aristolochene~3.6%~78.9%[1]
Lettuce Germacrene A Synthase (LTC1) Germacrene AMajor Product (>90%)Not Produced[1]

Note: The product distribution of TEAS can be influenced by assay conditions. The data presented represents a typical in vitro reaction.

Experimental Evidence for Germacrene A as an Intermediate

The confirmation of germacrene A as an intermediate in TEAS catalysis relies on several lines of experimental evidence:

  • Product Profiling of Wild-Type TEAS: Sensitive analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), have identified germacrene A as a minor product in the reaction mixture of TEAS with its substrate, FPP.[1] This suggests that while the enzyme predominantly channels the reaction towards 5-epi-aristolochene, a small fraction of the germacrene A intermediate is released before the second cyclization step.

  • Site-Directed Mutagenesis: Mutations of key amino acid residues in the active site of TEAS can alter the product profile. For instance, specific mutations can lead to an increase in the proportion of germacrene A released, effectively converting TEAS into a germacrene A synthase. This provides strong evidence that the catalytic machinery for producing germacrene A is inherent to the TEAS enzyme.

  • Isotope Labeling Studies: The use of isotopically labeled FPP precursors allows for the tracing of atoms through the reaction pathway. These studies are instrumental in elucidating the cyclization mechanisms and confirming the rearrangement of the farnesyl chain into the germacrane skeleton, a key step in the formation of germacrene A.

Experimental Protocols

Heterologous Expression and Purification of TEAS

A standard method for obtaining sufficient quantities of TEAS for in vitro assays involves heterologous expression in Escherichia coli.

Protocol:

  • Gene Synthesis and Cloning: The coding sequence for Nicotiana tabacum 5-epi-aristolochene synthase is synthesized and cloned into a suitable bacterial expression vector, often containing a purification tag such as a polyhistidine (His)-tag.

  • Transformation: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).

  • Culture Growth: A single colony is used to inoculate a small starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optical density (OD600) of 0.6-0.8.

  • Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to promote proper protein folding.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. The cells are then lysed by sonication or high-pressure homogenization.

  • Purification: The His-tagged TEAS protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC). The column is washed to remove non-specifically bound proteins, and the TEAS enzyme is eluted using a buffer containing a high concentration of imidazole.

  • Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE, and the protein concentration is determined using a standard method such as the Bradford assay.

In Vitro TEAS Enzyme Assay

This protocol outlines the basic procedure for assessing the catalytic activity of purified TEAS.

Materials:

  • Purified TEAS enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Farnesyl pyrophosphate (FPP) substrate

  • Organic solvent for extraction (e.g., hexane or pentane)

  • Internal standard for GC-MS analysis (e.g., caryophyllene)

Protocol:

  • Reaction Setup: In a glass vial, combine the assay buffer, a known amount of purified TEAS enzyme, and the internal standard.

  • Initiation of Reaction: Start the reaction by adding the FPP substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., hexane). Vortex the mixture vigorously to extract the sesquiterpene products into the organic phase.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.

  • Sample Preparation for GC-MS: Carefully transfer the organic layer to a new vial for GC-MS analysis. The sample may be dried over anhydrous sodium sulfate to remove any residual water.

GC-MS Analysis of Sesquiterpene Products

Gas Chromatography-Mass Spectrometry is the primary method for identifying and quantifying the volatile products of the TEAS reaction.

Typical GC-MS Parameters:

  • Gas Chromatograph: Agilent GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column. A chiral column can also be used for separating stereoisomers.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 10°C/min.

    • Ramp to 250°C at a rate of 25°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Identification: Products are identified by comparing their mass spectra and retention times with those of authentic standards and by searching against mass spectral libraries (e.g., NIST).

    • Quantification: The relative abundance of each product is determined by integrating the peak area of its corresponding total ion chromatogram (TIC) and normalizing it to the peak area of the internal standard.

Visualizing the Catalytic Pathway and Experimental Workflow

TEAS_Catalysis FPP Farnesyl Pyrophosphate (FPP) TEAS_active_site TEAS Active Site FPP->TEAS_active_site Substrate Binding GermacreneA_intermediate Germacrene A (enzyme-bound) TEAS_active_site->GermacreneA_intermediate First Cyclization Epi_aristolochene 5-epi-aristolochene GermacreneA_intermediate->Epi_aristolochene Second Cyclization (Major Pathway) Released_GermacreneA Germacrene A (released) GermacreneA_intermediate->Released_GermacreneA Premature Release (Minor Pathway) Epi_aristolochene->TEAS_active_site Product Release

Caption: Catalytic mechanism of TEAS showing the formation of the germacrene A intermediate.

Experimental_Workflow cluster_protein Enzyme Preparation cluster_assay In Vitro Reaction cluster_analysis Product Analysis cloning Cloning of TEAS gene expression Heterologous Expression in E. coli cloning->expression purification Purification of TEAS enzyme expression->purification incubation Incubation with FPP purification->incubation extraction Solvent Extraction incubation->extraction gcms GC-MS Analysis extraction->gcms identification Product Identification gcms->identification quantification Quantification identification->quantification

Caption: Experimental workflow for confirming germacrene A as a TEAS intermediate.

Regulation of Terpene Biosynthesis in Tobacco

The production of sesquiterpenoids like 5-epi-aristolochene in tobacco is a defense response, often triggered by pathogens or elicitors. This response is regulated by complex signaling pathways, with jasmonic acid (JA) playing a central role.

Jasmonate_Signaling Elicitor Pathogen Elicitor JA_biosynthesis Jasmonic Acid (JA) Biosynthesis Elicitor->JA_biosynthesis JAZ JAZ Repressor Proteins JA_biosynthesis->JAZ JA binds to COI1, leading to JAZ degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses TPS_promoter Terpene Synthase Gene Promoter MYC2->TPS_promoter Activates TEAS_expression TEAS Gene Expression TPS_promoter->TEAS_expression Terpenes Sesquiterpene Production TEAS_expression->Terpenes

Caption: Jasmonate signaling pathway regulating terpene synthase expression in tobacco.

References

A Comparative Guide to Cisoid and Transoid Cyclization Pathways in Terpene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The vast structural diversity of terpenes, a class of natural products with significant applications in medicine and biotechnology, arises from complex enzymatic cyclization reactions. Terpene synthases catalyze these reactions, guiding the folding and cyclization of linear isoprenoid precursors into a multitude of cyclic scaffolds. A fundamental divergence in the initial steps of these reaction cascades defines two major mechanistic routes: cisoid and transoid cyclization pathways. This guide provides an objective comparison of these pathways, supported by experimental data, to illuminate the subtle yet critical factors that dictate the ultimate stereochemical and structural outcome of terpene biosynthesis.

Mechanistic Overview: Two Paths to Cyclization

The conformation of the allylic carbocation intermediate, formed upon the ionization of an acyclic isoprenoid diphosphate like farnesyl diphosphate (FPP), is the key determinant for either a cisoid or transoid cyclization cascade.

  • Transoid Pathway: In this pathway, the initial ionization of (2E,6E)-farnesyl diphosphate ((trans,trans)-FPP) generates a farnesyl cation that maintains a trans geometry about the C2-C3 bond.[1][2] The subsequent cyclization is typically initiated by the attack of the C1 carbon on the distal C10-C11 double bond.[1][2]

  • Cisoid Pathway: This pathway involves an initial isomerization of the C2-C3 double bond from trans to cis. This is often accomplished through the formation of a nerolidyl diphosphate (NPP) intermediate, which allows for rotation around the C2-C3 single bond before reionization.[1] The resulting cisoid farnesyl cation can then undergo cyclization, often initiated by the attack of the C1 carbon on either the proximal C6-C7 or the distal C10-C11 double bonds.[1]

The choice between these pathways is primarily governed by the active site architecture of the specific terpene synthase, which preorganizes the substrate for one of these reaction trajectories.[1][2]

Comparative Analysis: A Case Study with Tobacco 5-epi-Aristolochene Synthase (TEAS)

While most terpene synthases are specialized for either a cisoid or transoid pathway, some exhibit a degree of catalytic promiscuity. Tobacco 5-epi-aristolochene synthase (TEAS) is a well-characterized "transoid" synthase that predominantly produces the transoid-derived product, (+)-5-epi-aristolochene.[2] However, it also generates minor products derived from a cryptic cisoid pathway.[1][2] This enzyme serves as an excellent model for a direct comparison of the two pathways by utilizing substrate analogs.

Quantitative Data on Product Distribution and Enzyme Kinetics

A study by Shishova et al. (2010) investigated the catalytic activity of wild-type TEAS and a promiscuous mutant (M4 TEAS) with both the natural substrate, (trans,trans)-FPP, and its geometric isomer, (cis,trans)-FPP, which is pre-disposed for cisoid cyclization.[1] The results compellingly demonstrate the enzyme's ability to efficiently channel the different substrates through their respective pathways.

SubstrateEnzymeMajor Product(s)Product Distribution (%)kcat (s-1)Km (µM)kcat/Km (M-1s-1)
(trans,trans)-FPPWild-Type TEASThis compound>950.230.54.6 x 10^5
cisoid products<5
(cis,trans)-FPPWild-Type TEAS(+)-2-epi-prezizaene>99.50.121.21.0 x 10^5
other cisoid products<0.5
(cis,trans)-FPPM4 TEAS(+)-2-epi-prezizaene~330.081.55.3 x 10^4
other cisoid products~67

Data summarized from Shishova et al., 2010.[1]

These data highlight that when presented with (cis,trans)-FPP, TEAS, a predominantly transoid synthase, becomes a highly specific cisoid synthase, producing almost exclusively cisoid products.[1] While the catalytic efficiency (kcat/Km) for the cisoid pathway is slightly lower than for the transoid pathway with the natural substrate, it is still remarkably robust.[1]

Visualizing the Cyclization Pathways

The following diagrams illustrate the generalized mechanisms for transoid and cisoid cyclization pathways leading to distinct sesquiterpene skeletons.

transoid_pathway cluster_start Initiation cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_end Product start (trans,trans)-FPP cation 2,3-transoid Farnesyl Cation start->cation Ionization cyclized Germacrenyl A Cation (1,10-cyclization) cation->cyclized C1-C10 Attack product trans-fused Sesquiterpenes (e.g., 5-epi-aristolochene) cyclized->product Rearrangement & Deprotonation

Caption: Generalized Transoid Cyclization Pathway.

cisoid_pathway cluster_start Initiation cluster_isomerization Isomerization cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_end Product start (trans,trans)-FPP npp Nerolidyl Diphosphate (NPP) start->npp Ionization & Recapture cation 2,3-cisoid Farnesyl Cation npp->cation Reionization cyclized Bisabolyl Cation (1,6-cyclization) cation->cyclized C1-C6 Attack product cis-fused Sesquiterpenes (e.g., epi-isozizaene) cyclized->product Further Cyclization & Deprotonation

Caption: Generalized Cisoid Cyclization Pathway.

Experimental Protocols

The following provides a summary of the key experimental methodologies employed in the comparative study of TEAS.

Enzyme Expression and Purification

Wild-type and M4 mutant TEAS were expressed in E. coli and purified using standard chromatographic techniques, such as Ni-NTA affinity chromatography followed by size-exclusion chromatography, to ensure high purity for kinetic and structural analyses.

Synthesis of Substrates

(trans,trans)-FPP is commercially available. (cis,trans)-FPP was synthesized chemically, typically involving the coupling of neryl bromide with geraniol-derived pyrophosphate, followed by purification. The identity and purity of the synthesized substrate are confirmed by NMR and mass spectrometry.

Steady-State Kinetic Analysis

Enzyme kinetics were determined by incubating the purified enzyme with varying concentrations of the farnesyl diphosphate substrate in a suitable buffer containing a divalent metal cofactor (e.g., MgCl₂). The reaction products were extracted with an organic solvent (e.g., hexane) and analyzed by gas chromatography-mass spectrometry (GC-MS). The initial rates of product formation were plotted against substrate concentration and fitted to the Michaelis-Menten equation to determine the kinetic parameters kcat and Km.

Product Identification

The terpene hydrocarbon products were identified by comparing their GC retention times and mass spectra with those of authentic standards or by detailed NMR analysis after purification for novel compounds.

X-ray Crystallography

To gain structural insights into how TEAS accommodates both cisoid and transoid cyclization, crystal structures of the enzyme were solved in complex with non-ionizable substrate analogs, such as 2-fluoro-FPP in both trans and cis configurations.[1][2] The workflow for this is as follows:

experimental_workflow protein_prep Enzyme Expression & Purification crystallization Co-crystallization or Crystal Soaking protein_prep->crystallization ligand_prep Synthesis of Substrate Analogs (e.g., 2F-FPP) ligand_prep->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Analysis of Active Site & Substrate Conformation structure_solution->analysis

Caption: X-ray Crystallography Experimental Workflow.

Conclusion

The comparison of cisoid and transoid cyclization pathways, particularly within the context of a single enzyme like TEAS, reveals the remarkable catalytic plasticity inherent in terpene synthases. The enzyme's active site acts as a template that can efficiently guide different substrates through distinct, stereochemically controlled reaction cascades.[1][2] For researchers in drug development and synthetic biology, understanding these mechanistic nuances is crucial for enzyme engineering efforts aimed at producing novel, high-value terpenoid compounds. By manipulating the enzyme's active site or utilizing substrate engineering, it is possible to redirect biosynthetic pathways and generate a wider array of molecular architectures from simple isoprenoid precursors.

References

A Comparative Structural Analysis of 5-Epi-Aristolochene Synthase and Trichodiene Synthase

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Terpene Biosynthesis and Drug Development

In the intricate world of terpene biosynthesis, the cyclization of the universal precursor farnesyl diphosphate (FPP) into a vast array of structurally diverse molecules is a testament to the power and specificity of terpene synthases. Among these, 5-epi-aristolochene synthase (TEAS) and trichodiene synthase (TS) serve as exemplary models for understanding how nature achieves product specificity from a common substrate. Both enzymes catalyze complex carbocation-driven cyclization reactions, yet yield distinct bicyclic sesquiterpene products: 5-epi-aristolochene and trichodiene, respectively. This guide provides a detailed structural comparison of these two remarkable enzymes, offering insights for researchers, scientists, and drug development professionals engaged in enzyme engineering and natural product synthesis.

Quantitative Structural Comparison

A summary of key quantitative structural data for TEAS and TS is presented below, derived from their respective X-ray crystal structures. This data provides a foundational overview of the macroscopic and microscopic differences between these two enzymes.

Feature5-Epi-Aristolochene Synthase (TEAS)Trichodiene Synthase (TS)
PDB ID 5EAU[1][2], 5IM1[3], 5IKA[4], 5ILD[5]1JFA[6][7], 1JFG[6][8]
Organism Nicotiana tabacum (Tobacco)[1]Fusarium sporotrichioides[7]
Quaternary Structure MonomerHomodimer[6]
Molecular Weight ~63.5 kDa[1]~88.8 kDa (dimer)[9]
Number of Residues 548 (modeled: ~523-536)[1][3]374 per monomer (modeled: ~708 for dimer)[9]
Resolution (Å) 1.88 - 2.45[3][4]2.5 - 2.9[6][9]
Overall Fold Terpenoid Synthase Fold (all α-helical)Terpenoid Synthase Fold (all α-helical)[6]
Metal Ion Cofactors Mg²⁺[5]Mg²⁺[6]
Key Active Site Motifs DDXXD, NSE/DTE-like (DDXXTXXXE)[10]DDXXD, NSE/DTE (NDXXSXXXE)[10]
Ligand-Induced Conformational Change Involves N-terminus and loops A-C and J-K[6][11]Involves N-terminus, helices 1, D, H, J, K, L, and several loops[6]

Structural Divergence Dictating Product Specificity

Despite sharing a common substrate and the canonical terpenoid synthase fold, the structural nuances of TEAS and TS are responsible for their distinct catalytic outcomes. The following diagram illustrates the logical flow of this structural comparison, highlighting the key determinants of product specificity.

Structural_Comparison cluster_input Common Substrate cluster_enzymes Sesquiterpene Synthases cluster_cyclization Distinct Cyclization Cascades cluster_products Unique Bicyclic Products cluster_determinants Key Structural Determinants FPP Farnesyl Diphosphate (FPP) TEAS 5-Epi-Aristolochene Synthase (TEAS) (Monomer) FPP->TEAS TS Trichodiene Synthase (TS) (Dimer) FPP->TS TEAS_cascade Germacrene A intermediate TEAS->TEAS_cascade TS_cascade Bisabolyl cation intermediate TS->TS_cascade Aristolochene 5-Epi-Aristolochene TEAS_cascade->Aristolochene Trichodiene Trichodiene TS_cascade->Trichodiene ActiveSite Active Site Contour ActiveSite->TEAS ActiveSite->TS Conformation Substrate Conformation Conformation->TEAS Conformation->TS Lid Active Site 'Lid' Lid->TEAS Lid->TS MetalBinding Metal Binding Motifs MetalBinding->TEAS MetalBinding->TS

Figure 1. Logical flow of the structural comparison between 5-epi-aristolochene synthase and trichodiene synthase.

The divergence in their respective cyclization cascades is largely attributed to:

  • Active Site Topography: The overall shape and volume of the active site cavity in each enzyme pre-organizes the flexible FPP substrate into a specific conformation, guiding the initial cyclization and subsequent rearrangements.

  • Key Residues: Specific amino acid residues within the active site play crucial roles in stabilizing carbocation intermediates and directing the reaction pathway through steric and electronic effects.

  • Conformational Dynamics: Both enzymes undergo a significant conformational change upon substrate binding to shield the reactive carbocation intermediates from solvent. However, the specific regions of the protein involved in this "capping" of the active site differ, influencing the catalytic environment.[6][11]

  • Metal Binding Motifs: While both enzymes utilize a conserved DDXXD motif for binding Mg²⁺ ions essential for diphosphate abstraction, the second metal-binding motif (NSE/DTE) shows variation. TEAS possesses a plant-like DDXXTXXXE motif, whereas TS has a fungal NDXXSXXXE motif, which can influence the precise positioning of the substrate and the catalytic metal ions.[10]

Experimental Protocols

The structural and functional characterization of 5-epi-aristolochene synthase and trichodiene synthase relies on a series of well-established biochemical and biophysical techniques. Below are generalized protocols based on methodologies reported in the literature.

Protein Expression and Purification
  • Gene Cloning and Expression Vector: The coding sequences for TEAS and TS are typically cloned into an Escherichia coli expression vector, such as pET or pHis, which allows for inducible, high-level protein expression.

  • Bacterial Culture: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).[12][13] A starter culture is grown overnight and then used to inoculate a larger volume of terrific broth or LB medium containing the appropriate antibiotic.[13]

  • Induction of Protein Expression: The culture is grown at 37°C to an optical density (A₆₀₀) of 0.8-1.0.[13] Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[13] The culture is then incubated at a lower temperature (e.g., 18-22°C) for several hours to overnight to enhance the yield of soluble protein.[13]

  • Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., Tris-HCl, pH 7.5, containing NaCl, imidazole, and a protease inhibitor cocktail), and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris.

  • Affinity Chromatography: If an affinity tag (e.g., His-tag) is used, the clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a high concentration of imidazole.

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography (gel filtration) to remove any remaining contaminants and protein aggregates. The protein is eluted in a buffer suitable for storage and subsequent experiments.

X-ray Crystallography
  • Crystallization Screening: The purified protein is concentrated to 10-20 mg/mL. Crystallization conditions are screened using the hanging-drop or sitting-drop vapor diffusion method with various commercial or custom-made screens.[8][12]

  • Crystal Optimization: Promising crystallization hits are optimized by systematically varying the concentrations of the protein, precipitant, and buffer components, as well as the pH and temperature.

  • Data Collection: Single crystals of suitable size and quality are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[8]

  • Structure Determination and Refinement: The diffraction data are processed, and the crystal structure is solved by molecular replacement using a homologous structure as a search model, or by experimental phasing methods. The initial model is then refined against the diffraction data to yield the final, high-resolution structure.

The following diagram outlines the general workflow for determining the crystal structure of a terpene synthase.

Crystallography_Workflow cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement Expression Gene Expression in E. coli Purification Protein Purification (Affinity & SEC) Expression->Purification Concentration Concentration Purification->Concentration Screening Crystallization Screening (Vapor Diffusion) Concentration->Screening Optimization Crystal Optimization Screening->Optimization DataCollection X-ray Diffraction Data Collection Optimization->DataCollection DataProcessing Data Processing DataCollection->DataProcessing Phasing Phase Determination DataProcessing->Phasing ModelBuilding Model Building Phasing->ModelBuilding Refinement Refinement & Validation ModelBuilding->Refinement FinalStructure Final Protein Structure Refinement->FinalStructure

Figure 2. General experimental workflow for X-ray crystallography of a terpene synthase.

Conclusion

The structural comparison of 5-epi-aristolochene synthase and trichodiene synthase provides a compelling example of how subtle variations in protein architecture can lead to profound differences in catalytic function. For researchers in drug development and biotechnology, understanding these structure-function relationships is paramount for the rational design of novel enzymes capable of producing valuable bioactive compounds. The detailed structural data and experimental protocols presented in this guide offer a solid foundation for future investigations into the fascinating world of terpene biosynthesis and enzyme engineering.

References

Comparative Guide to Cross-Reactivity in Terpene Synthase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cross-reactivity, also known as substrate promiscuity or multi-substrate specificity, in terpene synthase (TPS) enzymes. The ability of a single TPS to accept multiple prenyl diphosphate substrates (e.g., GPP, FPP, GGPP) and/or convert a single substrate into a variety of products is a key driver of terpenoid diversity in nature.[1][2] Understanding and characterizing this promiscuity is crucial for metabolic engineering, synthetic biology applications, and the discovery of novel therapeutic compounds.

Experimental Protocols for Assessing Terpene Synthase Cross-Reactivity

A systematic evaluation of enzyme promiscuity involves several key steps, from gene identification to the detailed analysis of reaction products. The following protocols represent a synthesized methodology based on common practices in the field.

General Experimental Workflow

The overall process for characterizing the cross-reactivity of a novel or known terpene synthase is outlined below.

G cluster_0 Bioinformatics & Cloning cluster_1 Biochemical Analysis cluster_2 Data Acquisition & Analysis a TPS Gene Identification (e.g., RNA-Seq, Homology Search) b Gene Cloning into Expression Vector (e.g., pET) a->b c Heterologous Expression (e.g., E. coli) b->c d Recombinant Protein Purification c->d e In Vitro Enzyme Assays (Multiple Substrates: GPP, FPP, etc.) d->e f Product Extraction (e.g., Pentane, MTBE Overlay) e->f g Product Analysis by GC-MS f->g h Data Interpretation (Identify & Quantify Products) g->h

Caption: Workflow for characterizing terpene synthase cross-reactivity.

Detailed Methodologies

1. Gene Identification and Cloning:

  • Putative TPS genes are often identified from transcriptome databases using homology-based searches (e.g., BLASTX) with known TPS sequences.[3][4]

  • Once identified, the full-length open reading frames (ORFs) are amplified via PCR and cloned into a suitable expression vector, such as pET series vectors for expression in E. coli.[4][5]

2. Recombinant Protein Expression and Purification:

  • The expression vector is transformed into an appropriate E. coli strain (e.g., BL21(DE3)).

  • Protein expression is induced, typically with IPTG, and cells are grown at a lower temperature (e.g., 16-20°C) to improve protein solubility.

  • Cells are harvested, lysed, and the recombinant protein is purified, commonly using affinity chromatography based on a His-tag.

3. In Vitro Enzyme Activity Assays:

  • The core of the cross-reactivity study involves incubating the purified enzyme with different potential substrates.

  • Reaction Mixture: A typical 100 µL to 1 mL reaction includes:

    • Buffer: 25-50 mM HEPES or MOPS, pH 7.0-7.5.[4][6]

    • Enzyme: 5-50 µg of purified recombinant protein.[4]

    • Substrates: Geranyl diphosphate (GPP), (2E,6E)-farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP) are tested individually, typically at a concentration of 10-100 µM.[5][6]

    • Cofactor: 10-20 mM MgCl₂ is essential for the activity of most Class I terpene synthases.[6]

    • Reducing Agents: 5 mM Dithiothreitol (DTT) and 5 mM sodium ascorbate may be included to maintain enzyme stability.[6]

  • Incubation: The mixture is incubated at 30-38°C for 1-2 hours.[4][6] To capture volatile products, the aqueous reaction is often overlaid with an organic solvent like pentane or methyl tert-butyl ether (MTBE) during incubation.[5][6]

4. Product Extraction and Analysis:

  • After incubation, the organic layer is collected. If an overlay was not used, the entire reaction is extracted with an organic solvent.

  • The extract is concentrated, and an internal standard (e.g., tetradecane) may be added for quantification.[5]

  • Samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[5] Products are identified by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST).[5]

Comparative Data on Terpene Synthase Promiscuity

The promiscuity of TPS enzymes varies widely; some are highly specific, while others can utilize multiple substrates to produce a complex blend of terpenes.[1][7]

Table 1: Product Profiles of Multi-Substrate Terpene Synthases
Enzyme (Source Organism)SubstrateMajor Product(s) (% of Total)Reference
(E,E)-β-Farnesene Synthase (Mentha x piperita)FPP(E,E)-β-Farnesene (85%), (Z)-β-Farnesene (8%), δ-Cadinene (5%)[2][8]
GPPLimonene (48%), Terpinolene (15%), Myrcene (15%)[2][8]
γ-Humulene Synthase (Abies grandis)FPPProduces 52 different sesquiterpenes, with γ-humulene as a major product.[7]
GPPProduces a blend of monoterpenes.[2]
TPS25 (Solanum lycopersicum)GPPβ-Ocimene[5]
FPPNo activity detected[5]
TPS27 (Solanum lycopersicum)FPPα-Farnesene[5]
GPPNo activity detected[5]
CsTPS1SK (Limonene Synthase) (Cannabis sativa)GPPLimonene (74.7%), β-Pinene (5.2%), α-Terpineol (4.8%)[9]
FPP(E)-β-Farnesene (64.5%), α-Bergamotene (18.1%)[9]
FhTPS4 (Freesia x hybrida)GPPLinalool, (E)-β-Ocimene[4]
FPP(E)-Nerolidol, (E,E)-α-Farnesene[4]
Table 2: Comparative Kinetic Parameters

Kinetic analysis reveals an enzyme's preference for different substrates. A lower Michaelis constant (Kₘ) indicates a higher affinity for the substrate.

EnzymeSubstrateKₘ (µM)k_cat (s⁻¹)Reference
α-Humulene Synthase (Zingiber zerumbet)(2E,6E)-FPP2.6 ± 0.30.040 ± 0.001[6]
(2E)-GPP14.1 ± 1.20.013 ± 0.0003[6]
CsTPS1SK (Cannabis sativa)GPP4.8 ± 0.40.016 ± 0.0004[9]
FPP1.1 ± 0.20.001 ± 0.00003[9]

Biochemical Pathways and Catalytic Mechanisms

The ability of TPS enzymes to generate diverse products stems from the complex carbocation cascade reactions they catalyze within their active sites.[10][11]

Terpenoid Precursor Biosynthesis

All terpenes are derived from the five-carbon building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[9] Head-to-tail condensation of these units by prenyltransferases produces the linear diphosphate substrates for terpene synthases.

G IPP IPP (C5) plus1 + IPP IPP->plus1 plus2 + IPP plus3 + IPP DMAPP DMAPP (C5) DMAPP->plus1 GPP GPP (C10) (Monoterpene Precursor) GPP->plus2 FPP FPP (C15) (Sesquiterpene Precursor) FPP->plus3 GGPP GGPP (C20) (Diterpene Precursor) plus1->GPP GPP Synthase plus2->FPP FPP Synthase plus3->GGPP GGPP Synthase

Caption: Biosynthesis of universal terpene synthase substrates.

Mechanism of Product Diversity

Class I terpene synthases initiate catalysis by the Mg²⁺-dependent ionization of the diphosphate group, forming a highly reactive carbocation intermediate.[10][12] This intermediate can then undergo a series of cyclizations, rearrangements, and quenching steps (e.g., deprotonation or water capture). The inherent plasticity of the active site and the stability of various carbocation intermediates allow a single enzyme to guide the reaction toward multiple distinct products from one substrate.[2][12] Minor changes in a few active-site amino acids can drastically alter the product profile.[1]

References

A Comparative Guide to the Use of Authentic Standards for Validating GC-MS Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification and quantification of chemical compounds are critical for ensuring product quality, safety, and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely employed for these purposes.[1] While GC-MS offers high sensitivity and specificity, the confidence in product identification relies heavily on the validation method employed. This guide provides a comprehensive comparison of using authentic standards for GC-MS product identification against other common techniques, supported by experimental data and detailed protocols.

The Gold Standard: Validation with Authentic Standards

The use of authentic standards, which are highly purified and well-characterized samples of the analyte of interest, is considered the "gold standard" for the validation of analytical methods.[1] This approach provides the highest level of confidence in the identity and concentration of a substance in a sample. By comparing the retention time and mass spectrum of a peak in the sample chromatogram to that of a known authentic standard analyzed under the same conditions, a definitive identification can be made.[2][3]

Alternative Identification Methods

While highly reliable, obtaining authentic standards can sometimes be challenging or costly. In such cases, alternative methods are often used, though they may provide a lower level of confidence in the identification.

  • Spectral Library Matching: This is a widely used technique where the mass spectrum of an unknown compound is compared to entries in a commercial or in-house spectral library, such as those from NIST or Wiley.[4][5] The software provides a "match factor" or "similarity index" indicating the likelihood of a correct identification.[4] However, this method only provides a tentative identification, as different compounds can have very similar mass spectra.[3]

  • Internal Standards: An internal standard is a known compound with similar chemical properties to the analyte, which is added to both the sample and calibration standards in a known concentration.[6] While primarily used for improving the precision of quantitative analysis by correcting for variations in sample injection and instrument response, it does not in itself confirm the identity of the analyte.[6]

  • Complementary Chromatography: This technique involves analyzing the sample on a second, different chromatographic column, typically with a different polarity.[2] If the retention time of the unknown peak matches that of a standard on both columns, it increases the confidence in the identification.[2]

Quantitative Performance Comparison

The validation of a quantitative GC-MS method involves assessing several key parameters. The table below compares the typical performance of a GC-MS method validated with authentic standards to a common alternative, Gas Chromatography with a Flame Ionization Detector (GC-FID).

Validation ParameterGC-MS with Authentic StandardsGC-FIDAcceptance Criteria
Specificity High (Mass spectral data confirms identity)Moderate (Based on retention time)No interference with analyte peaks.[7][8]
Linearity (r²) ≥ 0.999[7][9][10]≥ 0.999[7]r² ≥ 0.999[8]
Range Wide, dependent on analyteWide, dependent on analyteInterval demonstrating precision, accuracy, and linearity.[7]
Accuracy (% Recovery) 98.3 - 101.6%[10]96.4 - 103.6%[7]Typically within 98-102%.[8]
Precision (RSD) Repeatability: < 2%[7][8]Intermediate: < 3%[7][8]Repeatability: < 2%Intermediate: < 3%RSD < 2% for repeatability; RSD < 3% for intermediate precision.[8]
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)S/N ratio of 3.[9]
Limit of Quantitation (LOQ) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)S/N ratio of 10.[9]

Experimental Protocols

A rigorous experimental protocol is essential for the effective validation of a GC-MS method using authentic standards.

Preparation of Standard Solutions
  • Stock Solution: Accurately weigh a known amount of the authentic standard and dissolve it in a suitable volatile solvent (e.g., methanol, dichloromethane) to prepare a stock solution of known concentration.[11]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the samples.[9]

  • Internal Standard (if used): If an internal standard is used for quantification, add a constant, known amount to each calibration standard and sample.

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., biological fluid, pharmaceutical formulation). A common procedure is as follows:

  • Extraction: Extract the analyte from the sample matrix using a suitable technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9][12]

  • Derivatization (if necessary): For compounds that are not sufficiently volatile or stable for GC analysis, a derivatization step may be required to convert them into a more suitable form.[11][12]

  • Reconstitution: After extraction and/or derivatization, the sample is typically dried down and reconstituted in a small volume of a suitable solvent for injection into the GC-MS.[12]

GC-MS Analysis
  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. The GC should be equipped with an appropriate capillary column for the separation of the target analytes.[9][12]

  • Method Parameters: Optimize the GC-MS parameters, including the injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings (e.g., ionization mode, mass range).[9][12]

  • Analysis Sequence: Inject the prepared calibration standards, quality control samples, and unknown samples into the GC-MS system.

Data Analysis and Validation
  • Identification: Compare the retention time and mass spectrum of the peak of interest in the sample chromatogram with those of the authentic standard. A match in both provides confident identification.

  • Quantification: Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. Determine the concentration of the analyte in the unknown samples from this curve.

  • Validation: Evaluate the method's performance based on the validation parameters outlined in the table above (specificity, linearity, accuracy, precision, LOD, and LOQ).

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for GC-MS validation with authentic standards and the logical hierarchy of different identification methods.

GC_MS_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation & Validation Authentic_Standard Authentic Standard Stock_Solution Stock Solution Authentic_Standard->Stock_Solution Sample Sample Matrix Sample_Prep Sample Preparation (Extraction, Derivatization) Sample->Sample_Prep Calibration_Standards Calibration Standards Stock_Solution->Calibration_Standards GC_MS_Analysis GC-MS Analysis Calibration_Standards->GC_MS_Analysis Sample_Prep->GC_MS_Analysis Data_Acquisition Data Acquisition GC_MS_Analysis->Data_Acquisition Identification Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Method_Validation Method Validation (Accuracy, Precision, etc.) Identification->Method_Validation Quantification->Method_Validation

Caption: Workflow for GC-MS product identification and validation using an authentic standard.

Identification_Confidence_Hierarchy cluster_levels Confidence in Identification cluster_methods Identification Methods High_Confidence High Confidence Authentic_Standard Authentic Standard (Retention Time & Mass Spectrum) Medium_Confidence Medium Confidence Complementary_Chromatography Complementary Chromatography + Standard Low_Confidence Low Confidence Spectral_Library_Match Spectral Library Match Authentic_Standard->Complementary_Chromatography Complementary_Chromatography->Spectral_Library_Match

Caption: Hierarchy of confidence in different GC-MS product identification methods.

References

A Comparative Kinetic Analysis of Wild-Type vs. Mutant Taxadiene Synthase (TEAS) Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of wild-type Taxadiene Synthase (TEAS) with its mutants, supported by experimental data. Taxadiene synthase is a key enzyme in the biosynthesis of the potent anticancer drug, paclitaxel (Taxol®), as it catalyzes the first committed step: the cyclization of geranylgeranyl pyrophosphate (GGPP) into the complex taxadiene scaffold.[1] Understanding the kinetic properties of wild-type and mutant TEAS enzymes is crucial for optimizing Taxol® production through metabolic engineering and synthetic biology approaches.

Data Presentation: Kinetic Parameters and Product Distribution

Mutagenesis studies on TEAS have primarily aimed to alter the product distribution, favoring the formation of taxa-4(20),11(12)-diene, a more favorable substrate for downstream enzymes in the Taxol® biosynthetic pathway.[1][4] A recent comprehensive "mutability landscape" study created a library of TEAS mutants and analyzed their catalytic activity and product profiles.[1][2][3] The key findings from this and other related studies are summarized below. It is important to note that none of the generated mutants exhibited an overall catalytic activity exceeding that of the wild-type enzyme.[1][2][3]

EnzymeRelative Catalytic Activity (% of Wild-Type)Major Product(s)taxa-4(5),11(12)-diene (%)taxa-4(20),11(12)-diene (%)Other Products (%)
Wild-Type TEAS 100taxa-4(5),11(12)-diene~90~6~4
V584M Mutant ReducedCembranoid-type--Major
Q609A Mutant ReducedVerticillene-type--Major
V610F Mutant ReducedCembranoid-type--Major
Y688C Mutant ReducedVerticillene-type--Major
Y688E Mutant Reducedtaxa-4(5),11(12)-dieneNot specified12.4Not specified
Y688G Mutant Reducedtaxa-4(5),11(12)-dieneNot specified13.5Not specified
Y688L Mutant Reducedtaxa-4(5),11(12)-dieneNot specified13.4Not specified
Y688H Mutant Reducedtaxa-4(5),11(12)-dieneNot specified13.7Not specified

Data synthesized from Abdallah et al. (2024).[1][2][3]

Experimental Protocols

This section details the methodologies for the expression, purification, and kinetic analysis of wild-type and mutant TEAS enzymes.

Heterologous Expression and Purification of TEAS in E. coli

A pseudomature form of TEAS, with the N-terminal plastid transit sequence removed, is typically used for heterologous expression to improve solubility and catalytic activity.[5]

  • Gene Synthesis and Cloning: The codon-optimized gene for the pseudomature TEAS (e.g., from Taxus brevifolia) is synthesized and cloned into an expression vector, such as pET-28a, which adds a polyhistidine (His)-tag for purification. Site-directed mutagenesis is performed to generate the desired mutant constructs.

  • Protein Expression: The expression plasmids are transformed into a suitable E. coli strain, such as BL21(DE3).

    • Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C.

    • Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature, such as 18-20°C, for 16-20 hours to enhance the yield of soluble protein.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM β-mercaptoethanol, protease inhibitors, lysozyme, and DNase).[1]

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Purify the His-tagged TEAS from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

    • Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

    • Elute the TEAS protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

    • Verify the purity and size of the protein by SDS-PAGE.

    • Determine the protein concentration using a spectrophotometer (e.g., NanoDrop).

Enzyme Kinetic Assay

The activity of TEAS is typically measured by quantifying the amount of pyrophosphate (PPi) released during the cyclization of GGPP to taxadiene.[1] A common method is the bioluminescent PPiLight™ inorganic pyrophosphate assay.

  • Reaction Mixture:

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5-8.0, 10 mM MgCl2, 1 mM DTT).

    • Purified TEAS enzyme (wild-type or mutant).

    • GGPP substrate at varying concentrations.

    • PPiLight™ reagent.

  • Procedure:

    • Set up reactions in a 96-well microtiter plate.

    • Add the assay buffer, PPiLight™ reagent, and TEAS enzyme to each well.

    • Initiate the reaction by adding the GGPP substrate.

    • Immediately measure the luminescence at regular intervals using a plate reader. The amount of light produced is directly proportional to the amount of PPi released.

    • Calculate the initial reaction velocity (v₀) from the linear portion of the luminescence versus time plot.

  • Data Analysis:

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km.

    • Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

    • Calculate the catalytic efficiency as the ratio kcat/Km.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

To determine the product profile of wild-type and mutant TEAS enzymes, the reaction products are analyzed by GC-MS.

  • Enzyme Reaction:

    • Set up a larger scale enzyme reaction with a saturating concentration of GGPP.

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for a set period (e.g., 1-2 hours).

    • Stop the reaction and extract the terpene products with an organic solvent, such as hexane or pentane.

  • GC-MS Analysis:

    • Concentrate the organic extract.

    • Inject an aliquot of the extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).

    • Separate the different taxadiene isomers based on their retention times.

    • Identify the products by comparing their mass spectra with known standards or a spectral library.

    • Quantify the relative amounts of each product by integrating the peak areas in the chromatogram.

Visualizations

Taxol Biosynthetic Pathway

The following diagram illustrates the initial steps of the Taxol biosynthetic pathway, highlighting the central role of Taxadiene Synthase.

Taxol_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) TEAS Taxadiene Synthase (TEAS) GGPP->TEAS Taxadiene taxa-4(5),11(12)-diene TEAS->Taxadiene Major Product Isotaxadiene taxa-4(20),11(12)-diene TEAS->Isotaxadiene Minor Product CYP725A4 Taxadiene 5α-hydroxylase (CYP725A4) Taxadiene->CYP725A4 Isotaxadiene->CYP725A4 Taxadienol Taxadien-5α-ol CYP725A4->Taxadienol Downstream Further Hydroxylations, Acylations, and Rearrangements Taxadienol->Downstream Taxol Paclitaxel (Taxol®) Downstream->Taxol

Caption: The initial steps of the Taxol® biosynthetic pathway.

Experimental Workflow for Kinetic Analysis of TEAS

This diagram outlines the key steps in the experimental workflow for the kinetic analysis of TEAS enzymes.

TEAS_Kinetic_Analysis_Workflow cluster_protein_production Protein Production cluster_kinetic_assay Kinetic Assay cluster_product_analysis Product Analysis cloning Cloning & Site-Directed Mutagenesis (WT & Mutant TEAS in pET vector) expression Heterologous Expression in E. coli cloning->expression purification Purification by IMAC (Ni-NTA) expression->purification assay_setup Enzyme Assay Setup (Varying [GGPP]) purification->assay_setup gcms_reaction Enzyme Reaction & Extraction purification->gcms_reaction measurement Luminescence Measurement (PPi Release) assay_setup->measurement data_analysis Data Analysis (Michaelis-Menten Plot) measurement->data_analysis kinetic_parameters Km, Vmax, kcat, kcat/Km data_analysis->kinetic_parameters Determine gcms_analysis GC-MS Analysis gcms_reaction->gcms_analysis product_profile Product Profile & Ratios gcms_analysis->product_profile Determine

Caption: Workflow for TEAS kinetic analysis.

References

A Comparative Analysis of Terpene Synthase Product Profiles: Unlocking Novel Reactivity with the Alternate Substrate (2Z,6E)-Farnesyl Pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the product profiles of terpene synthases (TEAS) when utilizing the natural substrate, (2E,6E)-farnesyl pyrophosphate ((2E,6E)-FPP), versus the alternative, non-natural substrate, (2Z,6E)-farnesyl pyrophosphate ((2Z,6E)-FPP). The use of substrate analogs like (2Z,6E)-FPP has revealed the inherent plasticity of terpene synthase active sites, leading to the generation of novel sesquiterpenoid skeletons with potential applications in drug discovery and biotechnology. This document summarizes key experimental findings, presents detailed methodologies for replication, and visualizes the distinct cyclization pathways.

Product Profile Comparison

The product distribution of a terpene synthase is highly dependent on the stereochemistry of its substrate. While the native substrate (2E,6E)-FPP typically leads to a specific array of products, the introduction of the cis-double bond in (2Z,6E)-FPP can dramatically alter the cyclization cascade, resulting in a completely different product profile.

A notable example is the tobacco 5-epi-aristolochene synthase (TEAS). When incubated with its natural substrate, (2E,6E)-FPP, TEAS predominantly produces (+)-5-epi-aristolochene. However, when presented with (2Z,6E)-FPP, the enzyme's catalytic activity is redirected to generate a diverse mixture of bisabolyl-derived sesquiterpenes.[1] This shift highlights the enzyme's ability to accommodate the alternative substrate geometry and channel it through a different cyclization manifold.

The following table summarizes the quantitative product profile of recombinant tobacco 5-epi-aristolochene synthase (TEAS) with its native substrate versus the alternate substrate (2Z,6E)-FPP.

SubstrateProductProduct ClassPercentage of Total Products
(2E,6E)-FPPThis compoundSesquiterpene Hydrocarbon>95%
Other minor products-<5%
(2Z,6E)-FPP (+)-2-epi-prezizaeneTricyclic Sesquiterpene Hydrocarbon44.0%[1]
(-)-α-cedreneTricyclic Sesquiterpene Hydrocarbon21.5%[1]
(R)-(-)-β-curcumeneMonocyclic Sesquiterpene Hydrocarbon15.5%[1]
(2Z,6E)-farnesolAcyclic Allylic Alcohol6.7%[1]
α-acoradieneBicyclic Sesquiterpene Hydrocarbon3.9%[1]
NerolidolAcyclic Allylic Alcohol3.6%[1]
α-bisabololMonocyclic Sesquiterpene Alcohol1.8%[1]
epi-α-bisabololMonocyclic Sesquiterpene Alcohol1.8%[1]
4-epi-α-acoradieneBicyclic Sesquiterpene Hydrocarbon1.3%[1]

Experimental Protocols

The following protocols provide a detailed methodology for the expression and purification of recombinant TEAS, the execution of in vitro enzyme assays with different substrates, and the analysis of the resulting terpene products.

Recombinant Protein Expression and Purification

Tobacco 5-epi-aristolochene synthase (TEAS) can be expressed in Escherichia coli for in vitro studies.

  • Cloning: The TEAS gene is cloned into a suitable bacterial expression vector, such as pET-28a(+), which often includes a polyhistidine tag for affinity purification.

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown in a rich medium like Luria-Bertani (LB) broth at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, followed by incubation at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance protein solubility.

  • Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged TEAS is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The purified TEAS is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM). The purity of the enzyme is assessed by SDS-PAGE.

In Vitro Terpene Synthase Assay

This assay is performed to determine the product profile of TEAS with different substrates.

  • Reaction Mixture: The standard assay mixture (typically 100 µL) contains:

    • 50 mM HEPES buffer (pH 7.2)

    • 10 mM MgCl₂

    • 5 mM Dithiothreitol (DTT)

    • 10 µM of the substrate ((2E,6E)-FPP or (2Z,6E)-FPP)

    • 1-5 µg of purified recombinant TEAS

  • Reaction Incubation: The reaction is initiated by the addition of the enzyme. The mixture is overlaid with a layer of a non-polar solvent (e.g., 100 µL of n-hexane or pentane) to trap the volatile terpene products. The reaction is incubated at 30°C for 1-2 hours.

  • Product Extraction: After incubation, the reaction is stopped, and the products are extracted by vortexing the mixture. The organic layer containing the terpene products is then separated from the aqueous phase, typically by centrifugation. The organic extract is dried over anhydrous Na₂SO₄ and concentrated under a gentle stream of nitrogen if necessary.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The extracted terpene products are analyzed by GC-MS to identify and quantify the individual compounds.

  • GC Parameters:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

    • Injector Temperature: 250°C

    • Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, then ramped at a rate of 5-10°C/min to a final temperature of 250-280°C, and held for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Product Identification and Quantification: Products are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with entries in mass spectral libraries (e.g., NIST, Wiley). Quantification is typically performed by integrating the peak areas of the total ion chromatogram (TIC) and expressing the abundance of each product as a percentage of the total products.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed cyclization pathway of (2Z,6E)-FPP by TEAS and the general experimental workflow for product profile analysis.

TEAS_Pathway cluster_substrate Substrate cluster_intermediates Intermediates cluster_products Products Z_FPP (2Z,6E)-FPP Nerolidyl_cation (3R)-Nerolidyl Diphosphate Z_FPP->Nerolidyl_cation Ionization Bisabolyl_cation (R)-α-Bisabolyl Cation Nerolidyl_cation->Bisabolyl_cation 1,6-Cyclization Acyclic Acyclic Products ((2Z,6E)-farnesol, Nerolidol) Bisabolyl_cation->Acyclic Deprotonation/ H₂O Capture Monocyclic Monocyclic Products (β-curcumene, α-bisabolol) Bisabolyl_cation->Monocyclic Deprotonation/ Rearrangement Bicyclic Bicyclic Products (α-acoradiene) Bisabolyl_cation->Bicyclic Further Cyclization/ Rearrangement Tricyclic Tricyclic Products (2-epi-prezizaene, α-cedrene) Bicyclic->Tricyclic Further Cyclization

Caption: Proposed cyclization pathway of (2Z,6E)-FPP by TEAS.

Experimental_Workflow cluster_protein Protein Production cluster_assay Enzyme Assay cluster_analysis Product Analysis Cloning Cloning of TEAS gene Expression Expression in E. coli Cloning->Expression Purification Ni-NTA Purification Expression->Purification Assay_setup In vitro assay setup with (2Z,6E)-FPP Purification->Assay_setup Incubation Incubation and Product Trapping Assay_setup->Incubation Extraction Solvent Extraction Incubation->Extraction GCMS GC-MS Analysis Extraction->GCMS Identification Product Identification GCMS->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for product profile analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of (+)-5-Epi-aristolochene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (+)-5-Epi-aristolochene, a sesquiterpene compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the general properties of sesquiterpenes and volatile organic compounds (VOCs).

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a controlled environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

Engineering Controls:

  • All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.

  • Neutralize (if applicable): For acidic or basic solutions, neutralize appropriately before cleanup.

  • Collect and Package: Carefully collect the absorbed material and any contaminated items (e.g., gloves, paper towels) into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: The sealed container with the spill cleanup materials must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound and its associated waste must be handled as hazardous chemical waste.

Step 1: Waste Segregation

  • All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be segregated from general laboratory waste.

  • Do not mix this waste stream with other incompatible chemical wastes.

Step 2: Containerization

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. A glass bottle with a secure screw cap is recommended.

  • The container must be clearly labeled as "Hazardous Waste: this compound" and should include the full chemical name and any known hazard pictograms (e.g., flammable, irritant, environmentally hazardous).

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from heat sources and incompatible materials.

  • Keep the container closed at all times, except when adding waste.

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Provide the waste disposal personnel with all available information regarding the waste stream. Never dispose of this compound down the drain or in the regular trash.

Data Presentation

The following table summarizes the key chemical and physical properties of this compound, primarily sourced from PubChem.[1]

PropertyValue
Molecular Formula C₁₅H₂₄
Molecular Weight 204.35 g/mol
Appearance Not specified (likely an oil or solid)
Boiling Point Not available
Melting Point Not available
Solubility Insoluble in water; soluble in organic solvents
CAS Number 115888-31-8

Experimental Protocols

While a specific experimental protocol for this compound is not provided, the following is a representative protocol for the extraction of sesquiterpenes from a plant matrix, which would be a common procedure in a natural products laboratory.

Protocol: Solvent Extraction of Sesquiterpenes from Plant Material

  • Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature for 48-72 hours. Grind the dried material into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

    • Add 100 mL of a non-polar organic solvent (e.g., hexane or ethyl acetate).

    • Seal the flask and place it on an orbital shaker at 150 rpm for 24 hours at room temperature.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to remove the solid plant material.

    • Collect the filtrate in a round-bottom flask.

    • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure until the solvent is fully removed.

  • Sample Storage: The resulting crude extract, containing sesquiterpenes, should be stored in a sealed vial at -20°C until further analysis or use. All solvent waste from this procedure must be collected and disposed of as hazardous organic waste.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling cluster_spill Spill Response cluster_disposal Final Disposal PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood Segregate Segregate Waste (Unused chemical, contaminated labware) FumeHood->Segregate Containerize Place in a Labeled, Sealed, Chemically Compatible Container Segregate->Containerize Store Store in a Designated Secondary Containment Area Containerize->Store ContactEHS Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor Store->ContactEHS Spill Spill Occurs Evacuate Evacuate and Ventilate Spill->Evacuate Contain Contain with Absorbent Material Evacuate->Contain CollectSpill Collect and Package Spill Debris Contain->CollectSpill CollectSpill->Containerize ProvideInfo Provide Waste Stream Information ContactEHS->ProvideInfo Pickup Arrange for Waste Pickup ProvideInfo->Pickup Complete Disposal Complete Pickup->Complete

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (+)-5-Epi-aristolochene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (+)-5-Epi-aristolochene, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

A comprehensive personal protective equipment strategy is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE and key safety precautions.[1]

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Safety Goggles with Side-ShieldsProtects against splashes and airborne particles. Must be worn at all times in the handling area.
Hand Protection Protective GlovesNitrile or other chemically resistant gloves are required to prevent skin contact. Inspect gloves for tears or punctures before use.
Body Protection Impervious Clothing / Laboratory CoatProvides a barrier against accidental spills and contamination of personal clothing. Should be buttoned and have long sleeves.
Respiratory Protection Suitable RespiratorUse in a well-ventilated area. If ventilation is inadequate or when handling powders, a respirator is necessary to avoid inhaling vapors, mists, or dust.[1]
General Hygiene Accessible Safety Shower & Eye Wash StationEnsure immediate access to a safety shower and eye wash station for emergency use in case of accidental exposure.
Handling Practices Avoid Ingestion and InhalationDo not eat, drink, or smoke when using this product. Avoid breathing dust, fumes, gas, mists, vapors, or spray.[1]

Operational Plan: Step-by-Step Handling Protocol

This section outlines a systematic procedure for the safe handling of this compound from receipt to experimental use.

1. Pre-Handling Preparations:

  • Ensure all required PPE is available and in good condition.
  • Verify that the work area is clean and uncluttered.
  • Confirm that the safety shower and eye wash station are accessible and operational.
  • Prepare all necessary equipment and reagents for the experiment.

2. Handling the Compound:

  • Conduct all handling procedures in a well-ventilated area, preferably within a chemical fume hood.[1]
  • Don the appropriate PPE as specified in the table above.
  • Carefully open the container to avoid generating dust or aerosols.
  • Weigh or measure the required amount of the compound, minimizing the creation of dust.
  • Close the container tightly after use.

3. Post-Handling Procedures:

  • Clean the work area thoroughly after the experiment is complete.
  • Decontaminate surfaces and equipment by scrubbing with a suitable solvent like alcohol.[1]
  • Remove and dispose of contaminated PPE in a designated waste container.
  • Wash hands thoroughly with soap and water after handling the compound and removing gloves.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate waste contaminated with this compound from general laboratory waste.
  • Use separate, clearly labeled, and sealed containers for solid and liquid waste.

2. Solid Waste Disposal:

  • Collect contaminated solids (e.g., pipette tips, empty vials, absorbent materials) in a designated hazardous waste container.
  • Absorb solutions with a liquid-binding material such as diatomite before disposal as solid waste.[1]

3. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a labeled, leak-proof hazardous waste container.
  • Do not pour this compound waste down the drain.[1]

4. Final Disposal:

  • Dispose of all hazardous waste through a certified hazardous waste management company in accordance with local, state, and federal regulations.
  • Store waste in a designated, secure area while awaiting pickup.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the chemical to its final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Receive & Log Chemical B Review Safety Data Sheet A->B C Prepare Work Area & PPE B->C D Don PPE C->D Proceed to Handling E Handle in Ventilated Area D->E F Perform Experiment E->F G Decontaminate Work Area F->G Experiment Complete H Segregate & Store Waste G->H I Remove & Dispose of PPE H->I K Arrange for Professional Disposal H->K J Wash Hands I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.